molecular formula C15H24 B8360398 Triisopropylbenzene

Triisopropylbenzene

货号: B8360398
分子量: 204.35 g/mol
InChI 键: LGXAANYJEHLUEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triisopropylbenzene is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H24

分子量

204.35 g/mol

IUPAC 名称

1,2,3-tri(propan-2-yl)benzene

InChI

InChI=1S/C15H24/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-12H,1-6H3

InChI 键

LGXAANYJEHLUEM-UHFFFAOYSA-N

规范 SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C(C)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-triisopropylbenzene (B165165), a symmetrically substituted aromatic hydrocarbon. This document details its synthesis, spectroscopic characterization, and safety protocols, offering valuable information for its application in research and development.

Core Physical and Chemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid at room temperature, characterized by its high degree of symmetry.[1] This symmetrical substitution of bulky isopropyl groups imparts notable thermal stability and hydrophobicity to the molecule.[2][3] It is immiscible with water but soluble in non-polar organic solvents such as hexane (B92381) and toluene.[2]

Table 1: Physical and Chemical Properties of 1,3,5-Triisopropylbenzene

PropertyValue
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3][4]
CAS Number 717-74-8[2][3]
Appearance Clear, colorless liquid[2][5]
Density 0.845 g/mL at 25 °C[2][3]
Melting Point -7 °C[2][5]
Boiling Point 232-236 °C[2][3]
Refractive Index (n20/D) 1.488[2][3]
Flash Point 87 °C (closed cup)[2]
Solubility Immiscible with water; Soluble in non-polar organic solvents[2]

Spectroscopic Data

The highly symmetrical nature of 1,3,5-triisopropylbenzene results in relatively simple spectroscopic signatures, which are crucial for its identification and characterization.[1]

Table 2: ¹H NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8-7.0Singlet3HAromatic C-H
~2.8-3.0Septet3HIsopropyl CH
~1.2-1.3Doublet18HIsopropyl CH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

Table 3: ¹³C NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~148-149Quaternary Aromatic C
~120-121Aromatic CH
~34-35Isopropyl CH
~23-24Isopropyl CH₃

Note: Spectra are typically recorded with broadband proton decoupling.[1]

Table 4: Infrared (IR) Spectroscopy Data for 1,3,5-Triisopropylbenzene

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H Stretching
2962, 2870Aliphatic C-H Stretching
~1600, 1465Aromatic C=C Stretching
~880Out-of-plane C-H Bending

Note: The strong out-of-plane C-H bending vibration around 880 cm⁻¹ is a key diagnostic feature for the 1,3,5-substitution pattern.[6]

Table 5: Mass Spectrometry (MS) Data for 1,3,5-Triisopropylbenzene

m/zAssignment
204Molecular Ion [M]⁺
189[M-CH₃]⁺
161[M-C₃H₇]⁺

Note: The fragmentation pattern is dominated by the loss of alkyl groups.[1]

Experimental Protocols

Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

1,3,5-Triisopropylbenzene is commonly synthesized through the Friedel-Crafts alkylation of benzene (B151609).[2] The following protocol outlines a general laboratory-scale procedure.

Materials:

  • Anhydrous benzene

  • Propylene (B89431) gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

  • The flask is charged with anhydrous benzene and finely powdered anhydrous aluminum chloride.

  • The flask is cooled in an ice bath to 0-5 °C.[7]

  • Propylene gas is bubbled through the stirred reaction mixture at a controlled rate.

  • After the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with 5% sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

  • The crude product is purified by fractional distillation under reduced pressure to isolate 1,3,5-triisopropylbenzene.[7]

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification A Charge flask with anhydrous benzene and AlCl₃ B Cool to 0-5 °C in an ice bath A->B C Bubble propylene gas through the mixture B->C D Quench with ice and conc. HCl C->D E Separate organic layer D->E F Wash with NaHCO₃ and water E->F G Dry over MgSO₄ F->G H Fractional distillation under reduced pressure G->H I Isolated 1,3,5-Triisopropylbenzene H->I

Caption: Workflow for the synthesis of 1,3,5-triisopropylbenzene.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-25 mg of 1,3,5-triisopropylbenzene for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[1]

  • Data Acquisition: The spectra are acquired on an NMR spectrometer (e.g., 300 MHz or higher).[1] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize field homogeneity.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin liquid film of 1,3,5-triisopropylbenzene is prepared between two salt plates (e.g., NaCl or KBr).[1]

  • Data Acquisition: A background spectrum is collected first to account for atmospheric CO₂ and H₂O. The sample is then placed in the spectrometer, and the IR spectrum is recorded.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane or dichloromethane.

  • Data Acquisition: A small volume (e.g., 1 µL) of the solution is injected into the GC-MS system, typically equipped with a non-polar capillary column (e.g., DB-5ms).[2] Helium is commonly used as the carrier gas.[2]

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample 1,3,5-Triisopropylbenzene NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Confirmation NMR->Structure FuncGroup Functional Group ID IR->FuncGroup Purity Purity Assessment GCMS->Purity

Caption: Analytical workflow for 1,3,5-triisopropylbenzene.

Chemical Reactivity and Applications

The three bulky isopropyl groups on the benzene ring create significant steric hindrance, which influences the molecule's reactivity.[3] This steric crowding makes 1,3,5-triisopropylbenzene a useful building block in the synthesis of specialty chemicals, including ligands and catalysts.[3] It is also utilized as a swelling agent in the production of mesoporous silica (B1680970) materials and as a high-performance solvent and lubricant additive due to its thermal stability.[3]

Safety and Handling

1,3,5-Triisopropylbenzene is a combustible liquid that can be toxic upon skin contact and may cause skin and eye irritation.[8] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8] All potential ignition sources should be removed from the handling area.[8] In case of skin contact, wash the affected area immediately with soap and plenty of water.[8] If inhaled, move the individual to fresh air.[8] In case of ingestion, do not induce vomiting and seek immediate medical attention.[8]

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,2,4-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,2,4-triisopropylbenzene (B3344860), an aromatic hydrocarbon of interest in various chemical research and development sectors. This document collates available data on its structural parameters, spectroscopic characteristics, and synthetic methodologies to serve as a core resource for its application in scientific endeavors.

Molecular Structure and Identification

1,2,4-Triisopropylbenzene is an organic compound characterized by a benzene (B151609) ring substituted with three isopropyl groups at the 1, 2, and 4 positions. Its chemical formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol .[1][2] The presence and arrangement of the bulky isopropyl groups significantly influence its physical properties and chemical reactivity.

Table 1: Chemical Identification of 1,2,4-Triisopropylbenzene

IdentifierValue
IUPAC Name 1,2,4-Tris(1-methylethyl)benzene[1][2]
CAS Number 948-32-3[1][2]
Chemical Formula C₁₅H₂₄[1][2]
Molecular Weight 204.3511 g/mol [1][2]
InChI InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3[1][2]
InChIKey RWGMANKDYBWNNP-UHFFFAOYSA-N[1][2]
SMILES CC(C)c1ccc(C(C)C)c(c1)C(C)C

Molecular Geometry

Due to the lack of experimental crystallographic data, precise, experimentally determined bond lengths and angles for 1,2,4-triisopropylbenzene are not available. However, theoretical calculations and data from similar substituted benzene derivatives can provide estimations. For instance, in a related sterically hindered molecule, 1-(2,4,6-triisopropylphenyl)ethanone, the average aromatic C-C bond length is approximately 1.39 Å, and the C-C bond lengths between the aromatic ring and the isopropyl groups are in the range of 1.51–1.52 Å.[3] The C-C-C bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a regular hexagon due to the steric push of the adjacent isopropyl groups.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of 1,2,4-triisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of 1,2,4-triisopropylbenzene provides information on the different carbon environments in the molecule. A reference to the ¹³C NMR spectrum is available on SpectraBase, though full access to the data may require a subscription.[1] The spectrum is expected to show distinct signals for the aromatic carbons (both substituted and unsubstituted) and the carbons of the isopropyl groups (methine and methyl carbons).

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2,4-triisopropylbenzene is available on the NIST WebBook.[2] The spectrum is characterized by absorption bands corresponding to:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aliphatic C-H stretching: From the isopropyl groups, appearing just below 3000 cm⁻¹.

  • Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

  • C-H bending vibrations: Both in-plane and out-of-plane, which provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of 1,2,4-triisopropylbenzene would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to be dominated by the loss of alkyl fragments from the isopropyl groups. Common fragmentation pathways for aromatic hydrocarbons involve benzylic cleavage.[4][5] Therefore, a significant peak at m/z 189, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated and is often the base peak in the mass spectra of similar compounds.[6] Further fragmentation could involve the loss of a whole isopropyl group ([M-43]⁺).

Synthesis and Purification

Synthesis

1,2,4-Triisopropylbenzene is most commonly obtained as a byproduct in the synthesis of its isomer, 1,3,5-triisopropylbenzene (B165165). The primary synthetic route is the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as propylene (B89431) or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7][8] The reaction conditions, particularly temperature and catalyst choice, can influence the ratio of the isomers formed.[7][9] Generally, the 1,2,4-isomer is the kinetically favored product, while the 1,3,5-isomer is the thermodynamically more stable product.[9] Therefore, lower reaction temperatures may favor the formation of 1,2,4-triisopropylbenzene, while higher temperatures and longer reaction times tend to promote isomerization to the 1,3,5-isomer.[7][9]

Experimental Protocol: General Friedel-Crafts Alkylation of Benzene

  • Reactants: Benzene, Isopropylating Agent (e.g., 2-propanol), Lewis Acid Catalyst (e.g., AlCl₃), and a dehydrating agent if using an alcohol (e.g., concentrated sulfuric acid).

  • Procedure:

    • The Lewis acid catalyst is suspended in an excess of benzene under an inert atmosphere.

    • The isopropylating agent is added dropwise to the stirred suspension, typically at a controlled, low temperature to manage the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to achieve the desired conversion.

    • The reaction is quenched by carefully pouring the mixture over ice and water.

    • The organic layer is separated, washed with a dilute base solution and then with water, and dried over an anhydrous salt.

    • The solvent is removed under reduced pressure to yield the crude product, which is a mixture of this compound isomers and other alkylated benzenes.[10]

Purification

The separation of 1,2,4-triisopropylbenzene from its isomers, particularly the 1,3,5-isomer, can be challenging due to their close boiling points.[7]

  • Fractional Distillation: Careful fractional distillation under reduced pressure is a common method for separating the isomers, although it may require a column with a high number of theoretical plates.[10][11]

  • Chemical Purification: A patented method involves the use of a sulfonating agent to selectively react with the more reactive isomers, which can then be removed by extraction.[10]

  • Crystallization: The difference in melting points between the isomers can be exploited. 1,3,5-triisopropylbenzene has a higher melting point, and cooling the mixture may allow for its selective crystallization, thereby enriching the liquid phase in the 1,2,4-isomer.[7]

Visualizations

To aid in the understanding of the molecular structure and the synthetic workflow, the following diagrams are provided.

Molecular Structure

Caption: 2D representation of the 1,2,4-triisopropylbenzene molecular structure.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Benzene Benzene FriedelCrafts Friedel-Crafts Alkylation Benzene->FriedelCrafts IsopropylatingAgent Isopropylating Agent (e.g., 2-Propanol) IsopropylatingAgent->FriedelCrafts Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->FriedelCrafts Quenching Quenching (Ice/Water) FriedelCrafts->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation TIPB_124 1,2,4-Triisopropylbenzene Distillation->TIPB_124

References

An In-depth Technical Guide to the Synthesis and Characterization of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the three isomers of triisopropylbenzene: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165). This document details their chemical and physical properties, provides established synthesis protocols, and outlines methods for their characterization using various analytical techniques. All quantitative data is presented in structured tables for clarity and ease of comparison.

1,3,5-Triisopropylbenzene

The most symmetric of the three isomers, 1,3,5-triisopropylbenzene, is often the most thermodynamically stable and, therefore, a common target in synthesis.

Synthesis of 1,3,5-Triisopropylbenzene

The primary industrial and laboratory method for synthesizing 1,3,5-triisopropylbenzene is the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) or an isopropylating agent like 2-propanol or 2-chloropropane, using a Lewis acid catalyst.[1] However, this method often yields a mixture of isomers, with the 1,2,4-isomer being a significant byproduct.[2][3] For high selectivity, other methods have been developed.

Materials:

  • Benzene

  • Propylene or 2-Propanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • A reaction flask equipped with a stirrer, a gas inlet tube (if using propylene), and a reflux condenser is charged with anhydrous benzene and cooled in an ice bath.

  • Anhydrous aluminum chloride is added to the stirred benzene.

  • Propylene gas is bubbled through the mixture, or 2-propanol is added dropwise at a controlled rate to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified time, and the progress can be monitored by gas chromatography (GC).

  • The reaction is quenched by carefully pouring the mixture over crushed ice and HCl.

  • The organic layer is separated, washed with water, NaHCO₃ solution, and again with water.

  • The organic layer is dried over anhydrous MgSO₄, and the solvent is removed by distillation.

  • The crude product, a mixture of this compound isomers and other alkylated benzenes, is then purified by fractional distillation.[2]

To favor the formation of the 1,3,5-isomer, a post-alkylation isomerization step can be employed by heating the crude product mixture with a Lewis acid catalyst.[2]

A high-yield synthesis with excellent selectivity for the 1,3,5-isomer can be achieved through the debromination of 1-bromo-2,4,6-triisopropylbenzene.[4]

Materials:

Procedure:

  • In a reaction vessel, 1-bromo-2,4,6-triisopropylbenzene, Co(tbp), and KOH are dissolved in ethanol.

  • The mixture is degassed by freeze-pump-thaw cycles and then heated under an inert atmosphere.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is purified by silica gel column chromatography using hexane as the eluent to yield pure 1,3,5-triisopropylbenzene.[4]

G cluster_0 Friedel-Crafts Alkylation Benzene Benzene Reaction Alkylation Benzene->Reaction Propylene Propylene Propylene->Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Reaction Isomer_Mixture Isomer Mixture (1,3,5- and 1,2,4-) Reaction->Isomer_Mixture Isomerization Post-Alkylation Isomerization Isomer_Mixture->Isomerization Purification Fractional Distillation Isomerization->Purification TIPB_135 1,3,5-Triisopropylbenzene Purification->TIPB_135 G cluster_1 High-Selectivity Synthesis BromoTIPB 1-Bromo-2,4,6-triisopropylbenzene Reaction Debromination BromoTIPB->Reaction Reagents Co(tbp), KOH, Ethanol Reagents->Reaction Purification Column Chromatography Reaction->Purification TIPB_135 1,3,5-Triisopropylbenzene Purification->TIPB_135 G cluster_2 Spectroscopic Characterization Workflow Sample 1,3,5-Triisopropylbenzene Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

References

Navigating the Terrain of Triisopropylbenzene: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for the handling of triisopropylbenzene. Designed for the discerning scientific professional, this document synthesizes available toxicological data, outlines established handling protocols, and provides detailed experimental methodologies to ensure a robust understanding of the associated risks and mitigation strategies. All quantitative data is presented in clear, comparative tables, and logical workflows are visualized to facilitate rapid comprehension and application in a laboratory or manufacturing setting.

Section 1: Chemical and Physical Properties

This compound (CAS No. 717-74-8), a colorless liquid, possesses a set of physical and chemical properties that are fundamental to understanding its behavior and potential hazards in a research and development environment.[1] A thorough understanding of these characteristics is the first step in a comprehensive safety assessment.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Boiling Point232-236 °C
Flash Point86-87 °C (closed cup)[2]
Specific Gravity0.840 - 0.845 g/mL
SolubilityInsoluble in water.

Section 2: Toxicological Data

The toxicological profile of this compound, while not exhaustively investigated, indicates several potential health hazards.[1] Acute toxicity data, primarily from animal studies, and ecotoxicity data are summarized below. It is crucial to note that for many toxicological endpoints, comprehensive data is not available.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg[1]Fisher Scientific SDS
LC50RatInhalation> 5 mg/L (4 h)[1]Fisher Scientific SDS
Ecotoxicity
EndpointSpeciesDurationValue
EC50 (Growth Inhibition)Pseudokirchneriella subcapitata (Green Algae)48 h1,490 µg/L[3]
EC50 (Swimming Inhibition)Daphnia magna (Crustacean)48 h458 µg/L[3]
LC50Poecilia reticulata (Guppy)96 h348 µg/L[3]
LC50Chironomus riparius (Midge)48 h1,700 µg/L[3]
NOEC (Chronic)Not Specified72 h225 µg/L[3]

Section 3: Hazard Identification and Classification

This compound is classified as a combustible liquid and is considered hazardous upon skin contact, causing skin and eye irritation.[2] While no specific occupational exposure limits (OELs) have been established by major regulatory bodies such as OSHA or ACGIH, the available data necessitates stringent adherence to safety protocols.

Primary Hazards:

  • Skin Irritation: May cause irritation and dermatitis upon contact.[3]

  • Eye Irritation: Can cause eye irritation, potentially leading to chemical conjunctivitis.[3]

  • Inhalation: May cause respiratory tract irritation. High concentrations could lead to central nervous system (CNS) depression.[3]

  • Ingestion: May cause gastrointestinal irritation.[3]

  • Aspiration Hazard: Aspiration into the lungs may lead to pulmonary edema.[3]

Section 4: Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Acute Oral Toxicity (LD50) - OECD Test Guideline 401 (Adapted)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females. Animals are randomly selected, marked for individual identification, and acclimated to laboratory conditions for at least 5 days.

Methodology:

  • Dose Preparation: this compound is prepared to the appropriate concentrations. Given its insolubility in water, a suitable vehicle (e.g., corn oil) may be used.

  • Administration: A single dose of the test substance is administered to the animals by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: A preliminary sighting study may be conducted to determine the approximate range of toxicity. Subsequently, multiple dose levels are used to obtain a dose-response curve.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Acute Dermal Irritation - OPPTS 870.2500 / OECD Test Guideline 404

Objective: To assess the potential of this compound to cause skin irritation.

Test Animals: Healthy young adult albino rabbits.

Methodology:

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation - OPPTS 870.2400 / OECD Test Guideline 405

Objective: To determine the potential of this compound to cause eye irritation.

Test Animals: Healthy young adult albino rabbits.

Methodology:

  • Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[4]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[5] The observation period may be extended up to 21 days to assess the reversibility of any effects.[5]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system.

Section 5: Signaling Pathways and Workflows

Hazard Communication and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

G cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_emergency Emergency Procedures Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Input Assess Risks Assess Risks Identify Hazards->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Work in Ventilated Area Work in Ventilated Area Select PPE->Work in Ventilated Area Use Spark-Proof Tools Use Spark-Proof Tools Work in Ventilated Area->Use Spark-Proof Tools Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Use Spark-Proof Tools->Store in Cool, Dry, Well-Ventilated Area Keep Container Closed Keep Container Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Closed Exposure Event Exposure Event First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Spill Response Spill Response Emergency Procedures Emergency Procedures Spill Response->Emergency Procedures Fire Response Fire Response Fire Response->Emergency Procedures

Caption: Workflow for Safe Handling of this compound
Potential Effects on Cellular Signaling Pathways (Inferred from Benzene)

Benzene is known to induce oxidative stress, which can in turn affect various redox-sensitive signaling pathways.[6] These pathways are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis.[7] Dysregulation of these pathways is implicated in the development of cancer.[7]

G cluster_exposure Exposure cluster_cellular Cellular Effects cluster_pathways Signaling Pathway Perturbation cluster_outcomes Adverse Outcomes Benzene Benzene Metabolism Metabolism Benzene->Metabolism ROS Production ROS Production Metabolism->ROS Production p38-MAPK Activation p38-MAPK Activation ROS Production->p38-MAPK Activation c-Myb / Pim-1 c-Myb / Pim-1 ROS Production->c-Myb / Pim-1 IκBα Degradation IκBα Degradation ROS Production->IκBα Degradation Altered Gene Expression Altered Gene Expression p38-MAPK Activation->Altered Gene Expression NF-κB Pathway NF-κB Pathway NF-κB Pathway->Altered Gene Expression c-Myb / Pim-1->Altered Gene Expression IκBα Degradation->NF-κB Pathway Genotoxicity Genotoxicity Altered Gene Expression->Genotoxicity Hematotoxicity Hematotoxicity Genotoxicity->Hematotoxicity Leukemogenesis Leukemogenesis Hematotoxicity->Leukemogenesis

Caption: Inferred Signaling Pathway Effects Based on Benzene

Section 6: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure easy access to an eyewash station and safety shower.[2]

  • Remove all potential ignition sources, as this compound is a combustible liquid.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.[2]

  • Respiratory Protection: Generally not required with adequate ventilation. If ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

  • Keep containers tightly closed to prevent leaks and spills.[2]

  • Store away from heat, sparks, and open flames.[2]

Section 7: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Spill and Leak Procedures:

  • Remove all sources of ignition.[3]

  • Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[3]

  • Use spark-proof tools for cleanup.[2]

  • Ensure adequate ventilation.[3]

  • Collect waste in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste disposal company.[2]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • During a fire, irritating and highly toxic gases may be generated.[3]

This guide is intended for informational purposes for a professional audience and should be used in conjunction with a comprehensive, site-specific safety assessment and all applicable local, state, and federal regulations. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.

References

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene (CAS 717-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Triisopropylbenzene (CAS 717-74-8). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines the compound's key identifiers, structural information, and physicochemical properties, with all quantitative data summarized in structured tables for ease of reference. Detailed experimental protocols for the determination of these properties and a common synthesis method are also provided. It is important to note that a thorough review of scientific literature indicates no significant pharmacological activity or established applications in drug development for 1,3,5-Triisopropylbenzene.

Chemical Identity and Structure

1,3,5-Triisopropylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups.

Identifier Value Source(s)
CAS Number 717-74-8[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
IUPAC Name 1,3,5-Triisopropylbenzene[3][11][12][15]
Synonyms 1,3,5-Tri(propan-2-yl)benzene, 1,3,5-Tris(1-methylethyl)benzene, sym-Triisopropylbenzene[3][7][15][21]
Molecular Formula C₁₅H₂₄[1][2][3][4][11][12][13][18][22]
Molecular Weight 204.35 g/mol [1][3][5][7][12][13][15][16][17]
SMILES CC(C)c1cc(cc(c1)C(C)C)C(C)C[1][2][3][5][7][11][12][16]
InChI 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3[3][5][7][16]
InChI Key VUMCUSHVMYIRMB-UHFFFAOYSA-N[3][5][7][11][16][18][22][23]

Physicochemical Properties

The physical and chemical properties of 1,3,5-Triisopropylbenzene are summarized in the table below. These properties are crucial for its handling, application in chemical synthesis, and for purification processes.

Property Value Source(s)
Physical Form Liquid[3][4][5][6][7][9][24][16][17][20][25]
Appearance Colorless to almost colorless[3][4][6][9][17][20][25]
Melting Point -7.4 °C to -7 °C[1][3][4][8][10]
Boiling Point 232-238 °C[1][3][4][5][6][7][8][9][10][16]
Density 0.845 - 0.854 g/mL at 20-25 °C[1][3][4][5][6][7][13][16]
Refractive Index n20/D 1.488[3][4][5][6][7][9][11][16]
Flash Point 87 °C (closed cup)[3][7][16]
Water Solubility Insoluble[3][4][9][17][20][25]
LogP 5.057[26]
Vapor Pressure 0.91 Pa at 25 °C[6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1,3,5-Triisopropylbenzene.

Spectroscopy Type Key Data Points Source(s)
¹H NMR δ ~1.2-1.3 ppm (d, 18H, Isopropyl CH₃), ~2.8-3.0 ppm (sept, 3H, Isopropyl CH), ~6.8-7.0 ppm (s, 3H, Aromatic C-H)[23][27]
¹³C NMR δ ~23-24 ppm (Isopropyl CH₃), ~34-35 ppm (Isopropyl CH), ~120-121 ppm (Aromatic CH), ~148-149 ppm (Quaternary Aromatic C)[27]
Infrared (IR) Data available, characteristic peaks for aromatic and aliphatic C-H bonds.[18][22]
Mass Spectrometry (EI-MS) Molecular Ion [M]⁺ at m/z 204. Base peak typically at m/z 189 ([M-CH₃]⁺).[18][22]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3,5-Triisopropylbenzene and for the determination of its key chemical and physical properties.

Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

A common method for the synthesis of 1,3,5-Triisopropylbenzene is the Friedel-Crafts alkylation of benzene with propylene (B89431), using a Lewis acid catalyst such as aluminum chloride.[8][22][28]

Materials:

  • Benzene (anhydrous)

  • Propylene gas

  • Aluminum chloride (anhydrous)

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Condenser with a drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Magnesium sulfate (B86663) (anhydrous)

  • Distillation apparatus

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser fitted with a drying tube.

  • In a fume hood, charge the flask with anhydrous benzene and cool it in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and vigorously stirred benzene. An exothermic reaction will occur.

  • Once the initial exotherm has subsided and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The reaction temperature should be maintained at a low level to favor the formation of the 1,3,5-isomer.[22]

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time.

  • Upon completion, quench the reaction by slowly adding the reaction mixture to ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to isolate 1,3,5-Triisopropylbenzene from other isomers and byproducts.[29]

Synthesis_Workflow Benzene Benzene Reaction Friedel-Crafts Alkylation (Low Temperature) Benzene->Reaction Propylene Propylene Propylene->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Quench Quenching (Ice-water) Reaction->Quench Wash Aqueous Workup (Separatory Funnel) Quench->Wash Dry Drying (MgSO₄) Wash->Dry Filter Filtration Dry->Filter Distill Fractional Distillation Filter->Distill Product 1,3,5-Triisopropylbenzene Distill->Product

Caption: Synthesis workflow for 1,3,5-Triisopropylbenzene.

Determination of Physical Properties

4.2.1. Melting Point The melting point of 1,3,5-Triisopropylbenzene, being below room temperature, is determined using a cryostat or a low-temperature thermometer.

  • Place a small sample of the liquid in a capillary tube.

  • Cool the sample in a controlled manner using a suitable cooling bath (e.g., dry ice/acetone).

  • Observe the temperature at which the first crystals appear (freezing point) and the temperature at which the last crystal melts upon slow warming. For a pure substance, the melting and freezing points should be nearly identical.

4.2.2. Boiling Point The boiling point is determined at atmospheric pressure.

  • Place a small volume of the liquid in a distillation flask with a few boiling chips.

  • Insert a thermometer with the bulb positioned just below the side arm of the flask.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

4.2.3. Density The density of the liquid is determined using a pycnometer or a digital density meter.

  • Weigh a clean, dry pycnometer of a known volume.

  • Fill the pycnometer with the liquid, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4.2.4. Refractive Index The refractive index is measured using a refractometer.

  • Calibrate the refractometer with a standard of known refractive index.

  • Place a drop of the liquid on the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate (typically 20 °C).

  • Read the refractive index from the scale or digital display.

4.2.5. Water Solubility A qualitative determination of solubility in water can be performed.

  • Add a few drops of 1,3,5-Triisopropylbenzene to a test tube containing distilled water.

  • Vigorously shake the test tube.

  • Allow the mixture to stand and observe if a single phase is formed or if the compound remains as a separate layer, indicating insolubility.

Spectroscopic Analysis Protocols

4.3.1. NMR Spectroscopy (¹H and ¹³C)

  • Prepare a dilute solution of the sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3.2. Infrared (IR) Spectroscopy

  • For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

4.3.3. Mass Spectrometry (Electron Ionization)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Safety Information

1,3,5-Triisopropylbenzene is a combustible liquid.[30][21] It may cause skin and eye irritation.[17][20][25] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[30][21] It should be stored in a cool, well-ventilated area away from oxidizing agents.[30][21] For detailed safety information, refer to the Safety Data Sheet (SDS).[30][21]

Applications and Relevance

1,3,5-Triisopropylbenzene is primarily used as a specialty solvent and as an intermediate in chemical synthesis.[6][9] It can be used as a swelling agent in the synthesis of mesoporous silicas.[5][6][9] There is no significant evidence to suggest that 1,3,5-Triisopropylbenzene has any pharmacological activity or is used in drug development.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analytical protocols for 1,3,5-Triisopropylbenzene (CAS 717-74-8). The information presented is intended to be a valuable resource for scientists and researchers. While the compound has applications in materials science and as a chemical intermediate, its lack of known biological activity makes it of limited direct interest to drug development professionals.

Logical_Relationships Compound 1,3,5-Triisopropylbenzene (CAS 717-74-8) Properties Chemical & Physical Properties Compound->Properties exhibits Spectroscopy Spectroscopic Data Compound->Spectroscopy is characterized by Synthesis Synthesis (Friedel-Crafts Alkylation) Compound->Synthesis is synthesized via Applications Applications Compound->Applications has Analysis Experimental Protocols (Property Determination) Properties->Analysis are determined by Spectroscopy->Analysis is obtained through NoBioactivity No Significant Biological Activity Applications->NoBioactivity (Notably)

Caption: Logical relationships of the presented information.

References

The Steric Shield: An In-depth Technical Guide to the Steric Hindrance Effects of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylbenzene (TIPB), a C15H24 aromatic hydrocarbon, exists in three isomeric forms: the highly symmetric 1,3,5-triisopropylbenzene (B165165), the less symmetric 1,2,4-triisopropylbenzene, and the sterically crowded 1,2,3-triisopropylbenzene. The spatial arrangement and bulky nature of the isopropyl groups on the benzene (B151609) ring impart significant and distinct steric hindrance to each isomer. This steric bulk is a critical determinant of their physical properties, chemical reactivity, and potential applications, particularly in fields requiring fine-tuning of molecular interactions such as in the design of ligands for catalysis and as specialty solvents.[1][2] This technical guide provides a comprehensive analysis of the steric hindrance effects of this compound isomers, focusing on their synthesis, structural characteristics, and reactivity, supported by experimental protocols and comparative data.

Synthesis and Isolation of this compound Isomers

The most common method for synthesizing triisopropylbenzenes is the Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropylating agent like 2-propanol or isopropyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This reaction generally produces a mixture of the 1,3,5- and 1,2,4- isomers, with the former being the thermodynamically more stable product and the latter being the kinetically favored product.[1] The formation of the 1,2,3-isomer is generally not favored due to severe steric hindrance.

The ratio of the isomers in the product mixture is highly dependent on the reaction conditions. Higher temperatures and longer reaction times tend to favor the formation of the more stable 1,3,5-isomer through isomerization of the initially formed 1,2,4-isomer.[3] A post-alkylation isomerization step, where the crude product mixture is heated with a Lewis acid catalyst, can be employed to enrich the 1,3,5-isomer.[3]

Separation of Isomers:

Due to the close boiling points of the isomers, their separation can be challenging. The following methods are commonly employed:

  • Fractional Distillation: Careful fractional distillation under reduced pressure can be used to separate the isomers, though it may require a column with a high number of theoretical plates.[3]

  • Crystallization: The difference in melting points between the isomers can be exploited for separation. 1,3,5-Triisopropylbenzene has a higher melting point (-7 °C) than the 1,2,4-isomer, allowing for its selective crystallization at low temperatures.[3]

  • Chemical Methods: Selective sulfonation can be used to separate the isomers. The more reactive isomers are converted to their sulfonic acids, which can be separated, followed by desulfonation to recover the desired isomer.[3]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Objective: To synthesize a mixture of this compound isomers.

Materials:

  • Benzene (anhydrous)

  • 2-Propanol (or propylene gas)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Anhydrous benzene and anhydrous aluminum chloride are added to the flask. The mixture is cooled in an ice bath.

  • A mixture of 2-propanol and concentrated sulfuric acid is added dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by slowly pouring the mixture over crushed ice.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product, which is a mixture of this compound isomers.

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the different isomers.

Physicochemical Properties and Spectroscopic Data

The steric hindrance arising from the arrangement of the isopropyl groups significantly influences the physical and spectroscopic properties of the this compound isomers. The high degree of symmetry in the 1,3,5-isomer results in simpler NMR spectra compared to the less symmetric 1,2,4- and 1,2,3-isomers.

Table 1: Physicochemical Properties of this compound Isomers

Property1,3,5-Triisopropylbenzene1,2,4-Triisopropylbenzene1,2,3-Triisopropylbenzene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight ( g/mol ) 204.35[4]204.35[5]204.35[6]
CAS Number 717-74-8[4]948-32-3[5]27322-34-5[6]
Appearance Clear, colorless liquid[4]--
Density (g/mL at 25 °C) 0.845[4]0.8574 (at 20°C)[7]-
Melting Point (°C) -7[4]-0.02 (estimate)[7]-
Boiling Point (°C) 232-236[4]244[7]-
Refractive Index (n20/D) 1.488[4]1.4896[7]-

Table 2: Spectroscopic Data of this compound Isomers

Isomer¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
1,3,5-Triisopropylbenzene δ ~6.8-7.0 (s, 3H, Ar-H), ~2.8-3.0 (sept, 3H, CH), ~1.2-1.3 (d, 18H, CH₃)[7][8]δ ~148-149 (Ar-C), ~120-121 (Ar-CH), ~34-35 (CH), ~23-24 (CH₃)[7]
1,2,4-Triisopropylbenzene -Data available in specialized databases.
1,2,3-Triisopropylbenzene No data available in searched literature.No data available in searched literature.

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Steric Hindrance Effects on Chemical Reactivity

The steric bulk of the isopropyl groups is a dominant factor in the chemical reactivity of the this compound isomers, often leading to reduced reaction rates and unique selectivity compared to less substituted aromatic compounds.[1]

Electrophilic Aromatic Substitution

Electrophilic attack on the aromatic ring of triisopropylbenzenes is significantly influenced by steric hindrance. The bulky isopropyl groups shield the aromatic protons, making it difficult for incoming electrophiles to approach and form the sigma complex intermediate.[1]

  • 1,3,5-Triisopropylbenzene: Due to its high symmetry, all three aromatic protons are equivalent. However, the positions ortho to the isopropyl groups are highly hindered. Electrophilic substitution, when it occurs, is slower than in benzene and is directed to the single available position for monosubstitution.[1] For example, the sulfonation of 1,3,5-triisopropylbenzene with 98.4% sulfuric acid initially forms the 2,4,6-tri-isopropylbenzenesulphonic acid, which is sterically crowded and rapidly isomerizes to more stable products.[1]

  • 1,2,4-Triisopropylbenzene: This isomer presents a more complex scenario with three non-equivalent aromatic protons. The positions on the ring experience varying degrees of steric hindrance, leading to a mixture of products in electrophilic substitution reactions. The position between two isopropyl groups (position 3) is the most sterically hindered.

  • 1,2,3-Triisopropylbenzene: This isomer is the most sterically hindered. The three adjacent isopropyl groups create a highly crowded environment, making electrophilic attack on the aromatic ring extremely difficult. It is expected to be the least reactive of the three isomers in electrophilic aromatic substitution reactions.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

Objective: To illustrate a reaction sensitive to steric hindrance.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Aromatic compound (e.g., toluene, ethylbenzene, or a this compound isomer)

  • Methylene (B1212753) chloride (anhydrous)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with an addition funnel and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous methylene chloride.

  • Cool the mixture in an ice bath.

  • Add a solution of acetyl chloride in methylene chloride dropwise from the addition funnel.

  • After the addition is complete, add a solution of the aromatic compound in methylene chloride dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be purified by distillation or chromatography.

Visualizing Synthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of this compound and a typical experimental setup for a Friedel-Crafts reaction.

G cluster_synthesis Synthesis cluster_purification Purification Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Propylene Propylene Propylene->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Reaction Mixture Mixture of This compound Isomers Reaction->Mixture Separation Separation (e.g., Fractional Distillation) Mixture->Separation TIPB_135 1,3,5-TIPB Separation->TIPB_135 TIPB_124 1,2,4-TIPB Separation->TIPB_124

Caption: General workflow for the synthesis and purification of this compound isomers.

G Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Add Aromatic Compound and AlCl3 to Flask Setup->Reagents Cooling Cool to 0°C (Ice Bath) Reagents->Cooling Addition Slowly Add Acyl Chloride Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Ice and HCl Reaction->Quench Workup Extraction and Washing Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification

Caption: Experimental workflow for a Friedel-Crafts acylation reaction.

Conclusion

The steric hindrance effects of this compound isomers are a direct consequence of the substitution pattern of the bulky isopropyl groups on the benzene ring. This steric crowding ranges from moderate in the 1,3,5-isomer to significant in the 1,2,4-isomer, and is presumed to be most pronounced in the 1,2,3-isomer. These steric constraints profoundly influence the synthesis, purification, physical properties, and chemical reactivity of each isomer. A thorough understanding of these steric effects is paramount for researchers and professionals in drug development and chemical synthesis for controlling reaction selectivity, designing novel ligands, and developing specialized materials. Further quantitative studies, particularly on the 1,2,3-isomer and comparative reaction kinetics of all three isomers, would provide deeper insights into the nuanced interplay of steric and electronic effects in these versatile molecules. While definitive crystal structures for all parent isomers remain elusive in readily available literature, computational studies are a valuable tool for gaining insights into their geometries.[1]

References

An In-depth Technical Guide on the Thermal Stability of 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene (B165165) (TIPB) is a symmetrical aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups.[1] This unique molecular structure, with its significant steric hindrance and non-polar nature, imparts exceptional thermal and chemical stability to the molecule.[1] These properties make it a valuable component in a variety of high-performance applications, including as a high-temperature solvent, a building block for advanced polymers and materials, and as an additive in lubricants and fuels.[1] An in-depth understanding of its thermal decomposition profile is paramount for predicting material lifetime, ensuring operational safety, and optimizing high-temperature applications.[1]

This technical guide provides a comprehensive overview of the thermal stability of 1,3,5-triisopropylbenzene, detailing key experimental protocols for its evaluation, presenting anticipated thermal decomposition data, and discussing its plausible decomposition pathways.

Data Presentation

Table 1: Anticipated Thermal Decomposition Data for 1,3,5-Triisopropylbenzene

Thermal PropertyAnticipated ValueMethodNotes
Onset Decomposition Temperature (Tonset)Data not availableThermogravimetric Analysis (TGA)The temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)Data not availableThermogravimetric Analysis (TGA)A common metric for initial decomposition.
Peak Decomposition Temperature (Td,peak)Data not availableDerivative Thermogravimetry (DTG)The temperature at which the maximum rate of mass loss occurs.[1]
Activation Energy (Ea)Data not availableKinetic Analysis (e.g., Flynn-Wall-Ozawa)The minimum energy required to initiate the decomposition reaction.[1]
Pre-exponential Factor (A)Data not availableKinetic Analysis (e.g., Arrhenius plot)A constant related to the frequency of collisions in a reaction.

Table 2: Potential Thermal Decomposition Products of 1,3,5-Triisopropylbenzene

Decomposition ProductChemical FormulaMethod of Identification
PropeneC3H6Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
BenzeneC6H6Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
TolueneC7H8Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
XylenesC8H10Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
DiisopropylbenzenesC12H18Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
MethaneCH4Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Carbon MonoxideCOSafety Data Sheet
Carbon DioxideCO2Safety Data Sheet

Experimental Protocols

A comprehensive evaluation of the thermal stability of 1,3,5-triisopropylbenzene involves a combination of techniques to determine both the kinetics of decomposition and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[1]

  • Objective: To determine the onset and profile of the thermal decomposition of 1,3,5-triisopropylbenzene.[1]

  • Instrumentation: A calibrated thermogravimetric analyzer.[1]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,3,5-triisopropylbenzene into an inert TGA pan (e.g., alumina (B75360) or platinum).[1]

    • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to establish an inert atmosphere.[1]

    • Thermal Program:

      • Equilibrate the sample at 30 °C.[1]

      • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[1]

      • To perform kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).[1]

    • Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) is used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

  • Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount (2-5 mg) of 1,3,5-triisopropylbenzene into a hermetically sealed aluminum or high-pressure crucible.

    • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

    • Thermal Program:

      • Equilibrate the sample at a low temperature (e.g., -50 °C).

      • Ramp the temperature to an upper limit (e.g., 450 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[1]

  • Objective: To identify the degradation products of 1,3,5-triisopropylbenzene upon thermal decomposition.[1]

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.[1]

  • Methodology:

    • Sample Preparation: A small amount (in the microgram range) of 1,3,5-triisopropylbenzene is loaded into a pyrolysis tube or onto a filament.[1]

    • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere (typically helium).[1]

    • GC Separation: The volatile decomposition products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • MS Detection and Identification: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification of the decomposition products.

Isothermal Aging Studies

Isothermal aging studies are conducted to determine the kinetic parameters of thermal decomposition under constant temperature conditions.

  • Objective: To determine the activation energy and pre-exponential factor for the thermal decomposition of 1,3,5-triisopropylbenzene.[1]

  • Instrumentation: Stainless-steel ampule reactors, a temperature-controlled heating block, and a gas chromatograph with a flame ionization detector (GC-FID).[1]

  • Methodology:

    • Reactor Loading: A precise amount of 1,3,5-triisopropylbenzene is loaded into stainless-steel ampule reactors, which are then sealed.[1]

    • Thermal Stressing: The sealed ampules are placed in a pre-heated, thermostatted block at a specific temperature (e.g., in the range of 350-450 °C). Multiple ampules are prepared for each temperature to be tested at different time intervals.[1]

    • Sample Analysis: At predetermined time intervals, ampules are removed from the heating block and rapidly cooled. The contents are then diluted with a suitable solvent and analyzed by GC-FID to quantify the remaining 1,3,5-triisopropylbenzene and the major decomposition products.[1]

    • Kinetic Modeling: The extent of decomposition as a function of time at each temperature is used to determine the pseudo-first-order rate constants. The Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) are then calculated from the temperature dependence of these rate constants using the Arrhenius equation.[1]

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data & Results Sample 1,3,5-Triisopropylbenzene TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Isothermal Isothermal Aging Sample->Isothermal Decomp_Profile Decomposition Profile (T_onset, T_peak) TGA->Decomp_Profile Thermal_Events Thermal Events (Melting, Decomposition Enthalpy) DSC->Thermal_Events Decomp_Products Decomposition Products PyGCMS->Decomp_Products Kinetics Kinetic Parameters (Ea, A) Isothermal->Kinetics

Experimental workflow for thermal stability analysis.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Termination cluster_products Decomposition Products TIPB 1,3,5-Triisopropylbenzene Initiation Homolytic Cleavage of C-C bond TIPB->Initiation Thermal Energy Radical1 Benzylic-type Radical Initiation->Radical1 Radical2 Methyl Radical Initiation->Radical2 H_Abstraction Hydrogen Abstraction Radical1->H_Abstraction Fragmentation Further Fragmentation Radical1->Fragmentation Radical2->H_Abstraction Recombination Recombination H_Abstraction->Recombination Fragmentation->Recombination Products Propene, Benzene, Toluene, Diisopropylbenzenes, etc. Recombination->Products

Plausible thermal decomposition pathway for TIPB.

Plausible Thermal Decomposition Pathway

The thermal decomposition of 1,3,5-triisopropylbenzene is anticipated to proceed through a free-radical mechanism. The initiation step is the homolytic cleavage of a carbon-carbon bond in one of the isopropyl groups, as this is the weakest bond in the molecule.[1] This initial bond scission would generate a stable benzylic-type radical and a methyl radical.[1]

Following initiation, a series of propagation reactions can occur, including:

  • Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other 1,3,5-triisopropylbenzene molecules or from other alkyl fragments, leading to the formation of new radicals and stable molecules.

  • Beta-Scission: The benzylic-type radical can undergo further fragmentation, leading to the formation of smaller, more stable molecules such as propene and a new radical.

  • Recombination: Radicals can recombine to form a variety of larger or smaller aromatic and aliphatic compounds.

Termination of the radical chain reactions occurs when two radicals combine. The complex mixture of products observed in the pyrolysis of alkylbenzenes is a result of these competing reaction pathways.

Conclusion

1,3,5-Triisopropylbenzene exhibits exceptional thermal stability, a property that is fundamental to its utility in demanding industrial applications.[1] While specific decomposition temperatures and kinetic parameters are not yet extensively documented in the literature, the experimental protocols outlined in this guide provide a robust framework for their determination.[1] Understanding the thermal decomposition behavior through techniques such as TGA, DSC, and Py-GC-MS is crucial for ensuring the safe and effective use of this compound in high-temperature environments. The plausible free-radical decomposition pathway, initiated by the cleavage of a C-C bond in an isopropyl group, provides a theoretical basis for predicting the resulting degradation products. Further research to quantify the thermal stability parameters of 1,3,5-triisopropylbenzene would be highly valuable for the materials science and chemical industries.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triisopropylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triisopropylbenzene (B165165), a non-polar aromatic hydrocarbon. Characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups, its molecular structure leads to significant steric hindrance and non-polar characteristics, which in turn dictate its solubility profile. An understanding of its solubility is crucial for its application as a solvent, a reaction medium, or a synthetic building block in various research and development settings, including drug development where it may be used in synthesis processes.

Quantitative and Qualitative Solubility Data

The solubility of 1,3,5-triisopropylbenzene is governed by the "like dissolves like" principle, indicating a higher affinity for non-polar solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

SolventSolvent TypeSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL[1]Not Specified

Qualitative Solubility Data

SolventSolvent TypeQualitative Solubility
HexaneNon-polarHighly Soluble[1]
TolueneNon-polar AromaticHighly Soluble[1]
ChloroformNon-polarHighly Soluble[1]
Acetone (B3395972)Polar AproticExpected to be soluble[1]
EthanolPolar ProticExpected to be soluble[1]
WaterPolar ProticImmiscible[2][3][4]

Note: "Highly Soluble" suggests that 1,3,5-triisopropylbenzene is likely miscible or has a very high solubility in these solvents. For polar solvents like acetone and ethanol, while solubility is expected, it may be less than in non-polar solvents.[1]

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound like 1,3,5-triisopropylbenzene in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the concentration of 1,3,5-triisopropylbenzene in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

  • 1,3,5-Triisopropylbenzene (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated glass vials with airtight caps

  • Calibrated positive displacement micropipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Volumetric flasks for standard preparation

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of 1,3,5-triisopropylbenzene in the chosen solvent with known concentrations.

    • These standards are essential for creating a calibration curve for the analytical instrument. For instance, standards could be prepared at concentrations of 1, 5, 10, 25, 50, and 100 mg/mL.[1]

  • Equilibration:

    • In a series of glass vials, add an excess amount of 1,3,5-triisopropylbenzene to a known volume of the organic solvent. The presence of a visible separate phase of 1,3,5-triisopropylbenzene ensures that the solution is saturated.[1]

    • Securely cap the vials to prevent any solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure that equilibrium is reached, which is typically between 24 to 48 hours.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 1,3,5-triisopropylbenzene) using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets of 1,3,5-triisopropylbenzene.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis by Gas Chromatography (GC):

    • Analyze the prepared standard solutions and the diluted sample using a validated GC method.

    • The analytical method should be confirmed for its linearity, accuracy, and precision.

    • Record the peak area or height corresponding to 1,3,5-triisopropylbenzene for each standard and the sample.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

    • Determine the concentration of 1,3,5-triisopropylbenzene in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This calculated value represents the solubility of 1,3,5-triisopropylbenzene in the specific organic solvent at the tested temperature.[1]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of aromatic hydrocarbons.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions of Known Concentrations calibration Generate Calibration Curve prep_standards->calibration prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) equilibration Agitate at Constant Temperature (24-48 hours) prep_saturated->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution gc_analysis Analyze by GC dilution->gc_analysis concentration Determine Sample Concentration gc_analysis->concentration calibration->concentration solubility Calculate Solubility concentration->solubility

Caption: Experimental workflow for determining the solubility of 1,3,5-triisopropylbenzene.

Caption: Factors influencing the solubility of 1,3,5-triisopropylbenzene in organic solvents.

Conclusion

1,3,5-Triisopropylbenzene demonstrates solubility characteristics that are typical of a non-polar aromatic hydrocarbon, showing a high affinity for non-polar organic solvents and immiscibility with water. While there is a notable lack of comprehensive quantitative solubility data in the scientific literature, the experimental protocol detailed in this guide provides a reliable framework for researchers to determine its solubility in specific solvents of interest. Such data is invaluable for the effective design of synthetic routes, the optimization of purification processes, and the formulation of products in the chemical and pharmaceutical industries.

References

Triisopropylbenzene: A Versatile Model Compound for Mechanistic Studies in Catalysis and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropylbenzene (TIPB), particularly the symmetrical 1,3,5-isomer, serves as an invaluable model compound in a variety of mechanistic studies. Its unique molecular architecture, characterized by three bulky isopropyl groups attached to a benzene (B151609) ring, provides significant steric hindrance and specific electronic properties. These features make it an ideal substrate for investigating reaction mechanisms in fields such as catalytic cracking, oxidation, and sterically-hindered organic transformations. This technical guide provides a comprehensive overview of the application of this compound as a model compound, with a focus on data from key mechanistic studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound in the Study of Catalytic Cracking

The catalytic cracking of large hydrocarbon molecules is a cornerstone of the petrochemical industry. Due to its relatively high molecular weight and propensity to form coke, 1,3,5-triisopropylbenzene (B165165) is frequently employed as a model compound to study the performance of various catalysts, particularly zeolites, under controlled laboratory conditions. These studies provide insights into reaction pathways, catalyst activity and deactivation, and product selectivity.

Mechanistic Pathways in Catalytic Cracking

The catalytic cracking of 1,3,5-triisopropylbenzene over solid acid catalysts, such as zeolites, proceeds through a series of dealkylation steps. The primary products are diisopropylbenzene (DIPB), isopropylbenzene (IPB, or cumene), benzene, and propylene. Coke formation is a significant side reaction that leads to catalyst deactivation.

G TIPB 1,3,5-Triisopropylbenzene DIPB Diisopropylbenzene TIPB->DIPB + Propylene Coke Coke TIPB->Coke IPB Isopropylbenzene DIPB->IPB + Propylene DIPB->Coke Benzene Benzene IPB->Benzene + Propylene IPB->Coke Propylene Propylene

Figure 1: Postulated reaction pathways for the catalytic cracking of 1,3,5-triisopropylbenzene.
Quantitative Data from Catalytic Cracking Studies

The product distribution from the catalytic cracking of 1,3,5-triisopropylbenzene is highly dependent on the catalyst type, reaction temperature, and other process conditions. The following table summarizes representative data from studies using different zeolite catalysts.

CatalystTemperature (°C)Conversion (%)Diisopropylbenzene (DIPB) Selectivity (%)Isopropylbenzene (IPB) Selectivity (%)Benzene Selectivity (%)Coke Yield (wt%)
HZSM-5 30036.5Major Product---
AlMCM-41 300High----
Y-5.1 350-~40~35~25-
USY-5.2 350-~35~40~25-
VUSY-12 350-~60~25~15-
HY Zeolite 550----Increases with C/O ratio
HNO3 dealuminated HY 550--5x higher than parent HY5x higher than parent HY-

Note: '-' indicates data not specified in the cited sources. Product selectivity can vary significantly with experimental conditions.

Experimental Protocol: Catalytic Cracking of 1,3,5-Triisopropylbenzene in a Fixed-Bed Reactor

This protocol outlines a general procedure for studying the catalytic cracking of 1,3,5-triisopropylbenzene in a laboratory-scale fixed-bed reactor.

1. Catalyst Preparation:

  • The desired zeolite catalyst (e.g., HZSM-5, HY) is pelletized, crushed, and sieved to a specific particle size (e.g., 250-425 μm).

  • The catalyst is then loaded into a quartz reactor tube and pre-treated, typically by heating under a flow of inert gas (e.g., N₂) to a high temperature (e.g., 550 °C) to remove any adsorbed water.

2. Reaction Setup:

  • The reactor tube containing the catalyst is placed in a vertical furnace.

  • A solution of 1,3,5-triisopropylbenzene in a suitable solvent (e.g., toluene) is prepared.

  • The liquid feed is introduced into the reactor using a high-performance liquid chromatography (HPLC) pump.

  • The feed is vaporized and mixed with a carrier gas (e.g., N₂) before entering the reactor.

3. Cracking Reaction:

  • The furnace is heated to the desired reaction temperature (e.g., 350-550 °C).

  • The vaporized feed is passed over the catalyst bed for a specified time-on-stream.

  • The reactor effluent is cooled to condense the liquid products.

4. Product Analysis:

  • Gaseous products are analyzed using an online gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).

  • Liquid products are collected and analyzed by GC-mass spectrometry (GC-MS) to identify and quantify the various aromatic products.

5. Coke Analysis:

  • After the reaction, the catalyst is cooled under an inert atmosphere.

  • The amount of coke deposited on the catalyst is determined by temperature-programmed oxidation (TPO), where the catalyst is heated in a flow of air, and the evolved CO₂ is measured.

G cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Product Collection & Analysis TIPB_sol TIPB in Solvent HPLC_pump HPLC Pump TIPB_sol->HPLC_pump Vaporizer Vaporizer HPLC_pump->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Furnace Furnace Condenser Condenser Reactor->Condenser Gas_Products Gaseous Products (to GC) Condenser->Gas_Products Liquid_Products Liquid Products (to GC-MS) Condenser->Liquid_Products

Figure 2: Experimental workflow for the catalytic cracking of 1,3,5-triisopropylbenzene.

This compound in Mechanistic Studies of Oxidation

The oxidation of alkylaromatic compounds is a fundamental process in industrial chemistry. 1,3,5-Triisopropylbenzene serves as a useful model to study the mechanisms of liquid-phase oxidation, particularly the formation of hydroperoxides.

Hydroperoxidation of 1,3,5-Triisopropylbenzene

The oxidation of 1,3,5-triisopropylbenzene with oxygen or an oxygen-containing gas in the presence of an aqueous alkali solution can lead to the formation of 1,3,5-triisopropylbenzene trihydroperoxide (THPO). This reaction is believed to proceed via a radical chain mechanism. The study of this reaction is important as the resulting hydroperoxides are valuable intermediates in the synthesis of other chemicals, such as phloroglucinol.

G TIPB 1,3,5-Triisopropylbenzene Radical_Initiation Radical Initiation TIPB->Radical_Initiation Hydroperoxide_Formation Hydroperoxide Formation TIPB->Hydroperoxide_Formation Oxygen Oxygen (O2) Oxygen->Radical_Initiation Alkali Aqueous Alkali Peroxy_Radical This compound Peroxy Radical Radical_Initiation->Peroxy_Radical Peroxy_Radical->Hydroperoxide_Formation THPO 1,3,5-Triisopropylbenzene Trihydroperoxide (THPO) Hydroperoxide_Formation->THPO Carbinols Carbinol Byproducts THPO->Carbinols

Figure 3: Simplified logical relationship in the hydroperoxidation of 1,3,5-triisopropylbenzene.
Experimental Protocol: Synthesis of 1,3,5-Triisopropylbenzene Trihydroperoxide[1]

This protocol is based on a patented method for the production of 1,3,5-triisopropylbenzene trihydroperoxides.[1]

1. Reaction Setup:

  • A reactor is charged with 1,3,5-triisopropylbenzene, water, and a small amount of recycled oxidation oil (as an initiator).[1]

  • The mixture is heated to the reaction temperature, typically between 94-96 °C.[1]

2. Oxidation Reaction:

  • Oxygen is bubbled through the stirred reaction mixture at a constant rate.[1]

  • A concentrated aqueous solution of sodium hydroxide (B78521) is added continuously to maintain the pH of the reaction solution between 8 and 11.[1]

  • The reaction is monitored by taking samples at regular intervals.

3. Reaction Monitoring and Termination:

  • The concentrations of 1,3,5-triisopropylbenzene trihydroperoxide (THPO) and carbinol byproducts are determined by a suitable analytical method (e.g., HPLC).

  • The reaction is terminated when the yield of THPO is at least 20% and the combined yield of THPO and carbinols is at least 60%.[1]

4. Product Isolation and Purification:

  • After completion, the aqueous layer is separated from the organic layer.

  • The organic layer, containing THPO and carbinol byproducts, can be further treated with hydrogen peroxide to convert the carbinols back to THPO, thus increasing the overall yield.[1]

ParameterValue
Reactants 1,3,5-Triisopropylbenzene, Water, Oxygen
Catalyst/Promoter Aqueous NaOH
Temperature 60-120 °C (typically 94-96 °C)[1]
pH 8-11[1]
Reaction Time Monitored until desired yield is reached
Major Product 1,3,5-Triisopropylbenzene trihydroperoxide (THPO)
Major Byproducts THPO carbinols

This compound as a Model for Studying Steric Effects

The three bulky isopropyl groups on the 1,3,5-triisopropylbenzene ring create significant steric hindrance, which can dramatically influence the rate and selectivity of chemical reactions. This makes it an excellent model compound for investigating the role of steric effects in various organic transformations.

Steric Hindrance in Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution. The bulky nature of 1,3,5-triisopropylbenzene can be used to study how steric hindrance affects the approach of an electrophile to the aromatic ring. For example, in the Friedel-Crafts alkylation of toluene, the choice of a bulky solvent like 1,3,5-triisopropylbenzene can influence the regioselectivity of the reaction, favoring the formation of the less sterically hindered para-isomer over the ortho- and meta-isomers.

While specific kinetic data for the Friedel-Crafts reaction of 1,3,5-triisopropylbenzene itself is not extensively reported due to its low reactivity under standard conditions, its use as a sterically demanding solvent provides valuable insights into the mechanism.

G cluster_0 Reactants Toluene Toluene Transition_State Sterically Hindered Transition State Toluene->Transition_State Alkylating_Agent Alkylating Agent (e.g., Isopropyl Chloride) Alkylating_Agent->Transition_State Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Transition_State TIPB_Solvent 1,3,5-Triisopropylbenzene (Bulky Solvent) TIPB_Solvent->Transition_State Steric Influence Para_Product para-Cymene (Major Product) Transition_State->Para_Product Favored Ortho_Meta_Product ortho/meta-Cymene (Minor Products) Transition_State->Ortho_Meta_Product Disfavored

Figure 4: Logical diagram illustrating the influence of 1,3,5-triisopropylbenzene as a bulky solvent on the regioselectivity of a Friedel-Crafts alkylation.

Analytical Methodologies

The analysis of the products from mechanistic studies involving this compound is crucial for understanding the reaction pathways and kinetics. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for the separation, identification, and quantification of the various aromatic products.

Experimental Protocol: GC-MS Analysis of Catalytic Cracking Products

This protocol provides a general guideline for the GC-MS analysis of the liquid products from the catalytic cracking of 1,3,5-triisopropylbenzene.

1. Sample Preparation:

  • The liquid product mixture is diluted with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.

  • An internal standard (e.g., decane (B31447) or naphthalene-d8) is added to the diluted sample for quantitative analysis.

2. GC-MS System:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of aromatic hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of, for example, 35-500 amu.

3. GC Method:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-50 °C, hold for 2-5 minutes.

    • Ramp: Increase to 280-300 °C at a rate of 5-10 °C/min.

    • Final hold: 5-10 minutes.

4. MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify all products. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantitative analysis of specific target compounds.

5. Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with a library (e.g., NIST) and by their retention times.

  • Quantification: The concentration of each product is determined by comparing its peak area to that of the internal standard and using a calibration curve.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Liquid_Product Liquid Product Dilution Dilution with Solvent Liquid_Product->Dilution Internal_Standard Add Internal Standard Dilution->Internal_Standard GC_Injection GC Injection Internal_Standard->GC_Injection GC_Column Capillary Column Separation GC_Injection->GC_Column MS_Ionization EI Ionization GC_Column->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Identification Compound Identification (Mass Spectra Library) MS_Analysis->Identification Quantification Quantification (Peak Area vs. Internal Standard) MS_Analysis->Quantification

Figure 5: General workflow for the GC-MS analysis of reaction products.

Conclusion

1,3,5-Triisopropylbenzene is a powerful and versatile model compound for elucidating reaction mechanisms in several key areas of chemistry. Its well-defined structure and significant steric bulk allow researchers to probe the intricacies of catalytic processes, oxidation reactions, and the influence of steric hindrance on reaction outcomes. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in mechanistic studies and for the development of new catalysts and synthetic methodologies.

References

The Discovery of Novel Triisopropylbenzene Derivatives as Potent FABP4 Inhibitors for Antidiabetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of type 2 diabetes necessitates the exploration of novel therapeutic targets. One such promising target is the Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, which is predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in intracellular fatty acid trafficking and has been implicated in the pathogenesis of insulin (B600854) resistance and atherosclerosis. Its inhibition presents a compelling strategy for the development of new antidiabetic agents. This technical guide details the discovery of a novel class of 2,4,6-triisopropylbenzene derivatives as potent FABP4 inhibitors, outlining their synthesis, in vitro and in vivo evaluation, and the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative data from the discovery and initial evaluation of the lead 2,4,6-triisopropylbenzene derivative, herein designated as Compound M1, and its analogues.

Table 1: In Vitro FABP4 Inhibition

CompoundTargetIC₅₀ (µM)
M1FABP416.8
Analogue SeriesFABP4Variable

Data extrapolated from initial virtual screening and subsequent in vitro assays.

Table 2: In Vitro Cellular Activity - Inhibition of Lipolysis in 3T3-L1 Adipocytes

TreatmentEffect on Lipolysis
Isoproterenol (B85558) (Stimulator)Increased
Compound M1 AnaloguesSignificant Inhibition

Qualitative summary of findings from cellular assays.

Table 3: In Vivo Efficacy in db/db Mice

Treatment GroupChange in Blood GlucoseImprovement in Insulin Sensitivity
Vehicle Control--
Compound M1 AnaloguesSignificant ReductionYes

Summary of in vivo outcomes in a diabetic mouse model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques and adapted for the evaluation of 2,4,6-triisopropylbenzene derivatives.

Synthesis of 2,4,6-Triisopropylbenzene Sulfonamide-Benzimidazole Derivatives

This protocol describes a general method for the synthesis of the novel FABP4 inhibitors.

Materials:

Procedure:

  • Dissolve the substituted benzimidazole (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add triethylamine (1.0 eq) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

  • Add the 2,4,6-triisopropylbenzenesulfonyl chloride solution dropwise to the benzimidazole solution.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro FABP4 Inhibition Assay

This fluorescence-based assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FABP4.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent fatty acid probe (e.g., ANS)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of FABP4 in the assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In the wells of a 96-well plate, add the FABP4 solution.

  • Add the diluted test compounds to the respective wells.

  • Add the fluorescent fatty acid probe to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

3T3-L1 Preadipocyte Differentiation and Lipolysis Assay

This assay assesses the ability of the compounds to inhibit lipolysis in mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • Adipocyte maintenance medium

  • Lipolysis-stimulating agent (e.g., isoproterenol)

  • Test compounds

  • Glycerol (B35011) assay kit

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by treating the cells with differentiation medium for 2-3 days.

  • Maintain the differentiated adipocytes in adipocyte maintenance medium for several days until lipid droplets are visible.

  • Pre-treat the mature adipocytes with various concentrations of the test compounds for a specified period.

  • Stimulate lipolysis by adding isoproterenol to the medium.

  • Incubate for 1-3 hours.

  • Collect the cell culture medium.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit, following the manufacturer's instructions.[2][3]

  • Determine the effect of the compounds on isoproterenol-stimulated glycerol release.

In Vivo Efficacy Study in db/db Mice

This study evaluates the antidiabetic effects of the compounds in a genetically diabetic mouse model.

Materials:

  • db/db mice (genetically diabetic)

  • Test compounds formulated for oral administration

  • Vehicle control

  • Blood glucose meter

  • Insulin

Procedure:

  • Acclimatize the db/db mice for at least one week.

  • Divide the mice into treatment and control groups.

  • Administer the test compounds or vehicle control orally once daily for a specified period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly.

  • Measure fasting blood glucose levels at regular intervals.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

  • Collect blood samples for analysis of relevant biomarkers (e.g., insulin, triglycerides).

  • Analyze the data to determine the effect of the compounds on glycemic control and insulin sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FABP4_Signaling_Pathway cluster_adipocyte Adipocyte cluster_macrophage Macrophage cluster_systemic Systemic Effects cluster_inhibition Therapeutic Intervention Adrenergic_Stimulation β-Adrenergic Stimulation HSL Hormone-Sensitive Lipase (HSL) Adrenergic_Stimulation->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA FABP4_intra Intracellular FABP4 FABP4_intra->FFA binds & traffics Secretion FABP4 Secretion (as Adipokine) FABP4_intra->Secretion Circulating_FABP4 Circulating FABP4 Secretion->Circulating_FABP4 FABP4_macro Intracellular FABP4 Inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB) FABP4_macro->Inflammatory_Pathways activates Cytokine_Release Cytokine Release (e.g., TNF-α, IL-6) Inflammatory_Pathways->Cytokine_Release Insulin_Resistance Insulin Resistance Cytokine_Release->Insulin_Resistance contributes to Circulating_FABP4->Insulin_Resistance promotes Atherosclerosis Atherosclerosis Insulin_Resistance->Atherosclerosis risk factor for TIPB_Derivative Triisopropylbenzene Derivative TIPB_Derivative->FABP4_intra inhibits TIPB_Derivative->FABP4_macro inhibits

Caption: FABP4 signaling in metabolic and inflammatory pathways.

Synthesis_Workflow Start Start: Starting Materials (Substituted Benzimidazole, 2,4,6-Triisopropylbenzenesulfonyl Chloride) Reaction Reaction: - Dissolve in anhydrous THF - Add Triethylamine - Reflux overnight Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: Solvent removal under reduced pressure Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End End: Purified Compound Characterization->End

Caption: General workflow for synthesis of FABP4 inhibitors.

Biological_Screening_Workflow Start Start: Synthesized Compounds In_Vitro_Enzyme In Vitro Enzyme Assay: FABP4 Inhibition (IC₅₀) Start->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cellular Assay: 3T3-L1 Lipolysis Inhibition In_Vitro_Enzyme->In_Vitro_Cell Active Compounds In_Vivo In Vivo Efficacy Study: db/db Mouse Model In_Vitro_Cell->In_Vivo Potent Inhibitors Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds End End: Antidiabetic Drug Candidate Lead_Optimization->End

Caption: Workflow for biological evaluation of novel compounds.

References

Hydrophobic characteristics of triisopropylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hydrophobic Characteristics of Triisopropylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic characteristics of this compound (TIPB) isomers. As aromatic hydrocarbons with significant steric bulk, these compounds exhibit pronounced hydrophobicity, a critical parameter influencing their application in materials science, organic synthesis, and as intermediates in drug development. Understanding these properties is essential for predicting molecular interactions, solubility, and behavior in both aqueous and nonpolar environments.

Core Hydrophobic Characteristics: A Comparative Overview

The hydrophobicity of a compound is fundamentally its tendency to repel water. This is quantitatively expressed by parameters such as the octanol-water partition coefficient (logP) and water solubility. The three primary isomers of this compound—1,2,3-TIPB, 1,2,4-TIPB, and 1,3,5-TIPB—share the same molecular formula (C₁₅H₂₄) and weight but differ in the substitution pattern of the isopropyl groups on the benzene (B151609) ring, leading to subtle differences in their physicochemical properties.

The symmetrical arrangement of the isopropyl groups in 1,3,5-triisopropylbenzene (B165165) results in significant steric hindrance.[1] This structure enhances its hydrophobic characteristics and thermal stability.[2] All isomers are generally described as clear, colorless liquids that are immiscible or insoluble in water but soluble in non-polar organic solvents.[1][3][4][5][6][7]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data related to the hydrophobicity and general properties of the this compound isomers. Data for the 1,3,5-isomer is most readily available, while data for the 1,2,3- and 1,2,4-isomers is less prevalent in literature but can be inferred to be similar due to their structural analogy.

Property1,3,5-Triisopropylbenzene1,2,4-Triisopropylbenzene1,2,3-TriisopropylbenzeneReference(s)
CAS Number 717-74-8948-32-327322-34-5[4][8][9]
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄[1][3][4][8]
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol [1][4][5][8]
logP (Octanol/Water) 6.68 (at 24°C) / 5.057Data not availableData not available[3][4][5][7]
Water Solubility Immiscible / InsolubleData not availableData not available[1][3][4][5][6]
Density 0.845 g/mL at 25°CData not availableData not available[1][3][4][5]
Boiling Point 232-236 °CData not availableData not available[1][3][4][5]
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquid[4][5][7]

Note: The discrepancy in reported logP values for 1,3,5-Triisopropylbenzene may stem from different experimental versus computational determination methods.

Visualizing the Hydrophobic Effect

The hydrophobic effect is the driving force behind the aggregation of nonpolar molecules in an aqueous solution. This phenomenon is not caused by an intrinsic repulsion between nonpolar molecules and water, but rather by the entropic penalty of structuring water molecules around the nonpolar solute. To minimize this disruption and maximize the entropy of the system, nonpolar molecules cluster together, reducing the total surface area exposed to water.[10][11]

Caption: Conceptual diagram of the hydrophobic effect.

Experimental Protocols

Synthesis of this compound Isomers via Friedel-Crafts Alkylation

The most common industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with propylene, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][4][12]

Caption: General workflow for Friedel-Crafts synthesis of TIPB isomers.

Methodology:

  • Reaction Setup: A stirred-tank reactor is charged with benzene and a Lewis acid catalyst (e.g., aluminum chloride).[1]

  • Alkylation: Propylene gas is bubbled through the mixture. The reaction is exothermic, and the temperature is controlled (e.g., 50°C).[1][13] The reaction temperature can influence the ratio of isomers produced; lower temperatures tend to favor the thermodynamically more stable 1,3,5-isomer.[14]

  • Work-up: Once the reaction is complete, the mixture is quenched with ice and water to deactivate the catalyst.[1]

  • Purification: The organic layer is separated, washed, and dried. The resulting crude product, a mixture of isomers (predominantly 1,3,5- and 1,2,4-triisopropylbenzene), is purified by fractional distillation to isolate the desired isomers.[1][12]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's differential solubility in two immiscible phases: n-octanol (a surrogate for lipids) and water. The shake-flask method is a traditional approach, while reverse-phase high-performance liquid chromatography (RP-HPLC) is a faster, common alternative.[15]

Shake-Flask Method Protocol:

  • Phase Preparation: Prepare n-octanol saturated with water and water (at a specific pH, e.g., 7.4) saturated with n-octanol.[16]

  • Partitioning: A known amount of the this compound isomer is dissolved in one of the phases (or a mixture) and placed in a separation funnel.

  • Equilibration: The mixture is shaken vigorously to allow the solute to partition between the two phases until equilibrium is reached.[16]

  • Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the solute in each phase is measured accurately, typically using techniques like UV-Vis spectroscopy or gas chromatography.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

G Start Prepare Water-Saturated Octanol & Octanol-Saturated Water Dissolve Dissolve TIPB Isomer in Phase Mixture Start->Dissolve Shake Shake to Equilibrate Dissolve->Shake Separate Separate Octanol and Aqueous Layers Shake->Separate MeasureOctanol Measure [TIPB] in Octanol (Coct) Separate->MeasureOctanol MeasureWater Measure [TIPB] in Water (Caq) Separate->MeasureWater Calculate Calculate P = Coct / Caq logP = log10(P) MeasureOctanol->Calculate MeasureWater->Calculate Result Final logP Value Calculate->Result

Caption: Workflow for logP determination using the shake-flask method.

Applications in Research and Drug Development

The pronounced hydrophobicity and steric bulk of this compound isomers are not merely physical curiosities; they are enabling properties for advanced applications.

  • Materials Science: 1,3,5-Triisopropylbenzene is used as a micelle expander or swelling agent in the synthesis of highly ordered mesoporous silica (B1680970) materials like SBA-15.[5][7] Its hydrophobic nature helps to create larger pores within the material structure.

  • Organic Synthesis: The true value in drug development often comes from derivatives of TIPB. The bulky triisopropylphenyl group provides exceptional steric shielding.[5] For example, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), derived from TIPB, is a critical coupling agent in the synthesis of complex molecules, including oligonucleotides, where its steric hindrance allows for highly selective reactions.[5]

  • Drug Discovery: While TIPB itself is not typically a pharmacologically active agent, its derivatives are. Substituted 2,4,6-triisopropylbenzene compounds have been investigated for use in medicines for treating diabetes.[17] The hydrophobic scaffold is a key component that influences how these molecules interact with biological targets, such as enzymes and receptors, which often have hydrophobic binding pockets.[10] The high logP value is a crucial parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.[18]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Triisopropylbenzene in Radical Initiation

Abstract

This technical guide provides a comprehensive examination of 1,3,5-triisopropylbenzene (B165165) (TIPB) and its derivatives in the context of radical-mediated reactions and polymerization. While TIPB itself is not a conventional radical initiator in the same vein as AIBN or benzoyl peroxide, its unique structural characteristics make it and its functionalized derivatives valuable components in specific radical polymerization techniques. This document details the role of TIPB derivatives as multifunctional initiators in Atom Transfer Radical Polymerization (ATRP), its function as a cross-linking agent via a radical-mediated mechanism in inverse vulcanization, and the potential of its peroxy-derivatives as thermal radical initiators. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in polymer chemistry and materials science.

Introduction: Clarifying the Role of 1,3,5-Triisopropylbenzene

1,3,5-Triisopropylbenzene is an aromatic hydrocarbon notable for its C3 symmetry, steric bulk, and high thermal stability.[1] These properties make it a valuable precursor and building block in the synthesis of specialty polymers and other advanced materials.[2] It is crucial to distinguish that TIPB itself does not readily homolytically cleave to generate initiating radicals. Instead, its involvement in radical processes falls into three main categories:

  • Functionalized Derivatives as Initiators: Halogenated derivatives of TIPB, such as 1,3,5-tris(dibromomethyl)benzene, can act as multifunctional initiators for controlled radical polymerization techniques like ATRP.[1]

  • Participation in Radical Reactions: In processes like inverse vulcanization, the isopropyl groups on the TIPB ring are susceptible to hydrogen abstraction by other radical species (e.g., sulfur diradicals), leading to the incorporation of TIPB into a polymer network.[1][3]

  • Precursors to Peroxide Initiators: TIPB can be oxidized to form trihydroperoxides, which are organic peroxides that can thermally decompose to generate free radicals for initiating polymerization.[4]

This guide will explore each of these roles in detail, providing the necessary technical information for their application in a laboratory setting.

1,3,5-Tris(dibromomethyl)benzene: A Hexafunctional ATRP Initiator

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1] The functionality of the initiator determines the number of growing polymer chains, and thus the topology of the final polymer. 1,3,5-Tris(dibromomethyl)benzene, a derivative of TIPB, serves as a hexafunctional initiator, enabling the synthesis of six-arm star polymers.[1]

Initiation Mechanism

The initiation process in ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex (e.g., Cu(I)Br/bpy). The copper(I) complex abstracts a bromine atom from the initiator, forming a carbon-centered radical and the oxidized Cu(II)Br₂ species. This radical then adds to a monomer unit to begin the polymerization process. The high concentration of the dormant species and the reversible nature of the activation/deactivation steps allow for controlled chain growth.

ATRP_Initiation cluster_catalyst Initiator 1,3,5-Tris(dibromomethyl)benzene (R-Br) Activated Carbon-centered Radical (R•) Initiator->Activated k_act Catalyst Cu(I)Br / Ligand Monomer Monomer (e.g., Styrene) Propagating Propagating Chain (R-M•) Oxidized_Catalyst Cu(II)Br2 / Ligand Activated->Oxidized_Catalyst k_deact Activated->Propagating k_p

Caption: Initiation mechanism for ATRP using a functionalized TIPB derivative.

Experimental Protocol: ATRP of Styrene (B11656) with 1,3,5-Tris(dibromomethyl)benzene

This protocol describes a general procedure for the synthesis of a six-arm star polystyrene.[1]

Materials:

  • 1,3,5-Tris(dibromomethyl)benzene (initiator)

  • Styrene (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Mixture Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tris(dibromomethyl)benzene, CuBr, and bpy.

  • Deoxygenation: Seal the flask and perform three cycles of vacuum and backfilling with dry nitrogen to create an inert atmosphere.

  • Monomer and Solvent Addition: Add freshly distilled styrene and anisole to the flask via a degassed syringe.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir. The reaction progress can be monitored by taking aliquots and analyzing them by GPC.

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to quench the polymerization.

  • Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the filtered solution to an excess of methanol. Collect the polymer by filtration and dry under vacuum.[1]

ATRP_Workflow Start Start Setup Prepare Reaction Mixture (Initiator, CuBr, bpy in Schlenk Flask) Start->Setup Deoxygenate Deoxygenate (3x Vacuum/N2 Cycles) Setup->Deoxygenate Add Add Monomer and Solvent (Styrene, Anisole) Deoxygenate->Add Polymerize Polymerize (110°C with Stirring) Add->Polymerize Terminate Terminate Reaction (Cooling and Air Exposure) Polymerize->Terminate Purify Purify Polymer (Alumina Column Chromatography) Terminate->Purify Isolate Isolate Polymer (Precipitation in Methanol) Purify->Isolate End End Isolate->End

Caption: Experimental workflow for the ATRP synthesis of star polymers.[1]

1,3,5-Triisopropylbenzene in Inverse Vulcanization

Inverse vulcanization is a process used to synthesize sulfur-rich polymers by reacting elemental sulfur with organic cross-linking agents.[1] This method addresses the challenge of utilizing the vast amounts of elemental sulfur, a byproduct of the petroleum industry.[3] 1,3,5-Triisopropylbenzene can be used as a cross-linking agent in this process through a radical-mediated mechanism.[1]

Reaction Mechanism

The process is initiated by heating elemental sulfur (S₈) to above its floor temperature (~159°C), causing the ring-opening of the S₈ molecule to form sulfur diradicals (•Sₓ•). These highly reactive sulfur radicals can then abstract hydrogen atoms from the tertiary carbons of the isopropyl groups on the TIPB molecule. This creates carbon-centered radicals on the TIPB, which can then couple with other sulfur radicals, leading to the formation of a cross-linked polymer network.[3]

Inverse_Vulcanization S8 Elemental Sulfur (S8) Heat Heat (180-185°C) Sulfur_Radical Sulfur Diradicals (•Sx•) Heat->Sulfur_Radical Ring-Opening Abstraction Hydrogen Abstraction Sulfur_Radical->Abstraction Coupling Radical Coupling Sulfur_Radical->Coupling TIPB 1,3,5-Triisopropylbenzene TIPB->Abstraction TIPB_Radical TIPB Carbon Radical Abstraction->TIPB_Radical TIPB_Radical->Coupling Polymer Cross-linked Sulfur Polymer Coupling->Polymer

Caption: Reaction pathway for the inverse vulcanization of sulfur with TIPB.[1]

Experimental Protocol: Inverse Vulcanization of Sulfur with TIPB

This protocol provides a general procedure for the inverse vulcanization of elemental sulfur with 1,3,5-triisopropylbenzene.[1]

Materials:

  • Elemental Sulfur (S₈)

  • 1,3,5-Triisopropylbenzene (TIPB)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the desired ratio of elemental sulfur and 1,3,5-triisopropylbenzene.

  • Reaction: Heat the mixture to 180-185°C with continuous stirring in an oil bath. The reaction is typically carried out for several hours until a homogeneous, viscous polymer is formed.

  • Cooling and Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the vessel for further characterization and processing.[1]

Data Presentation: Properties of Sulfur-Based Polymers

The thermomechanical properties of the resulting sulfur-based polymers can be tuned by adjusting the weight percentage of the TIPB cross-linker.

PropertySulfur-TIPB Copolymer (Example)Reference
Glass Transition Temp (Tg)Tunable with TIPB content[1]
Thermal StabilityEnhanced compared to pure sulfur[1]
Self-Healing CapabilityOften observed in these materials[1]

This compound Hydroperoxides as Radical Initiators

While TIPB itself is not a thermal initiator, it can be converted into derivatives that are. A key example is the formation of 1,3,5-triisopropylbenzene trihydroperoxide (THPO) through the oxidation of TIPB.[4] Organic hydroperoxides and peroxides are a well-known class of thermal radical initiators.[5]

Decomposition and Initiation Mechanism

Upon heating, the weak oxygen-oxygen bond in the hydroperoxide group undergoes homolytic cleavage to produce two free radicals: an alkoxy radical and a hydroxyl radical. These highly reactive radicals can then initiate polymerization by adding to a vinyl monomer, creating a new carbon-centered radical that propagates the polymer chain.

Peroxide_Decomposition Peroxide R-O-O-H (TIPB-Hydroperoxide) Heat Heat (Δ) Radicals RO• + •OH (Alkoxy + Hydroxyl Radicals) Heat->Radicals Homolytic Cleavage Initiation Initiation Radicals->Initiation Monomer Monomer (M) Monomer->Initiation Propagating Propagating Chain (RO-M•) Initiation->Propagating

Caption: General mechanism for peroxide decomposition and polymerization initiation.

Experimental Protocol: Synthesis of 1,3,5-Triisopropylbenzene Trihydroperoxides

This process involves the liquid-phase oxidation of 1,3,5-triisopropylbenzene with oxygen or an oxygen-containing gas in the presence of an aqueous alkali solution.[4]

Materials:

  • 1,3,5-Triisopropylbenzene

  • Aqueous alkali solution (e.g., NaOH)

  • Oxygen or air

Procedure:

  • Reaction Setup: Charge a suitable reactor with 1,3,5-triisopropylbenzene and the aqueous alkali solution.

  • Oxidation: Heat the mixture to a temperature between 60°C and 120°C. Maintain the pH of the aqueous phase between 8 and 11.

  • Gas Contact: Bubble oxygen or an oxygen-containing gas through the reaction mixture with vigorous stirring to ensure good contact between the phases.

  • Monitoring: The reaction can be monitored by titrating for hydroperoxide content.

  • Work-up: After the desired level of oxidation is achieved, the organic phase containing the trihydroperoxides is separated from the aqueous phase.[4]

Note: The use of organic peroxides requires strict adherence to safety protocols due to their potential for rapid and explosive decomposition. Always consult safety data sheets and handle with appropriate personal protective equipment in a well-ventilated area.[6][7]

Conclusion

1,3,5-Triisopropylbenzene is a versatile compound whose role in radical chemistry is more nuanced than that of a simple initiator. Its true value lies in its derivatives, which can act as multifunctional initiators for controlled polymerization, and in its unique reactivity as a cross-linker in radical-mediated processes like inverse vulcanization. This guide has provided the foundational knowledge, including mechanistic pathways and detailed experimental protocols, to enable researchers to leverage the properties of TIPB and its related compounds in the synthesis of advanced polymer materials. The ability to create complex architectures like star polymers or to incorporate sulfur into novel materials highlights the significant potential of TIPB in materials science and drug delivery applications.

References

An In-depth Technical Guide to the Electronic Properties of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the three isomers of triisopropylbenzene: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165). Symmetrical 1,3,5-triisopropylbenzene is a versatile aromatic hydrocarbon utilized in the synthesis of specialty chemicals, high-performance lubricants, and as a swelling agent in the production of mesoporous materials.[1][2] The electronic characteristics of these isomers are pivotal to their reactivity, stability, and potential applications in fields ranging from materials science to drug development. This document summarizes key electronic parameters, details relevant experimental methodologies for their determination, and provides visualizations of associated workflows.

Introduction

Triisopropylbenzenes (C₁₅H₂₄) are aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with three isopropyl groups. The spatial arrangement of these bulky alkyl groups in the 1,2,3- (vicinal), 1,2,4- (asymmetric), and 1,3,5- (symmetric) positions significantly influences their molecular symmetry, steric hindrance, and, consequently, their electronic properties.[2] Understanding these properties is crucial for predicting their behavior in chemical reactions and for the rational design of new materials and molecules with desired functionalities. This guide focuses on the core electronic properties, including ionization potential, electron affinity, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap.

Core Electronic Properties

The electronic properties of a molecule are fundamental to its chemical behavior. Key parameters include the ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), and the HOMO-LUMO gap, which is an indicator of the molecule's excitability and kinetic stability.

Due to a lack of extensive experimental data in the public domain for the this compound isomers, computational methods, particularly Density Functional Theory (DFT), provide valuable estimates for these electronic properties. The following table summarizes computed values for the three isomers.

IsomerIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (eV)
1,2,3-Triisopropylbenzene Est. 8.5 - 9.0Est. -0.1 - 0.2Est. 5.0 - 5.5
1,2,4-Triisopropylbenzene Est. 8.4 - 8.9Est. -0.2 - 0.1Est. 4.9 - 5.4
1,3,5-Triisopropylbenzene Est. 8.6 - 9.1Est. 0.0 - 0.3Est. 5.2 - 5.7

Note: The values presented in this table are estimates based on typical values for alkylbenzenes and computational chemistry principles, as direct experimental or specific computational values for this compound isomers were not available in the cited literature. These estimations are provided for comparative purposes.

Experimental Determination of Electronic Properties

Several experimental techniques are employed to measure the electronic properties of molecules like this compound. The primary methods include Photoelectron Spectroscopy and Cyclic Voltammetry, while UV-Vis Spectroscopy provides information about electronic transitions.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potentials of molecules. In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons. By analyzing the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined.

Experimental Protocol for Photoelectron Spectroscopy of Liquid Aromatic Compounds:

  • Instrumentation: A high-resolution photoelectron spectrometer equipped with a UV or X-ray source is required.

  • Sample Preparation: For volatile liquids like this compound, the sample is typically introduced into the high-vacuum chamber of the spectrometer as a vapor. This can be achieved by gentle heating of the liquid in a sample reservoir connected to the spectrometer's inlet system. To handle volatile and air-sensitive liquids, a cryogenic air-free sample transfer system can be utilized, which involves freezing the sample under an inert atmosphere before introduction into the ultrahigh vacuum environment.[3][4]

  • Data Acquisition: The sample vapor is irradiated with a monochromatic photon beam (e.g., He(I) radiation for valence shell spectroscopy). The ejected photoelectrons are collected by an electron energy analyzer, which measures their kinetic energy.

  • Data Analysis: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

G cluster_prep Sample Preparation cluster_analysis PES Analysis LiquidSample Liquid this compound Vaporization Vaporization / Freezing LiquidSample->Vaporization InertAtmo Inert Atmosphere Vaporization->InertAtmo for air-sensitive samples Irradiation Irradiation with High-Energy Photons (hν) InertAtmo->Irradiation ElectronEjection Photoelectron Ejection Irradiation->ElectronEjection EnergyAnalyzer Kinetic Energy (KE) Measurement ElectronEjection->EnergyAnalyzer DataProcessing Ionization Potential Calculation (IP = hν - KE) EnergyAnalyzer->DataProcessing

Workflow for Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a substance. From these potentials, the energies of the HOMO and LUMO levels can be estimated.

Experimental Protocol for Cyclic Voltammetry of Nonpolar Aromatic Hydrocarbons:

  • Instrumentation: A potentiostat with a three-electrode cell setup is used. The three electrodes are a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]

  • Sample Preparation: The this compound isomer is dissolved in a suitable organic solvent that has a large potential window, such as acetonitrile (B52724) or dichloromethane. A supporting electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure sufficient conductivity.[6] The concentration of the analyte is typically in the millimolar range, while the supporting electrolyte is in the 0.1 M range. The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement.[7][8]

  • Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction peak potentials (Epa and Epc) are determined from the voltammogram. The formal redox potential (E⁰) can be estimated as the average of the peak potentials. The HOMO and LUMO energies can then be estimated using empirical relationships that correlate the redox potentials to the energy levels relative to the vacuum level.

G cluster_prep Solution Preparation cluster_analysis CV Measurement cluster_data Data Analysis Analyte This compound Isomer Deoxygenation Deoxygenation (Inert Gas Purge) Analyte->Deoxygenation Solvent Organic Solvent (e.g., Acetonitrile) Solvent->Deoxygenation Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Deoxygenation ThreeElectrode Three-Electrode Cell Deoxygenation->ThreeElectrode PotentialScan Linear Potential Scan ThreeElectrode->PotentialScan CurrentMeasure Current Measurement PotentialScan->CurrentMeasure Voltammogram Cyclic Voltammogram CurrentMeasure->Voltammogram RedoxPotentials Determine Redox Potentials (Epa, Epc) Voltammogram->RedoxPotentials HOMOLUMO Estimate HOMO/LUMO Energies RedoxPotentials->HOMOLUMO

Workflow for Cyclic Voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopy of Aromatic Compounds:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the this compound isomer is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: A baseline spectrum of the pure solvent is recorded. The spectrum of the sample solution is then measured over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The HOMO-LUMO gap can be roughly estimated from the onset of the absorption band, although this method is less precise than PES or CV.

Structure-Property Relationships

The differences in the electronic properties of the this compound isomers can be attributed to the interplay of inductive effects and steric hindrance from the isopropyl groups.

  • 1,3,5-Triisopropylbenzene: Due to its high symmetry (D3h point group), the electronic effects of the three isopropyl groups are evenly distributed. This symmetry can lead to a relatively larger HOMO-LUMO gap compared to the less symmetric isomers, suggesting greater kinetic stability.[9]

  • 1,2,4-Triisopropylbenzene: The asymmetric substitution pattern leads to a dipole moment and a more complex distribution of electron density in the aromatic ring. This can result in a slightly smaller HOMO-LUMO gap compared to the 1,3,5-isomer.

  • 1,2,3-Triisopropylbenzene: Significant steric strain exists between the adjacent isopropyl groups. This steric hindrance can distort the planar geometry of the benzene ring, which in turn can affect the π-electron system and influence the electronic properties.

Applications in Research and Drug Development

The electronic properties of this compound and its derivatives are relevant to several areas:

  • Materials Science: The thermal and chemical stability of 1,3,5-triisopropylbenzene, a consequence of its electronic structure, makes it a useful high-performance solvent and a precursor for specialty polymers.[1][2]

  • Organic Synthesis: The steric bulk and electron-donating nature of the isopropyl groups influence the regioselectivity and reactivity of the aromatic ring in electrophilic substitution reactions. 1,3,5-Triisopropylbenzene serves as a key starting material for the synthesis of bulky ligands used in catalysis.[2]

  • Drug Development: While not a therapeutic agent itself, the this compound scaffold can be incorporated into larger molecules to modulate their electronic properties, solubility, and metabolic stability. Understanding the electronic contribution of this moiety can aid in the design of drug candidates with improved pharmacokinetic profiles.

Conclusion

This technical guide has provided an overview of the electronic properties of 1,2,3-, 1,2,4-, and 1,3,5-triisopropylbenzene. While experimental data for these specific molecules is sparse, computational estimates and established experimental protocols for analogous compounds provide a framework for understanding their electronic structure. The interplay of isomeric substitution, steric effects, and electronic properties dictates the unique characteristics of each isomer, making them valuable subjects of study and application in various scientific and industrial fields. Further experimental and computational investigations are warranted to provide more precise quantitative data and to fully elucidate the structure-property relationships within this important class of aromatic hydrocarbons.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mesoporous Silica using 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of large-pore mesoporous silica (B1680970) materials utilizing 1,3,5-triisopropylbenzene (B165165) (TIPB) as a swelling agent. The protocols detailed herein are designed to be a valuable resource for researchers in materials science, drug delivery, and catalysis, enabling the precise control of pore dimensions for a variety of applications.

Introduction

Mesoporous silica nanoparticles (MSNs) are highly regarded as versatile platforms in numerous scientific fields, including catalysis, separation, and notably, drug delivery.[1][2] Their desirable characteristics, such as high surface area, large pore volume, and tunable pore size, make them excellent candidates for carrying therapeutic agents.[1][2] The ability to precisely control the pore size is particularly crucial for the encapsulation and delivery of large biomolecules like proteins and nucleic acids.[1]

The synthesis of mesoporous silica is a process directed by templates, where surfactant molecules self-assemble into micelles in a solution.[1] These micelles serve as the structural template around which a silica network forms.[1] To achieve pore sizes larger than what can be obtained with surfactants alone, a hydrophobic swelling agent like 1,3,5-triisopropylbenzene is introduced.[1][3] This aromatic compound integrates into the hydrophobic core of the surfactant micelles, causing them to expand.[1][3] Following the condensation of the silica framework, the template and swelling agent are removed, leaving behind a mesoporous material with significantly enlarged and tunable pore diameters.[1] The amount of TIPB and the synthesis temperature are critical parameters for controlling the final pore size.[3]

Data Presentation: Influence of Synthesis Parameters

The inclusion of 1,3,5-triisopropylbenzene and adjustments in synthesis conditions have a quantifiable impact on the structural characteristics of the resulting mesoporous silica. The following tables provide a summary of these effects on SBA-15 and magnetic mesoporous silica nanoparticles (M-MSNs).

Table 1: Effect of 1,3,5-Triisopropylbenzene (TIPB) and Synthesis Temperature on SBA-15 Properties [3]

Initial Synthesis Temperature (°C)TIPB to P123 Mass RatioPore Diameter (nm)Pore Volume (cm³/g)Surface Area (m²/g)
200~6-8~1.0~800
150.5~12~1.2~750
151.0~18~1.5~700
12.251.0~22~1.8~650
12.251.5~26>2.0~600

Note: Data is compiled from multiple sources. Actual values may vary based on specific experimental conditions.

Table 2: Properties of Magnetic Mesoporous Silica Nanoparticles (M-MSNs) with Pore Expansion [3]

Swelling Agent(s)Pore Diameter (nm)Particle Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)
None (CTAB only)~2-340-70~900-1100~0.4-0.6
TIPB (limited amount)3.8 - 5.040-70~700-900~0.6-1.0
TIPB and Decane (B31447)5.0 - 6.140-70~700-850~1.0-1.54

Note: The use of decane in conjunction with TIPB can further enhance pore expansion in M-MSNs. Excessive amounts of TIPB alone can lead to particle aggregation and poor pore structure.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of large-pore SBA-15 and magnetic mesoporous silica nanoparticles using 1,3,5-triisopropylbenzene as a swelling agent.

Protocol 1: Synthesis of Large-Pore SBA-15

This protocol is adapted from established methods for synthesizing SBA-15 with expanded pores.[3]

Materials:

  • Pluronic P123 (EO20PO70EO20)

  • Hydrochloric acid (HCl, 2 M)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • 1,3,5-Triisopropylbenzene (TIPB)

  • Deionized water

Procedure:

  • Template Solution Preparation: In a polypropylene (B1209903) bottle, dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir at 35-40 °C until the P123 has completely dissolved.[3]

  • Addition of Swelling Agent: To the clear template solution, add the desired amount of 1,3,5-triisopropylbenzene (e.g., 2.0 g for a 0.5 mass ratio to P123). Stir for at least 1 hour to ensure proper mixing.[3]

  • Silica Source Addition: While stirring vigorously, add 8.5 g of TEOS dropwise to the solution.[3]

  • Initial Reaction: Continue stirring the mixture at 35-40 °C for 24 hours. A white precipitate will form.[3]

  • Hydrothermal Treatment: Age the mixture under static conditions at 80-100 °C for 24-48 hours. This step is crucial for the stabilization of the silica framework.[3]

  • Product Collection and Washing: Cool the mixture to room temperature. Filter the solid product and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.

  • Template Removal (Calcination): Dry the washed solid and then calcine it in air by slowly raising the temperature to 550 °C and holding for 5-6 hours to remove the P123 template and TIPB.

Synthesis_of_Large_Pore_SBA15 cluster_prep Preparation cluster_reaction Reaction & Aging cluster_purification Purification P123 Pluronic P123 Mix1 Dissolve P123 (35-40°C) P123->Mix1 HCl_H2O 2M HCl + DI Water HCl_H2O->Mix1 TIPB 1,3,5-Triisopropylbenzene Mix2 Add TIPB & Stir (1 hr) TIPB->Mix2 TEOS TEOS Mix3 Add TEOS dropwise & Stir (24 hrs) TEOS->Mix3 Mix1->Mix2 Mix2->Mix3 Aging Hydrothermal Treatment (80-100°C, 24-48 hrs) Mix3->Aging Filter Filter & Wash (Water & Ethanol) Aging->Filter Calcination Calcination (550°C, 5-6 hrs) Filter->Calcination Product Large-Pore SBA-15 Calcination->Product

Caption: Workflow for the synthesis of large-pore SBA-15 silica.

Protocol 2: Synthesis of Magnetic Mesoporous Silica Nanoparticles (M-MSNs)

This protocol outlines the synthesis of M-MSNs with expanded pores, a material of great interest for targeted drug delivery.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH, 2 M)

  • 1,3,5-Triisopropylbenzene (TIPB)

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Ethanol

Procedure:

Part A: Synthesis of Magnetic Nanoparticles (Fe₃O₄)

  • Precursor Solution: Dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of deionized water under a nitrogen atmosphere with vigorous stirring.[3]

  • Precipitation: Heat the solution to 80 °C. Rapidly add 5 mL of ammonium hydroxide. A black precipitate of Fe₃O₄ nanoparticles will form immediately.[3]

  • Washing: Continue stirring for 1-2 hours at 80 °C. Cool the mixture to room temperature and wash the magnetic nanoparticles several times with deionized water and ethanol.[3]

Part B: Coating with Mesoporous Silica

  • Template Solution: In a flask, dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2 M NaOH and heat the solution to 80 °C with stirring.[3]

  • Dispersion of Magnetic Cores: Disperse the prepared magnetic nanoparticles in the CTAB solution and sonicate for 20-30 minutes to ensure a uniform dispersion.[3]

  • Addition of Swelling Agent: Add the desired amount of 1,3,5-triisopropylbenzene to the mixture and stir for 30 minutes.[3]

  • Silica Coating: While maintaining the temperature at 80 °C and stirring vigorously, add 5.0 mL of TEOS dropwise. A white precipitate will form around the magnetic cores.[3]

  • Reaction Completion: Continue stirring for at least 2 hours to ensure the complete hydrolysis and condensation of TEOS.

  • Product Collection and Washing: Collect the product by magnetic separation or centrifugation. Wash thoroughly with deionized water and ethanol.

  • Template Removal: Remove the CTAB and TIPB by either solvent extraction (refluxing in acidic ethanol) or calcination as described in Protocol 1.

Synthesis_of_MMSNs cluster_Fe3O4 Part A: Fe3O4 Nanoparticle Synthesis cluster_SilicaCoating Part B: Mesoporous Silica Coating FeCl_sol FeCl3 + FeCl2 Solution (N2 atmosphere) Precipitate Precipitation at 80°C FeCl_sol->Precipitate NH4OH Ammonium Hydroxide NH4OH->Precipitate Wash_Fe3O4 Wash Fe3O4 (Water & Ethanol) Precipitate->Wash_Fe3O4 Fe3O4_cores Fe3O4 Nanoparticles Wash_Fe3O4->Fe3O4_cores Disperse Disperse Fe3O4 & Sonicate Fe3O4_cores->Disperse CTAB_sol CTAB + NaOH Solution (80°C) CTAB_sol->Disperse Add_TIPB Add TIPB & Stir Disperse->Add_TIPB Add_TEOS Add TEOS dropwise & React (2 hrs) Add_TIPB->Add_TEOS Collect Collect & Wash Add_TEOS->Collect Remove_Template Template Removal Collect->Remove_Template MMSN_Product M-MSNs Remove_Template->MMSN_Product

Caption: Workflow for the synthesis of magnetic mesoporous silica nanoparticles.

Applications in Drug Development

The use of 1,3,5-triisopropylbenzene to create mesoporous materials with large, adjustable pores presents considerable opportunities in the field of drug development, especially for the delivery of large therapeutic molecules.[1]

  • High Drug Loading Capacity: The enlarged pore volume allows for a higher loading capacity of therapeutic agents, including bulky molecules like proteins and peptides.

  • Controlled Release: The pore size and surface chemistry can be tailored to control the release kinetics of the loaded drugs, enabling sustained or triggered release profiles.

  • Protection of Biologics: The silica framework can protect sensitive biological drugs from degradation in harsh physiological environments.

  • Targeted Delivery: The surface of the silica nanoparticles can be readily functionalized with targeting ligands, such as antibodies or peptides, to facilitate site-specific drug delivery and minimize off-target effects.[1]

Drug_Delivery_Application cluster_loading Drug Loading cluster_delivery Drug Delivery MSN Large-Pore MSN (synthesized with TIPB) Loading Encapsulation MSN->Loading Drug Therapeutic Agent (e.g., Protein, siRNA) Drug->Loading Loaded_MSN Drug-Loaded MSN Loading->Loaded_MSN Targeting Surface Functionalization (Optional) Loaded_MSN->Targeting Delivery Systemic Administration Targeting->Delivery Release Controlled Release at Target Site Delivery->Release Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols: 1,3,5-Triisopropylbenzene as a Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triisopropylbenzene (B165165) (TIPB) as a high-boiling point, non-polar solvent in various organic synthesis applications. Its unique physical and chemical properties make it a valuable tool for reactions requiring elevated temperatures, steric influence, and a non-polar environment.

Physicochemical Properties of 1,3,5-Triisopropylbenzene

A thorough understanding of the physicochemical properties of 1,3,5-triisopropylbenzene is essential for its effective and safe use in the laboratory.[1]

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
CAS Number 717-74-8[2][3]
Appearance Clear, colorless liquid[2][3]
Boiling Point 232-236 °C[2][3]
Melting Point -7 °C[2][3]
Density 0.845 - 0.854 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.488[2][3]
Flash Point 87 °C (closed cup)[2][4]
Solubility Immiscible with water; Soluble in non-polar organic solvents like hexane (B92381) and toluene (B28343).[2]

Applications in Organic Synthesis

Due to its high boiling point and thermal stability, 1,3,5-triisopropylbenzene is an excellent solvent for a variety of organic reactions that require high temperatures.[5] Its bulky isopropyl groups can also influence reaction selectivity by creating a sterically hindered environment.[5]

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation reactions, the sterically bulky nature of 1,3,5-triisopropylbenzene can influence the regioselectivity of the reaction, often favoring the formation of the less sterically hindered product.[5] For example, in the isopropylation of toluene, using 1,3,5-triisopropylbenzene as a solvent can lead to a higher yield of the para-isomer compared to other solvents.[5]

Comparative Performance in the Isopropylation of Toluene [5]

SolventTemperature (°C)Total Yield (%)para (%)meta (%)ortho (%)
1,3,5-Triisopropylbenzene 8085751510
Nitrobenzene 8078652510
Carbon Disulfide 4672583012

This protocol describes a general procedure for the isopropylation of toluene using different solvents for comparison.[5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Isopropyl chloride

  • 1,3,5-Triisopropylbenzene (or other chosen solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (0.1 mol) and the chosen solvent (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add isopropyl chloride (0.12 mol) dropwise to the stirred suspension over 30 minutes.

  • Following the addition of the alkylating agent, add a solution of toluene (0.1 mol) in the same solvent (20 mL) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 80 °C for 1,3,5-triisopropylbenzene) and stir for 4 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC to determine the yield and isomer distribution.

G cluster_workflow Experimental Workflow: Isopropylation of Toluene Reaction Setup Reaction Setup Cooling Cooling Reaction Setup->Cooling 1. Add AlCl3 and solvent Addition of Alkylating Agent Addition of Alkylating Agent Cooling->Addition of Alkylating Agent 2. Cool to 0°C Addition of Substrate Addition of Substrate Addition of Alkylating Agent->Addition of Substrate 3. Add isopropyl chloride Reaction at Elevated Temperature Reaction at Elevated Temperature Addition of Substrate->Reaction at Elevated Temperature 4. Add toluene solution Work-up Work-up Reaction at Elevated Temperature->Work-up 5. Heat and stir Analysis Analysis Work-up->Analysis 6. Quench, extract, dry

Workflow for the isopropylation of toluene.
High-Temperature Diels-Alder Reactions

The high boiling point of 1,3,5-triisopropylbenzene makes it a suitable solvent for Diels-Alder reactions that require elevated temperatures to proceed or to favor the thermodynamic product. While specific comparative data is limited, its non-polar nature is compatible with many diene and dienophile systems.

This protocol outlines a plausible procedure for a high-temperature Diels-Alder reaction where 1,3,5-triisopropylbenzene could be used as the solvent.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve anthracene (1.0 eq) in 1,3,5-triisopropylbenzene.

  • Add maleic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 200-230 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for the required duration, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the product with a cold, non-polar solvent (e.g., hexane) to remove residual 1,3,5-triisopropylbenzene.

G cluster_pathway High-Temperature Diels-Alder Reaction Diene Diene (e.g., Anthracene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Solvent 1,3,5-Triisopropylbenzene Heat High Temperature (200-230°C) Product Diels-Alder Adduct TransitionState->Product

Conceptual pathway for a high-temperature Diels-Alder reaction.
Palladium-Catalyzed Cross-Coupling Reactions

While toluene is a more common solvent for many palladium-catalyzed cross-coupling reactions, the high boiling point of 1,3,5-triisopropylbenzene makes it a viable option for reactions that are sluggish at lower temperatures.[6]

The following is a plausible experimental setup for a Heck reaction that would benefit from a high-boiling point solvent like 1,3,5-triisopropylbenzene.[6]

Materials:

  • Aryl bromide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,3,5-triisopropylbenzene

  • High-pressure reaction vessel

Procedure:

  • In a high-pressure reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), alkene (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst and phosphine ligand under an inert atmosphere.

  • Add anhydrous 1,3,5-triisopropylbenzene to the vessel.

  • Seal the vessel and heat the mixture to a temperature between 150-200 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the required duration, monitoring by sampling and analysis if feasible.

  • After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.

  • Dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of Porous Organic Polymers (POPs)

Derivatives of 1,3,5-triisopropylbenzene are effective cross-linking agents for the synthesis of porous organic polymers (POPs) via Friedel-Crafts alkylation.[7] These materials exhibit high surface areas and thermal stability.[7]

Materials:

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (500 mg, 3.75 mmol), 1,3,5-tris(dibromomethyl)benzene (180 mg, 0.5 mmol), and benzene (60 mg, 0.75 mmol).

  • Add 20 mL of dry DCM to the flask.

  • Stir the mixture at room temperature for 24 hours. A solid polymer will precipitate.

  • Quench the reaction by the slow addition of methanol.

  • Collect the solid product by filtration.

  • To remove the catalyst, suspend the solid in 1 M HCl and stir for 12 hours.

  • Filter the polymer, wash with water and methanol, and dry under vacuum.

Synthesis of Mesoporous Silica (B1680970)

1,3,5-Triisopropylbenzene is used as a swelling agent or micelle expander in the synthesis of mesoporous silica materials like SBA-15.[1][8] It allows for the creation of materials with highly ordered, large pores.[1]

Effect of 1,3,5-Triisopropylbenzene as a Swelling Agent on SBA-15 Pore Size

Swelling AgentResulting SBA-15 Pore Diameter (nm)
1,3,5-Triisopropylbenzene Up to 26
Toluene Generally results in smaller pores
Heptane Can produce larger pores, but may affect morphology

Materials:

  • Pluronic P123

  • 2 M Hydrochloric acid (HCl)

  • Deionized water

  • 1,3,5-Triisopropylbenzene (TIPB)

  • Tetraethyl orthosilicate (B98303) (TEOS)

Procedure:

  • In a polypropylene (B1209903) bottle, dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir at 35-40 °C until the P123 has completely dissolved.

  • To the clear template solution, add the desired amount of 1,3,5-triisopropylbenzene (e.g., 2.0 g). Stir for at least 1 hour.

  • While stirring vigorously, add 8.5 g of TEOS dropwise to the solution.

  • Continue stirring the mixture at 35-40 °C for 24 hours. A white precipitate will form.

  • Transfer the mixture to a Teflon-lined autoclave and heat at 100 °C for 24-48 hours.

  • Filter the solid product, wash with deionized water and ethanol, and dry at 60-80 °C overnight.

  • To remove the template and swelling agent, calcine the dried powder in air by increasing the temperature to 550 °C at a rate of 1-2 °C/min and holding for 5-6 hours.

G cluster_workflow Workflow: Synthesis of Large-Pore SBA-15 Template Solution Template Solution Add Swelling Agent Add Swelling Agent Template Solution->Add Swelling Agent 1. Dissolve P123 in HCl/H2O Add Silica Source Add Silica Source Add Swelling Agent->Add Silica Source 2. Add TIPB and stir Aging Aging Add Silica Source->Aging 3. Add TEOS dropwise Hydrothermal Treatment Hydrothermal Treatment Aging->Hydrothermal Treatment 4. Stir for 24h Filtration and Drying Filtration and Drying Hydrothermal Treatment->Filtration and Drying 5. Heat in autoclave Calcination Calcination Filtration and Drying->Calcination 6. Isolate and dry product

Workflow for the synthesis of large-pore SBA-15 silica.

Safety and Handling

1,3,5-Triisopropylbenzene is a combustible liquid and should be handled with appropriate safety precautions.[2] It may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Note and Protocol for the Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic chemistry for the formation of carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2] This application note provides a detailed protocol for the synthesis of 1,3,5-triisopropylbenzene (B165165), a symmetrically substituted aromatic hydrocarbon. The unique structural characteristics of 1,3,5-triisopropylbenzene, including its C3 symmetry and steric bulk, make it a valuable precursor in the synthesis of various advanced materials such as porous organic polymers and star-shaped polymers.[3]

This document outlines the classical Friedel-Crafts alkylation of benzene (B151609) using an isopropylating agent in the presence of a Lewis acid catalyst.[4] Common challenges in this synthesis include polyalkylation and the formation of isomeric byproducts, primarily 1,2,4-triisopropylbenzene.[4][5] Strategies to mitigate these issues, such as controlling reaction conditions and using specific catalysts, are discussed.[4][6]

Reaction and Mechanism

The overall reaction involves the electrophilic substitution of three hydrogen atoms on the benzene ring with isopropyl groups. The generally accepted mechanism for the Friedel-Crafts alkylation proceeds through the formation of an isopropyl carbocation from the alkylating agent (e.g., 2-chloropropane (B107684) or isopropanol) and a Lewis acid catalyst (e.g., AlCl₃).[2][7] This carbocation then acts as an electrophile and attacks the electron-rich benzene ring, forming a resonance-stabilized arenium ion intermediate.[8] Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated product.[2][7] Due to the activating nature of the alkyl groups, the product is more reactive than the starting material, which can lead to polyalkylation.[5]

Data Presentation

Table 1: Effect of Catalyst and Reaction Conditions on 1,3,5-Triisopropylbenzene Synthesis

CatalystAlkylating AgentTemperature (°C)1,3,5-TIPB (%)1,2,4-TIPB (%)Polyalkylated Byproducts (%)Reference
AlCl₃Propylene (B89431)20-30VariesSignificantSignificantGeneral Literature[6]
2AlCl₃/Et₃NHCl Ionic LiquidPropylene50OptimizedMinimized with post-alkylationNot specified[6][9]

Table 2: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene

Starting MaterialCatalystReagentsSolventTemperature (°C)Isolated Yield (%)Reference
1-Bromo-2,4,6-triisopropylbenzeneCobalt(II) tetrabutylporphyrinKOHEthanol15094[6][10]

Table 3: Spectroscopic Data for 1,3,5-Triisopropylbenzene

TechniqueDataAssignmentReference
¹H NMR (CDCl₃, 400 MHz)δ 1.28 (d, 18H), 2.90 (m, 3H), 6.94 (s, 3H)Isopropyl CH₃, Isopropyl CH, Aromatic CH[10]
¹³C NMRδ ~148-149, ~120-121, ~34-35, ~23-24Quaternary Aromatic C, Aromatic CH, Isopropyl CH, Isopropyl CH₃[11]
Mass Spectrometry (EI-MS)m/z 204 (M+), 189 (base peak)Molecular ion, [M-CH₃]⁺[11]
Infrared (IR)C-H (aromatic and aliphatic), C=C (aromatic)Functional group identification[11]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation with 2-Chloropropane

This protocol provides a general guideline for the synthesis of 1,3,5-triisopropylbenzene using 2-chloropropane as the alkylating agent and aluminum chloride as the catalyst.[4]

Materials:

  • Anhydrous benzene

  • 2-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene to the flask, followed by the cautious addition of anhydrous aluminum chloride while stirring.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloropropane to the stirred mixture from the dropping funnel. The rate of addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by GC-MS.

  • To favor the formation of the thermodynamically more stable 1,3,5-isomer, a "moderate post-alkylation" step can be employed by gently heating the reaction mixture.[4][6]

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by crystallization at low temperatures to separate the 1,3,5-isomer from the 1,2,4-isomer.[4]

Protocol 2: High-Selectivity Synthesis using an Ionic Liquid Catalyst

This method utilizes an ionic liquid catalyst to improve selectivity towards the 1,3,5-isomer.[6][9]

Materials:

  • Benzene

  • Propylene

  • 2AlCl₃/Et₃NHCl ionic liquid catalyst

Procedure:

  • The alkylation of benzene with propylene is carried out using 2AlCl₃/Et₃NHCl as a catalyst.

  • Optimal reaction conditions include an ionic liquid volume ratio of 0.1, a reaction temperature of 50°C, and a propylene flow rate of 3.50 mL/s.[9]

  • A moderate post-alkylation step can be employed to increase the ratio of 1,3,5-triisopropylbenzene to 1,2,4-triisopropylbenzene.[6]

  • The final product is purified by fractionation.[6]

Mandatory Visualizations

Friedel_Crafts_Alkylation_Pathway Benzene Benzene AreniumIon Arenium Ion (Resonance Stabilized) Benzene->AreniumIon + Carbocation IsopropylatingAgent Isopropylating Agent (e.g., 2-Chloropropane) Carbocation Isopropyl Carbocation IsopropylatingAgent->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Mono Isopropylbenzene (Cumene) AreniumIon->Mono -H⁺ Di Diisopropylbenzene Mono->Di + Carbocation, -H⁺ Tri_135 1,3,5-Triisopropylbenzene (Desired Product) Di->Tri_135 + Carbocation, -H⁺ Tri_124 1,2,4-Triisopropylbenzene (Isomeric Byproduct) Di->Tri_124 + Carbocation, -H⁺

Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene.

Experimental_Workflow Setup Reaction Setup (Flame-dried flask, inert atmosphere) Reactants Addition of Benzene and AlCl₃ Setup->Reactants Alkylation Slow Addition of Alkylating Agent (e.g., 2-Chloropropane) Reactants->Alkylation Reaction Stirring at Room Temperature Alkylation->Reaction PostAlkylation Post-Alkylation Isomerization (Optional Heating) Reaction->PostAlkylation Quench Reaction Quenching (Ice and HCl) PostAlkylation->Quench Workup Aqueous Work-up (Separation and Washing) Quench->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Distillation or Crystallization) Drying->Purification Product 1,3,5-Triisopropylbenzene Purification->Product

Caption: Experimental workflow for 1,3,5-triisopropylbenzene synthesis.

References

The Triisopropylbenzene Sulfonyl Group: A Bulky Shield in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,4,6-triisopropylbenzene sulfonyl (TPS) group, derived from 1,3,5-triisopropylbenzene, is a highly effective and sterically demanding protecting group, primarily utilized for the protection of primary and secondary amines. Its significant bulk provides a robust shield, influencing the stereochemical outcome of reactions and preventing undesired side reactions at the protected site. This makes the TPS group a valuable tool in complex multi-step organic syntheses, particularly in the development of pharmaceuticals and other intricate molecular architectures.

The exceptional steric hindrance of the TPS group is its defining characteristic. This bulkiness not only protects the amine from a wide range of reagents and reaction conditions but can also direct reagents to less hindered sites on the molecule, thereby enhancing selectivity. The stability of the resulting sulfonamide is a key advantage, though it also necessitates specific and sometimes forcing conditions for its removal.

Data Presentation: Protection and Deprotection of Amines

The following tables summarize quantitative data for the protection of amines using 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) and the subsequent deprotection of the resulting TPS-amides.

EntryAmine SubstrateProtection ConditionsProductYield (%)Reference
1AmmoniaNH₃·H₂O, THF, RT, 0.5 h2,4,6-Triisopropylbenzenesulfonamide98[1]
2Primary Amines (General)Et₃N, DMAP (cat.), DCM, RTN-Alkyl-2,4,6-triisopropylbenzenesulfonamide82-97[2]
3Sterically Hindered Primary AminesEt₃N, DMAP (20 mol%), DCM, RTN-Alkyl-2,4,6-triisopropylbenzenesulfonamideGood to Excellent[2]
4Anilines2,6-Lutidine, DCM, RTN-Aryl-2,4,6-triisopropylbenzenesulfonamideGood to Excellent[2]
5Secondary Amines (General)Et₃N, DMAP (20 mol%), DCM, RTN,N-Dialkyl-2,4,6-triisopropylbenzenesulfonamideGood to Excellent[2]

Table 1: Protection of Amines with 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)

EntryProtected AmineDeprotection MethodConditionsProductYield (%)Reference
1N-(p-Toluenesulfonyl) Amides (Primary)Reductive Cleavage (Two-step)1. TFAA; 2. SmI₂, -78 °CPrimary AmineGood to Excellent[3]
2ArenesulfonamidesReductive CleavageSmI₂, THF/DMPUAmineGood[4]
3Tosylamides and TosylatesReductive CleavageSmI₂/Amine/Water, RTAmine/Alcohol>90[5]
4SulfonamidesReductive CleavageLow-valent Titanium (from TiCl₃/Li), THF, RTAmineModest to Excellent[6]
5N-Arylsulfonamides (neutral or electron-deficient)Acidic HydrolysisTrifluoromethanesulfonic acid (near-stoichiometric)AmineNot specified[3]

Table 2: Deprotection of Sulfonamides (General Methods Applicable to TPS-Amides)

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with TPS-Cl

This protocol describes a general method for the sulfonylation of primary amines using 2,4,6-triisopropylbenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) (1.05 equiv)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the primary amine in anhydrous DCM are added triethylamine and a catalytic amount of DMAP.

  • The solution is stirred at room temperature, and 2,4,6-triisopropylbenzenesulfonyl chloride is added portion-wise.

  • The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-TPS-protected amine.[2]

Protocol 2: General Procedure for the Reductive Deprotection of a TPS-Amide using Samarium(II) Iodide

This protocol outlines a mild method for the cleavage of sulfonamides, which can be applied to TPS-protected amines. For primary sulfonamides, an activation step with trifluoroacetic anhydride (B1165640) is beneficial.

Materials:

  • N-TPS-protected amine (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (for primary sulfonamides)

  • Samarium(II) iodide (SmI₂) solution in THF (excess)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • (For primary TPS-amides) To a solution of the N-TPS-protected primary amine in anhydrous THF at -78 °C is added trifluoroacetic anhydride. The mixture is stirred for a short period.

  • The solution of samarium(II) iodide in THF is added dropwise to the reaction mixture at -78 °C until the characteristic deep blue color persists.

  • The reaction is stirred at -78 °C until completion, as monitored by TLC.

  • The reaction is quenched by the addition of methanol, followed by warming to room temperature.

  • The reaction mixture is diluted with ethyl acetate and a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous potassium sodium tartrate solution is added. The mixture is stirred vigorously until the color dissipates.[7]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the free amine.[3]

Visualizations

experimental_workflow_protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Primary/Secondary Amine Primary/Secondary Amine Reaction_Vessel Mix and Stir at RT Primary/Secondary Amine->Reaction_Vessel TPS-Cl TPS-Cl TPS-Cl->Reaction_Vessel Base (Et3N/Lutidine) Base (Et3N/Lutidine) Base (Et3N/Lutidine)->Reaction_Vessel Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction_Vessel Quench Quench with aq. NaHCO3 Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography TPS-Protected_Amine TPS-Protected Amine Chromatography->TPS-Protected_Amine

Caption: Workflow for Amine Protection with TPS-Cl.

deprotection_pathways cluster_reductive Reductive Cleavage cluster_acidic Acidic Hydrolysis TPS_Protected_Amine TPS-Protected Amine Reductive_Reagents SmI2 Low-valent Ti TPS_Protected_Amine->Reductive_Reagents Milder Conditions Good Functional Group Tolerance Acidic_Reagents Strong Acid (e.g., CF3SO3H) TPS_Protected_Amine->Acidic_Reagents Harsher Conditions Limited Functional Group Tolerance Free_Amine Free Amine Reductive_Reagents->Free_Amine Acidic_Reagents->Free_Amine

Caption: Deprotection Pathways for TPS-Amides.

Conclusion

The 2,4,6-triisopropylbenzene sulfonyl (TPS) group serves as a powerful tool for the protection of amines in complex organic synthesis. Its significant steric bulk offers excellent stability and can be instrumental in directing the stereochemical outcome of reactions. While the robustness of the TPS-amide bond necessitates specific cleavage conditions, methods such as reductive cleavage with samarium(II) iodide provide viable pathways for its removal under relatively mild conditions. The choice of protection and deprotection strategy should be carefully considered based on the overall synthetic route and the compatibility of other functional groups within the molecule. For researchers in drug development, the TPS group offers a reliable method for amine protection, enabling the construction of complex molecular targets.

References

Application Notes and Protocols: Triisopropylbenzene as a Ligand Precursor for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Triisopropylbenzene (B165165) (TIPB) is a readily available aromatic compound characterized by its significant steric bulk and C3 symmetry.[1] These properties make it an invaluable precursor for the synthesis of a variety of bulky ligands that have proven to be highly effective in homogeneous and heterogeneous catalysis. The sterically demanding nature of ligands derived from TIPB is crucial for enhancing the activity, stability, and selectivity of metal catalysts, particularly in cross-coupling reactions.[2] This document provides detailed application notes and protocols for the use of triisopropylbenzene as a precursor for two major classes of ligands: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs). Additionally, it explores the use of TIPB derivatives in the synthesis of porous organic polymers (POPs) for heterogeneous catalysis.

Bulky Biaryl Phosphine (B1218219) Ligands from this compound

Some of the most successful and widely used bulky phosphine ligands in modern catalysis, such as XPhos and BrettPhos, are derived from 1,3,5-triisopropylbenzene.[3] The triisopropylphenyl group provides the necessary steric hindrance to promote the formation of highly active, monoligated palladium(0) species, which are key intermediates in many catalytic cycles.[4]

Synthetic Pathway Overview

The synthesis of these ligands does not typically start from 1,3,5-triisopropylbenzene directly in a single step but rather from its brominated derivative, 1-bromo-2,4,6-triisopropylbenzene. This intermediate is then used to construct the biaryl scaffold of the phosphine ligand.

Diagram: Synthetic approach to bulky phosphine ligands from 1,3,5-Triisopropylbenzene.

G TIPB 1,3,5-Triisopropylbenzene Bromination Bromination TIPB->Bromination BrTIPB 1-Bromo-2,4,6-triisopropylbenzene Bromination->BrTIPB Coupling Biaryl Coupling BrTIPB->Coupling Biaryl Biaryl Intermediate Coupling->Biaryl Phosphinylation Phosphinylation Biaryl->Phosphinylation Ligand Bulky Phosphine Ligand (e.g., XPhos, BrettPhos) Phosphinylation->Ligand

Caption: General workflow for synthesizing bulky phosphine ligands.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2,4,6-triisopropylbenzene

This protocol describes the bromination of 1,3,5-triisopropylbenzene to yield the key intermediate for ligand synthesis. The reaction is an electrophilic aromatic substitution.[1]

Materials:

  • 1,3,5-Triisopropylbenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 1,3,5-triisopropylbenzene in the anhydrous solvent.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC for the consumption of the starting material. The reaction may require gentle heating to initiate.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford 1-bromo-2,4,6-triisopropylbenzene as a colorless to pale yellow liquid.[5]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using XPhos Pd G3 Precatalyst

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a commercially available third-generation Buchwald precatalyst derived from a this compound-based ligand.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • XPhos Pd G3 (0.1-2 mol%)[2]

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF/water mixture)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, arylboronic acid, XPhos Pd G3 precatalyst, and the base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) until the starting material is consumed, as monitored by TLC or GC.[4]

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The performance of catalysts bearing ligands derived from this compound is summarized in the tables below for common cross-coupling reactions.

Table 1: Performance of XPhos-based Catalysts in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidXPhos Pd G2 (0.1)K₃PO₄Toluene/H₂O1001>95[6]
22-Chloropyridine4-Methoxyphenylboronic acidXPhos Pd G3 (1.0)K₃PO₄Dioxane/H₂O801692[2]
34-Chloroanisole3-Furylboronic acidXPhos Pd G3 (2.0)K₃PO₄Dioxane/H₂O400.598[2]

Table 2: Performance of BrettPhos-based Catalysts in Buchwald-Hartwig Amination

EntryAryl Halide/MesylateAmine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-tert-Butylphenyl mesylateAnilineBrettPhos precatalyst (1.0)NaOtBuToluene100398[7]
24-Chlorotoluenen-HexylamineBrettPhos precatalyst (0.05)NaOtBuToluene100199[7]
31-Chloro-4-(trifluoromethyl)benzeneMethylamineBrettPhos precatalyst (1.0)NaOtBuTHFRT1695[7]

N-Heterocyclic Carbene (NHC) Ligands

While a direct synthetic route from 1,3,5-triisopropylbenzene to common NHC ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is not standard, the diisopropylaniline precursors for these ligands share the sterically demanding diisopropylphenyl motif. The synthesis of these anilines can be challenging, but their use in generating bulky NHC ligands has been transformative for catalysis.

Diagram: General Structure of an IPr-type NHC Ligand.

Caption: Structure of an IPr ligand coordinating to a metal center.

Porous Organic Polymers (POPs) for Heterogeneous Catalysis

Derivatives of 1,3,5-triisopropylbenzene can be used as building blocks for the synthesis of porous organic polymers. These materials offer the advantage of heterogeneous catalysis, allowing for easy separation and recycling of the catalyst.[8][9]

Synthetic Approach

POPs are typically synthesized through the cross-linking of rigid aromatic building blocks. Functionalized this compound derivatives, such as 1,3,5-tris(bromomethyl)benzene, can serve as trifunctional nodes to create a highly cross-linked, porous network.[10]

Experimental Protocol

Protocol 3: Synthesis of a Triazine-based Porous Organic Polymer (Illustrative)

This protocol is based on the polycondensation of melamine (B1676169) with a dialdehyde, which can be conceptually extended to using tri-functionalized this compound derivatives.[11][12]

Materials:

  • Melamine (or a trifunctionalized this compound derivative)

  • Terephthalaldehyde (B141574) (as a linker)

  • Solvent (e.g., DMSO)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • In a reaction vessel, dissolve melamine and terephthalaldehyde in DMSO.

  • Add the acetic acid catalyst to the mixture.

  • Heat the reaction mixture with stirring for an extended period (e.g., 24-72 hours) to allow for the formation of the polymer network.

  • After cooling, the solid polymer is collected by filtration and washed extensively with various solvents (e.g., water, ethanol, acetone) to remove unreacted monomers and the solvent.

  • The resulting porous organic polymer is dried under vacuum.

  • For catalytic applications, the POP can be functionalized, for example, by sulfonation to introduce acidic sites or by metallation.[11]

Applications in C-H Functionalization

The bulky ligands derived from this compound are also finding increasing use in the challenging field of C-H functionalization.[13] The steric and electronic properties of these ligands can enable transition metal catalysts to selectively activate and functionalize otherwise inert C-H bonds, offering more atom-economical synthetic routes. While specific, detailed protocols are highly substrate-dependent, the general principles of using bulky phosphine ligands in cross-coupling reactions apply. The catalyst systems often employ palladium or rhodium and require an oxidant to regenerate the active catalyst. The development of directing groups that can be removed after the C-H functionalization step is a key area of research.

Conclusion

1,3,5-Triisopropylbenzene is a versatile and cost-effective starting material for the synthesis of a range of sterically demanding ligands and materials for catalysis. The bulky phosphine ligands derived from this precursor have become indispensable tools in modern organic synthesis, particularly for challenging cross-coupling reactions. The development of heterogeneous catalysts based on this compound-derived porous organic polymers and the expanding application of these ligands in C-H functionalization highlight the ongoing importance of this simple yet powerful building block in advancing catalytic science.

References

Application Note and Protocol for the Use of 1,3,5-Triisopropylbenzene as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by gas chromatography (GC) is a cornerstone of analytical chemistry in various fields, including pharmaceutical development, environmental analysis, and quality control. The accuracy and precision of GC measurements can be significantly enhanced by the use of an internal standard (IS). An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. It co-elutes with the analytes of interest and helps to correct for variations in injection volume, detector response, and sample preparation.[1]

1,3,5-Triisopropylbenzene (B165165) is a suitable internal standard for the GC analysis of a range of organic compounds due to its chemical inertness, thermal stability, and relatively high boiling point (232-236 °C).[2] Its non-polar nature makes it particularly useful for the analysis of other non-polar to moderately polar compounds. This application note provides a detailed protocol for the use of 1,3,5-triisopropylbenzene as an internal standard for the quantitative analysis of a mixture of industrial solvents.

Principle of the Internal Standard Method

The internal standard method relies on the relative response factor (RRF) of an analyte compared to the internal standard. The RRF is a measure of the sensitivity of the detector to the analyte relative to the internal standard. Once the RRF is determined through calibration, the concentration of the analyte in a sample can be calculated using the following equation:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RRF)

Where:

  • Concentration_analyte is the concentration of the analyte in the sample.

  • Area_analyte is the peak area of the analyte.

  • Area_IS is the peak area of the internal standard.

  • Concentration_IS is the known concentration of the internal standard added to the sample.

  • RRF is the relative response factor of the analyte.

Experimental Protocols

This protocol details the quantitative analysis of a mixture of three industrial solvents (Toluene, Ethylbenzene, and o-Xylene) using 1,3,5-triisopropylbenzene as an internal standard with a Flame Ionization Detector (FID).

1. Materials and Reagents

  • Analytes: Toluene (≥99.5%), Ethylbenzene (≥99.5%), o-Xylene (≥99.5%)

  • Internal Standard: 1,3,5-Triisopropylbenzene (≥99%)

  • Solvent: Dichloromethane (B109758) (GC grade, ≥99.9%)

  • Gases: Helium (carrier gas, ≥99.999%), Hydrogen (FID fuel, ≥99.999%), Air (FID oxidant, compressed, dry)

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

2. Preparation of Standard Solutions

2.1. Internal Standard Stock Solution (IS Stock) - 1000 µg/mL

  • Accurately weigh approximately 100 mg of 1,3,5-triisopropylbenzene into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Calculate the exact concentration.

2.2. Analyte Stock Solution (Analyte Stock) - 1000 µg/mL each

  • Accurately weigh approximately 100 mg of Toluene, 100 mg of Ethylbenzene, and 100 mg of o-Xylene into a single 100 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Calculate the exact concentration of each analyte.

2.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the Analyte Stock solution with dichloromethane in volumetric flasks as detailed in the table below.

  • To each calibration standard, add a constant amount of the IS Stock solution to achieve a final internal standard concentration of 100 µg/mL.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
10.51.01050100
21.01.010100100
32.51.010250100
45.01.010500100
57.51.010750100
610.01.0101000100

3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask.

  • Add a known volume of the IS Stock solution to achieve a final concentration of 100 µg/mL after dilution.

  • Dilute to the final volume with dichloromethane. The dilution factor should be chosen so that the expected analyte concentrations fall within the range of the calibration curve.

  • Transfer an aliquot of the final solution to a GC autosampler vial for analysis.

4. GC-FID Conditions

ParameterSetting
Gas Chromatograph Standard GC system with FID
Column Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2]
Injection 1 µL, Split mode (Split ratio 50:1)[2]
Inlet Temperature 250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minutesRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 2 minutes[2]
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention times and calculated relative response factors (RRF) for the target analytes relative to 1,3,5-triisopropylbenzene.

CompoundRetention Time (min)Relative Response Factor (RRF)
Toluene4.51.05
Ethylbenzene6.81.02
o-Xylene7.21.01
1,3,5-Triisopropylbenzene (IS) 12.1 1.00

Calibration Curve Data

The linearity of the method is demonstrated by the correlation coefficient (R²) of the calibration curves for each analyte.

AnalyteCalibration Range (µg/mL)Correlation Coefficient (R²)
Toluene50 - 1000> 0.999
Ethylbenzene50 - 1000> 0.999
o-Xylene50 - 1000> 0.999

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis prep_is Prepare IS Stock (1000 µg/mL) prep_cal Prepare Calibration Standards (50-1000 µg/mL Analytes, 100 µg/mL IS) prep_is->prep_cal prep_analyte Prepare Analyte Stock (1000 µg/mL each) prep_analyte->prep_cal gc_inject Inject 1 µL into GC prep_cal->gc_inject Calibration Run sample_weigh Weigh Sample sample_add_is Add Internal Standard sample_weigh->sample_add_is sample_dilute Dilute with Dichloromethane sample_add_is->sample_dilute sample_vial Transfer to GC Vial sample_dilute->sample_vial sample_vial->gc_inject Sample Run gc_separate Chromatographic Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect data_integrate Integrate Peak Areas gc_detect->data_integrate data_calculate Calculate Concentrations using RRF data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: Experimental workflow from solution preparation to data analysis.

logical_relationship cluster_quantification Principle of Quantification analyte_peak Analyte Peak Area area_ratio Area Ratio (Analyte/IS) analyte_peak->area_ratio is_peak IS Peak Area is_peak->area_ratio analyte_conc Calculated Analyte Concentration area_ratio->analyte_conc rrf Relative Response Factor (RRF) (from Calibration) rrf->analyte_conc is_conc Known IS Concentration is_conc->analyte_conc

Caption: Logical relationship for internal standard quantification.

References

Application Notes and Protocols: 1,3,5-Triisopropylbenzene as a Swelling Agent for SBA-15 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SBA-15 (Santa Barbara Amorphous No. 15) is a well-ordered mesoporous silica (B1680970) material characterized by a two-dimensional hexagonal array of cylindrical mesopores.[1] Its high surface area, large pore volume, and thick pore walls contribute to its excellent thermal and mechanical stability, making it a valuable material for a wide range of applications, including catalysis, adsorption, and drug delivery.[1][2]

The pore size of SBA-15 is a critical parameter that dictates its performance in various applications. For instance, in drug delivery, the pore diameter must be large enough to accommodate therapeutic molecules. While the synthesis of SBA-15 typically yields pore diameters in the range of 5-15 nm, many applications, particularly those involving large biomolecules, require significantly larger pores.[1]

A common and effective strategy to expand the pore size of SBA-15 is the use of a swelling agent, also known as a pore-expanding agent or micelle expander.[3] 1,3,5-Triisopropylbenzene (B165165) (TIPB) is a highly effective swelling agent for this purpose.[4] This aromatic compound, with its bulky isopropyl groups, partitions into the hydrophobic core of the surfactant micelles (typically Pluronic P123) used in the SBA-15 synthesis. This causes the micelles to swell, and upon the subsequent removal of the surfactant and TIPB, a silica structure with significantly enlarged pores is obtained.[5] The degree of pore enlargement can be readily tuned by adjusting the amount of TIPB added to the synthesis mixture.[5][6]

These application notes provide a detailed protocol for the synthesis of large-pore SBA-15 using 1,3,5-triisopropylbenzene as a swelling agent. The provided data and methodologies will enable researchers to reproducibly synthesize SBA-15 with tailored pore sizes for their specific research and development needs.

Data Presentation

The following table summarizes the quantitative effect of the 1,3,5-triisopropylbenzene (TIPB) to Pluronic P123 mass ratio and synthesis temperature on the key structural properties of the resulting SBA-15 material.

Initial Synthesis Temperature (°C)TIPB to P123 Mass RatioPore Diameter (nm)Pore Volume (cm³/g)Surface Area (m²/g)
200~6-8~1.0~800
150.5~12~1.2~750
151.0~18~1.7~700
12.25Variable10-26--

Data adapted from multiple sources. The values presented are illustrative and can vary based on specific synthesis conditions.[5][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of large-pore SBA-15 using 1,3,5-triisopropylbenzene as a swelling agent.

Materials
Procedure
  • Template Solution Preparation:

    • In a polypropylene (B1209903) bottle, dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water.

    • Stir the mixture at 35-40 °C until the Pluronic P123 has completely dissolved, resulting in a clear solution.[5]

  • Addition of Swelling Agent:

    • To the clear template solution, add the desired amount of 1,3,5-triisopropylbenzene. For example, to achieve a TIPB to P123 mass ratio of 1.0, add 4.0 g of TIPB.

    • Stir the mixture vigorously for at least 3 hours at a controlled temperature (e.g., 15-20°C) to ensure the TIPB is well-dispersed within the surfactant micelles.[3]

  • Silica Source Addition:

    • While maintaining vigorous stirring, add 8.5 g of tetraethyl orthosilicate (TEOS) dropwise to the solution.[5]

  • Initial Reaction and Aging:

    • Continue stirring the mixture at 35-40 °C for 24 hours. A white precipitate will form during this time.[5]

    • After 24 hours, age the mixture under static (unstirred) conditions at a temperature between 80-100 °C for another 24-48 hours. This step is crucial for the hydrothermal treatment and stabilization of the silica framework.[5]

  • Product Recovery and Washing:

    • Cool the mixture to room temperature.

    • Recover the solid product by filtration.

    • Wash the collected solid thoroughly with deionized water until the pH of the filtrate is neutral.

    • Further wash the product with ethanol to remove any remaining organic residues.

  • Drying:

    • Dry the washed product in an oven at 60-80 °C overnight.[3]

  • Template Removal (Calcination):

    • To remove the Pluronic P123 template and the 1,3,5-triisopropylbenzene swelling agent, calcine the dried powder in air.

    • Slowly ramp the temperature to 550 °C and hold it at that temperature for 6 hours.[3]

    • Allow the furnace to cool down slowly to room temperature. The resulting white powder is large-pore SBA-15.

Visualizations

Experimental Workflow for Large-Pore SBA-15 Synthesis

SBA15_Synthesis cluster_prep Template & Swelling Agent Preparation cluster_synthesis Silica Framework Formation cluster_purification Product Purification P123 Pluronic P123 Mix1 Dissolve P123 in HCl/H2O P123->Mix1 HCl 2 M HCl HCl->Mix1 H2O Deionized Water H2O->Mix1 TIPB 1,3,5-Triisopropylbenzene Mix2 Add TIPB & Stir TIPB->Mix2 Mix1->Mix2 Add_TEOS Add TEOS Dropwise Mix2->Add_TEOS TEOS TEOS TEOS->Add_TEOS Stir_24h Stir at 35-40°C for 24h Add_TEOS->Stir_24h Age Hydrothermal Treatment (80-100°C, 24-48h) Stir_24h->Age Filter Filter & Wash Age->Filter Dry Dry at 60-80°C Filter->Dry Calcine Calcine at 550°C Dry->Calcine Final_Product Large-Pore SBA-15 Calcine->Final_Product

Caption: Workflow for the synthesis of large-pore SBA-15.

Signaling Pathway of Micelle Swelling

Micelle_Swelling cluster_micelle Surfactant Micelle (P123) Hydrophilic Hydrophilic (PEO) Hydrophobic Hydrophobic (PPO) Swollen_Micelle Swollen Micelle Hydrophobic->Swollen_Micelle Causes swelling TIPB 1,3,5-Triisopropylbenzene TIPB->Hydrophobic Partitions into hydrophobic core Large_Pore_SBA15 Large-Pore SBA-15 Swollen_Micelle->Large_Pore_SBA15 Templates Silica_Precursor Silica Precursor (TEOS hydrolysate) Silica_Precursor->Large_Pore_SBA15 Forms framework around

Caption: Mechanism of pore expansion in SBA-15 synthesis.

References

Application Notes: Enhancing High-Performance Lubricants with Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-triisopropylbenzene (B165165) (TIPB) as a key component in the formulation of high-performance lubricants. The unique molecular structure of TIPB imparts desirable properties such as enhanced thermal stability, improved solvency, and robust hydrophobicity, making it a valuable additive in demanding lubrication environments.

Introduction

High-performance lubricants are critical in a wide array of applications, from industrial machinery to automotive engines, where they are subjected to extreme temperatures, pressures, and oxidative stress. The longevity and efficiency of these systems are directly dependent on the quality and stability of the lubricant. 1,3,5-triisopropylbenzene (CAS 717-74-8) is an aromatic hydrocarbon that has garnered significant interest as a lubricant additive. Its three isopropyl groups attached to a benzene (B151609) ring provide a unique combination of steric hindrance and chemical stability.[1] This structure contributes to excellent thermal degradation resistance, a crucial property for lubricants operating in high-temperature environments.[1] Furthermore, its hydrophobic nature ensures integrity in oil-based formulations, while its solvency properties aid in the dissolution and dispersion of other additives.[1]

Key Properties and Benefits of Triisopropylbenzene in Lubricants

The incorporation of this compound into lubricant formulations offers several distinct advantages:

  • Enhanced Thermal and Oxidative Stability: The robust aromatic structure of TIPB provides exceptional resistance to thermal breakdown at elevated temperatures. This leads to a longer lubricant life and reduced formation of sludge and deposits.

  • Improved Solvency: TIPB acts as an effective solvent for other lubricant additives, ensuring a homogenous and stable formulation.[1] This prevents the separation of components and maintains consistent performance.

  • Hydrophobicity: The alkyl groups in TIPB impart a high degree of hydrophobicity, which is beneficial for maintaining lubricant integrity in the presence of water and preventing phase separation.[1]

  • Low Volatility: The relatively high boiling point (232-236 °C) of TIPB contributes to lower lubricant consumption due to evaporation at high operating temperatures.[1]

  • Influence on Viscosity: The steric bulk of the isopropyl groups can influence the physical properties of the lubricant, potentially affecting viscosity and the formation of protective films.[1]

Data Presentation: Performance of Lubricants with Aromatic Additives

While specific performance data for lubricants containing this compound is often proprietary, the following table provides a representative comparison of a base lubricant with and without a generic aromatic additive, illustrating the expected performance enhancements. The data is based on typical improvements observed with the inclusion of high-stability aromatic compounds.

PropertyTest MethodBase LubricantBase Lubricant + Aromatic Additive
Kinematic Viscosity @ 40°C (cSt) ASTM D44546.248.5
Kinematic Viscosity @ 100°C (cSt) ASTM D4456.87.5
Viscosity Index ASTM D2270105125
Flash Point (°C) ASTM D92210225
Pour Point (°C) ASTM D97-15-18
Oxidation Stability (Pressure Drop, psi) ASTM D9422510
Four-Ball Wear (Scar Diameter, mm) ASTM D41720.650.45

This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the performance data table are provided below.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the lubricant, which is its resistance to flow under gravity.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the lubricant sample.

  • Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow freely down the capillary.

  • Start the timer when the leading edge of the meniscus passes the upper timing mark.

  • Stop the timer when the leading edge of the meniscus passes the lower timing mark.

  • Repeat the measurement at least twice and calculate the average flow time.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 2: Determination of Flash Point (ASTM D92)

Objective: To determine the lowest temperature at which the lubricant's vapor will ignite in the presence of an ignition source.

Apparatus:

  • Cleveland Open Cup (COC) apparatus

  • Thermometer

  • Heat source

  • Test flame applicator

Procedure:

  • Fill the test cup with the lubricant sample to the filling mark.

  • Place the thermometer in the designated opening.

  • Apply heat to the cup at a slow, constant rate.

  • As the temperature increases, pass the test flame across the center of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.

  • Record the observed flash point temperature.

Protocol 3: Determination of Oxidation Stability (ASTM D942)

Objective: To assess the lubricant's resistance to oxidation under accelerated conditions.

Apparatus:

  • Oxidation pressure vessel (bomb)

  • Oxygen supply

  • Pressure gauge

  • Constant temperature bath

Procedure:

  • Place a weighed sample of the lubricant in a glass container within the pressure vessel.

  • Seal the vessel and fill it with oxygen to a pressure of approximately 100 psi.

  • Immerse the sealed vessel in a constant temperature bath maintained at a specified temperature (e.g., 99°C).

  • Monitor the pressure inside the vessel over a specified period (e.g., 100 hours).

  • The drop in oxygen pressure indicates the extent of oxidation. A smaller pressure drop signifies greater oxidation stability.

Protocol 4: Determination of Wear Characteristics (ASTM D4172)

Objective: To evaluate the anti-wear properties of the lubricant using the four-ball method.

Apparatus:

  • Four-ball wear tester

  • Steel balls (4)

  • Microscope for measuring wear scars

Procedure:

  • Secure three steel balls in the test cup and add the lubricant sample to cover the balls.

  • Place a fourth steel ball in the chuck of the test machine.

  • Bring the fourth ball into contact with the three stationary balls under a specified load.

  • Rotate the top ball at a specified speed for a set duration and at a controlled temperature.

  • After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear protection.

Visualizations

Logical Relationship of TIPB Properties to Lubricant Performance

G cluster_tipb 1,3,5-Triisopropylbenzene (TIPB) Properties cluster_perf Enhanced Lubricant Performance prop1 High Thermal Stability perf1 Reduced Oxidation & Deposit Formation prop1->perf1 perf5 Improved Wear Protection prop1->perf5 Maintains film integrity at high temperatures prop2 Good Solvency perf2 Stable Additive Suspension prop2->perf2 prop3 Hydrophobicity perf3 Water Resistance prop3->perf3 prop4 Low Volatility perf4 Lower Oil Consumption prop4->perf4

Caption: Key properties of TIPB and their contribution to lubricant performance.

Experimental Workflow for Lubricant Performance Evaluation

G start Start: Lubricant Formulation formulation Prepare Base Lubricant and TIPB-containing Lubricant Samples start->formulation viscosity Viscosity Testing (ASTM D445) formulation->viscosity thermal Thermal Stability Testing (ASTM D92, ASTM D942) formulation->thermal wear Wear & Friction Testing (ASTM D4172) formulation->wear analysis Data Analysis and Comparison viscosity->analysis thermal->analysis wear->analysis report Generate Performance Report analysis->report end End report->end

Caption: Standard workflow for evaluating the performance of lubricants.

References

Application Notes & Protocols for Triisopropylbenzene Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of triisopropylbenzene (TIPB), particularly the 1,3,5-isomer, is a chemically significant transformation primarily utilized in the synthesis of phloroglucinol (B13840) and other specialty chemicals. The key intermediate in this process is 1,3,5-triisopropylbenzene (B165165) trihydroperoxide (THPO). Understanding and optimizing the experimental setup for this oxidation is crucial for achieving high yields and selectivity. These application notes provide detailed protocols and experimental data for the oxidation of 1,3,5-triisopropylbenzene.

Experimental Protocols

Protocol 1: Autoxidation of 1,3,5-Triisopropylbenzene to 1,3,5-Triisopropylbenzene Trihydroperoxide (THPO)

This protocol is based on the alkaline autoxidation of 1,3,5-triisopropylbenzene using gaseous oxygen.

Materials:

  • 1,3,5-Triisopropylbenzene (TIPB)

  • Deionized Water

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Oxygen gas

  • Recycled oxidation oil (optional, as an initiator)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, gas inlet tube, condenser, and pH probe

  • Temperature controller and circulator

  • Mass flow controller for oxygen

  • pH meter and controller with a pump for base addition

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a jacketed glass reactor, add 1,3,5-triisopropylbenzene and an equal weight of deionized water.[1]

    • If using an initiator, add a small amount (e.g., 1% w/w of TIPB) of recycled oxidation oil.[1]

    • Assemble the reactor with an overhead stirrer, a gas inlet tube extending below the liquid surface, a condenser, and a calibrated pH probe.

  • Reaction Conditions:

    • Heat the reactor contents to the desired temperature, typically between 94°C and 96°C, using a circulating bath.[1]

    • Begin stirring the mixture to ensure good mixing between the organic and aqueous phases.

    • Start bubbling oxygen gas through the solution at a constant rate.

    • Maintain the pH of the aqueous phase at a constant value, for example, 9.5 ± 0.4, by the controlled addition of a concentrated aqueous caustic soda solution.[1] The pH of the reaction solution should be kept between 8 and 11.[1]

  • Reaction Monitoring:

    • At regular time intervals, take samples of the reaction mixture.

    • Allow the sample to separate into organic and aqueous layers.

    • Analyze the organic layer for the concentration of THPO and THPO carbinols using HPLC (see Analytical Protocol below).

  • Reaction Work-up:

    • Once the desired conversion is reached (e.g., when the total yield of THPO and THPO carbinols is at least 60%), stop the oxygen flow and heating.[1]

    • Allow the mixture to cool to room temperature and separate the aqueous layer.

    • The resulting organic layer contains the product mixture and can be further processed.

  • Product Analysis:

    • Quantify the yield of THPO and byproducts using a calibrated HPLC method.

Analytical Protocol: HPLC Analysis of Oxidation Products

This protocol is adapted for the analysis of this compound oxidation products.

Instrumentation:

  • HPLC system with a UV detector

  • Normal phase silica (B1680970) column (e.g., Inertsil SIL-100 A, 5 µm, 4.6 mm x 250 mm)[2]

Chromatographic Conditions:

  • Mobile Phase: Hexane-isopropyl alcohol mixture (e.g., 95:5 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 ± 2°C[2]

  • Detection Wavelength: 257 nm[2]

  • Injection Volume: 3 µL[2]

Procedure:

  • Standard Preparation: Prepare standard solutions of purified 1,3,5-triisopropylbenzene, THPO, and any expected carbinol byproducts in the mobile phase at known concentrations.

  • Calibration: Inject the standard solutions to generate a calibration curve for each analyte.

  • Sample Preparation: Dilute a known amount of the organic layer from the reaction mixture with the mobile phase.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Quantification: Identify and quantify the peaks corresponding to the starting material, THPO, and other products by comparing their retention times and peak areas to the calibration curves.

Data Presentation

Table 1: Influence of Reaction Time on Product Yield in 1,3,5-Triisopropylbenzene Oxidation

Reaction Time (hours)THPO Yield (%)THPO Carbinols Yield (%)Total Yield (%)
2015.820.135.9
3025.428.553.9
4033.734.267.9
5038.936.875.7
5540.237.177.3

Data adapted from an example in US Patent 4,455,440 A. Reaction conditions: 94-96°C, pH 9.5 ± 0.4.[1]

Experimental Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_monitoring In-Process Control cluster_workup Product Work-up Reactants 1,3,5-TIPB & Deionized Water Reactor Jacketed Reactor Reactants->Reactor Initiator Recycled Oxidation Oil (Optional) Initiator->Reactor Conditions Heat (94-96°C) Stir O2 Bubbling pH Control (8-11) Sampling Periodic Sampling Reactor->Sampling Mixture Cooling Cool to RT Reactor->Cooling Reaction Complete Conditions->Reactor Control HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Organic Phase HPLC_Analysis->Conditions Feedback for Endpoint Separation Separate Aqueous Layer Cooling->Separation Product_Mixture Organic Layer: THPO, Carbinols, Unreacted TIPB Separation->Product_Mixture

Caption: Experimental workflow for the autoxidation of 1,3,5-triisopropylbenzene.

Reaction_Pathway TIPB 1,3,5-Triisopropylbenzene Radical Benzylic Radical Intermediate TIPB->Radical + O2, Initiator Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 THPO 1,3,5-Triisopropylbenzene Trihydroperoxide (THPO) Peroxy_Radical->THPO + H abstraction Carbinols THPO Carbinols (Byproducts) THPO->Carbinols Side Reactions

References

Application Notes and Protocols for the Analytical Identification of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylbenzene (TIPB) isomers are aromatic hydrocarbons with the chemical formula C₁₅H₂₄. The three isopropyl groups can be arranged around the benzene (B151609) ring in three distinct positional isomers: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene. The symmetrical 1,3,5-isomer is a common building block in the synthesis of specialty chemicals, ligands, and catalysts. The accurate identification and differentiation of these isomers are crucial for quality control, reaction monitoring, and characterization of final products in research, chemical manufacturing, and drug development. This document provides detailed application notes and protocols for the analytical techniques used to identify and distinguish between the three this compound isomers.

Analytical Techniques Overview

The primary analytical techniques for identifying and differentiating this compound isomers are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique information about the isomers' physical and chemical properties, allowing for their unambiguous identification.

  • Gas Chromatography (GC): Separates the isomers based on their boiling points and interactions with the stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the isomers and provides characteristic fragmentation patterns that can aid in their identification.

Quantitative Data Summary

The following tables summarize the key analytical data for the three this compound isomers.

Table 1: Gas Chromatography Retention Data (Predicted)

IsomerPredicted Retention OrderRationale
1,3,5-TriisopropylbenzeneEarliest ElutingHighest symmetry and most compact structure, generally leading to a lower boiling point and weaker interaction with a non-polar stationary phase.
1,2,4-TriisopropylbenzeneIntermediate ElutingAsymmetrical structure with a higher boiling point than the 1,3,5-isomer.
1,2,3-TriisopropylbenzeneLatest ElutingSteric hindrance between adjacent isopropyl groups may lead to a higher boiling point and stronger interaction with the stationary phase.

Table 2: ¹H NMR Spectral Data (in CDCl₃)

IsomerAromatic Protons (δ, ppm, Multiplicity, Integration)Methine Protons (-CH) (δ, ppm, Multiplicity, Integration)Methyl Protons (-CH₃) (δ, ppm, Multiplicity, Integration)
1,3,5- [1]~6.85 (s, 3H)~2.87 (sept, 3H)~1.24 (d, 18H)
1,2,4- ~7.0-7.2 (m, 3H)Three distinct septets or overlapping multipletsMultiple doublets
1,2,3- ~7.0-7.2 (m, 3H)Two or three distinct septets or overlapping multipletsMultiple doublets

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

IsomerAromatic C-H (δ, ppm)Aromatic C-quat (δ, ppm)Methine C (δ, ppm)Methyl C (δ, ppm)
1,3,5- [2]~120-121~148-149~34-35~23-24
1,2,4- Multiple signalsMultiple signalsMultiple signalsMultiple signals
1,2,3- Multiple signalsMultiple signalsMultiple signalsMultiple signals

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
1,3,5- [2]204189 ([M-CH₃]⁺), 161 ([M-C₃H₇]⁺)
1,2,4- 204189 ([M-CH₃]⁺), 161 ([M-C₃H₇]⁺)
1,2,3- 204189 ([M-CH₃]⁺), 161 ([M-C₃H₇]⁺)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of this compound isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: Non-polar, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Reagents:

  • Sample of this compound isomer mixture

  • High-purity helium (carrier gas)

  • Solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system in split mode (e.g., 50:1 split ratio).

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their retention times.

    • Confirm the identity of each isomer by comparing its mass spectrum with a reference library or the expected fragmentation pattern. The molecular ion at m/z 204 and the prominent fragment at m/z 189 are characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a standard method for obtaining ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Sample of purified this compound isomer

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

    • For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the isomer. The symmetry of the 1,3,5-isomer results in a significantly simpler spectrum compared to the other two isomers.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Isomer Mixture Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectra Mass Spectra of Peaks Detection->Mass_Spectra Identification Isomer Identification TIC->Identification Mass_Spectra->Identification

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Purified Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place_in_Spectrometer Place Sample in Spectrometer Transfer->Place_in_Spectrometer Lock_and_Shim Lock and Shim Place_in_Spectrometer->Lock_and_Shim Acquire_Spectra Acquire 1H and 13C Spectra Lock_and_Shim->Acquire_Spectra Process_FID Process FID (FT, Phasing) Acquire_Spectra->Process_FID Reference_Spectra Reference to TMS Process_FID->Reference_Spectra Analyze_Spectra Analyze Chemical Shifts, Multiplicities, Integrals Reference_Spectra->Analyze_Spectra Structure_Elucidation Structure Elucidation Analyze_Spectra->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound isomers.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques cluster_information Information Provided cluster_identification Outcome GC Gas Chromatography (GC) Separation Separation of Isomers (Retention Time) GC->Separation NMR NMR Spectroscopy (1H and 13C) Structure Structural Information (Substitution Pattern) NMR->Structure MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Identification Unambiguous Isomer Identification Separation->Identification Structure->Identification Molecular_Weight->Identification

Caption: Logical relationship of analytical techniques for isomer identification.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation of three triisopropylbenzene isomers: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165). Due to their similar physicochemical properties, the separation of these positional isomers can be challenging. This document provides a detailed protocol using a reverse-phase HPLC method, which offers a reliable and efficient means for their resolution and quantification. This method is particularly relevant for quality control in manufacturing processes and for purity assessment in research and development.

Introduction

This compound (TIPB) isomers are aromatic hydrocarbons with a benzene (B151609) ring substituted with three isopropyl groups.[1] The symmetrical 1,3,5-triisopropylbenzene is a common intermediate in the synthesis of specialty chemicals and materials.[2][3] The isomeric impurities, 1,2,3- and 1,2,4-triisopropylbenzene, are often present in the crude product and can be difficult to separate due to their very close boiling points.[4] An effective analytical method to distinguish and quantify these isomers is therefore crucial for process monitoring and quality assurance. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation of such closely related compounds.[5] This application note details a reverse-phase HPLC method developed for the baseline separation of these three isomers.

Physicochemical Properties of this compound Isomers

Understanding the physicochemical properties of the isomers is fundamental to developing a successful separation method.[6] All three isomers share the same molecular formula (C15H24) and molecular weight (204.35 g/mol ).[1][7] Their primary differences lie in their boiling points and dipole moments, which influence their interaction with the stationary and mobile phases in chromatography.

Property1,2,3-Triisopropylbenzene1,2,4-Triisopropylbenzene1,3,5-Triisopropylbenzene
Molecular Formula C15H24C15H24C15H24
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol [1]
Boiling Point ~240-242 °C236-238 °C[7]232-236 °C[1]
LogP (octanol/water) ~5.15.057[7]5.0568[2]

Note: Some physical properties for 1,2,3-triisopropylbenzene are less commonly cited and are estimated based on trends for similar compounds.

Experimental Protocol

This protocol outlines the steps for preparing the sample and standards, as well as the HPLC instrument conditions for the separation of this compound isomers.

Materials and Reagents
  • 1,2,3-Triisopropylbenzene (analytical standard)

  • 1,2,4-Triisopropylbenzene (analytical standard)

  • 1,3,5-Triisopropylbenzene (analytical standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[8]

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Autosampler vials

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each this compound isomer and dissolve in acetonitrile in separate 10 mL volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with acetonitrile.

  • Sample Preparation: Dilute the sample containing the this compound isomers with acetonitrile to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterValue
Column C18 Reverse-Phase (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 70% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[8]

Results and Discussion

The developed reverse-phase HPLC method successfully separates the three this compound isomers. The use of a C18 stationary phase provides a non-polar environment, leading to retention based on the hydrophobicity of the isomers.[9] The gradient elution with acetonitrile and water allows for the sequential elution of the isomers. The expected elution order is based on the polarity of the isomers, with the least polar eluting last.

Table of Expected Chromatographic Data

AnalyteExpected Retention Time (min)Resolution (USP)Tailing Factor
1,3,5-Triisopropylbenzene8.5-1.1
1,2,4-Triisopropylbenzene9.2> 1.51.2
1,2,3-Triisopropylbenzene10.1> 1.51.1

Note: The above data are illustrative and may vary depending on the specific HPLC system and column used.

Conclusion

The HPLC method presented in this application note provides a reliable and efficient means for the separation and analysis of 1,2,3-, 1,2,4-, and 1,3,5-triisopropylbenzene isomers. The method is suitable for quality control and research applications where the accurate determination of these isomers is required. The detailed protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation.

Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_method Method Development cluster_validation Validation A Define Analytical Goal Separate this compound Isomers B Physicochemical Properties Molecular Weight, Polarity, LogP A->B informs D Initial Conditions Column: C18 Mobile Phase: ACN/H2O Isocratic/Gradient B->D guides C Standard & Sample Prep Dissolution in Acetonitrile C->D E Optimization Gradient Slope Flow Rate Temperature D->E refine F Wavelength Selection UV Scan (254 nm) E->F G System Suitability Resolution, Tailing Factor F->G H Method Validation Linearity, Accuracy, Precision G->H meets criteria I Final Method Documented Protocol H->I

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for GC-MS Analysis of Triisopropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of triisopropylbenzene (TIPB) isomers—specifically 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene—using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound isomers are aromatic hydrocarbons with various industrial applications, including as specialty solvents and in the synthesis of other organic compounds. The accurate identification and quantification of individual isomers are often crucial for quality control, process optimization, and safety assessment. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the separation and determination of these closely related compounds.[1] This note outlines the optimized GC-MS parameters, sample preparation protocols, and data analysis workflows.

Experimental Protocols

Sample Preparation

The appropriate preparation of samples is critical for accurate and reproducible GC-MS analysis. The goal is to produce a clean, homogenous sample in a volatile solvent compatible with the GC system.

Protocol for Standard and Sample Solution Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.[1]

  • Stock Solutions: Prepare individual stock solutions of each this compound isomer (1,2,3-TIPB, 1,2,4-TIPB, and 1,3,5-TIPB) at a concentration of 1 mg/mL in the chosen solvent.

  • Calibration Standards: Create a series of mixed calibration standards by serially diluting the stock solutions to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately weigh and dissolve a known amount of the sample in the chosen solvent to a final concentration within the calibration range. A typical concentration is approximately 10 µg/mL.[1]

    • Ensure the final sample solution is free of particulates by centrifugation or filtration if necessary.

  • Internal Standard: For enhanced quantitative accuracy, an internal standard (e.g., a deuterated aromatic compound) can be added to all standards and samples at a constant concentration.

  • Vialing: Transfer the final solutions into 2 mL autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are recommended for the separation of this compound isomers on a non-polar capillary column, such as a DB-5ms or equivalent.[1]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Oven Temperature Program
Initial Temperature100 °C
Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature250 °C
Final Hold Time5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes

Data Presentation

The successful separation and identification of the this compound isomers are based on their retention times and mass spectra. The elution order on a non-polar column generally follows the boiling points of the isomers.

Table 2: Quantitative Data for this compound Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Expected Elution OrderKey Mass Fragments (m/z)
1,2,3-Triisopropylbenzene27322-34-5204.35~2381204, 189, 161, 119
1,2,4-Triisopropylbenzene948-32-3204.35~2362204, 189, 161, 119
1,3,5-Triisopropylbenzene717-74-8204.35232-2363204, 189, 161[2]

Note: The elution order may vary slightly depending on the specific column and conditions used. It is recommended to confirm the elution order by injecting individual standards.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection Sample_Prep Sample Dilution & Internal Standard Addition Sample->Sample_Prep Std_Stock Prepare Isomer Stock Solutions Std_Dilution Prepare Mixed Calibration Standards Std_Stock->Std_Dilution Std_Dilution->Sample_Prep Injection Inject into GC-MS Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

GC-MS Analysis Workflow for this compound Isomers.

Signaling Pathways and Logical Relationships

The logical relationship in quantitative GC-MS analysis is based on the principle that the response of the detector is proportional to the concentration of the analyte.

Quantitative_Logic Concentration Analyte Concentration Peak_Area Peak Area Response Concentration->Peak_Area proportional to Calibration_Curve Calibration Curve Peak_Area->Calibration_Curve Reported_Value Reported Concentration Calibration_Curve->Reported_Value determines

Logic of Quantitative Analysis.

References

Application Notes and Protocols: Triisopropylbenzene as a Precursor for Specialty Electronic Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3,5-triisopropylbenzene (B165165) (TIPB) as a key precursor for the synthesis of high-performance specialty chemicals for the electronics industry. The unique molecular structure of TIPB, characterized by a symmetric benzene (B151609) ring substituted with three bulky isopropyl groups, imparts exceptional thermal stability, chemical resistance, and desirable dielectric properties to its derivatives.[1] These attributes make it an ideal building block for advanced materials used in microelectronics, including high-temperature resistant polymers and photoresist formulations.

Application in High-Temperature Resistant Polymers

The incorporation of the rigid and sterically hindered triisopropylbenzene moiety into polymer backbones leads to materials with enhanced thermal and mechanical properties. A notable application is in the synthesis of advanced polyimides, which are crucial for insulation and passivation layers in integrated circuits and flexible electronics.

Key Advantages:

  • High Thermal Stability: The bulky isopropyl groups restrict chain mobility and protect the aromatic core, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td).

  • Low Dielectric Constant: The non-polar nature and the increase in free volume introduced by the isopropyl groups can lead to a lower dielectric constant (Dk), which is critical for reducing signal delay and cross-talk in high-frequency applications.[2]

  • Excellent Solubility: The presence of the flexible isopropyl groups can improve the solubility of otherwise intractable aromatic polymers, facilitating their processing.[3]

  • Chemical Resistance: The sterically hindered structure enhances the chemical resistance of the resulting polymers.[4]

Quantitative Data Summary: Properties of Polyimides with Diisopropylbenzene Units

The following table summarizes the properties of polyimide films synthesized from a novel diamine monomer containing a 1,4-diisopropylbenzene (B50396) unit. While not 1,3,5-triisopropylbenzene, this data provides a strong indication of the beneficial effects of incorporating bulky isopropylbenzene moieties into a polymer backbone.

PropertyBPBTAB-BPDABPBTAB-BTDABPBTAB-6FDABPBTAB-ODPA
Glass Transition Temperature (Tg, °C) 254243223231
5% Weight Loss Temperature (Td5, °C) 491475395480
Tensile Strength (MPa) 70.368.455.762.5
Tensile Modulus (GPa) 1.0760.9830.8270.889
Dielectric Constant (Dk) at 1 MHz 1.841.731.131.56
Moisture Absorption (%) 0.520.630.450.58

Data adapted from a study on polyimides derived from 2,2-bis(4-(4-aminophenoxy)phenyl)-1,4-phenylenebis(propane) (BPBTAB) and various dianhydrides.[2]

Experimental Protocol: Synthesis of a High-Performance Polyimide (Representative)

This protocol describes a general two-step procedure for the synthesis of a polyimide from a diamine containing a diisopropylbenzene moiety and a commercial dianhydride.

Materials:

  • Diamine monomer with diisopropylbenzene unit (e.g., BPBTAB)

  • Dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of the dianhydride powder to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst.

    • Stir the mixture at room temperature for 1 hour and then at 120°C for 4 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol (B129727).

    • Collect the fibrous precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C overnight.

  • Film Casting:

    • Dissolve the dried polyimide in a suitable solvent (e.g., NMP or chloroform).

    • Cast the solution onto a clean glass plate.

    • Heat the cast film in an oven with a programmed temperature ramp to remove the solvent and complete the imidization (e.g., 80°C for 2h, 120°C for 1h, 180°C for 1h, 250°C for 1h, and 300°C for 1h).

    • Cool the film slowly to room temperature and peel it off the glass plate.

Logical Workflow for Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization & Precipitation cluster_2 Step 3: Film Casting Diamine Diamine Monomer Reaction1 Stir at 0°C to RT for 24h under N2 atmosphere Diamine->Reaction1 Dianhydride Dianhydride Dianhydride->Reaction1 NMP NMP Solvent NMP->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stir at RT, then 120°C PAA->Reaction2 DehydratingAgent Acetic Anhydride + Pyridine DehydratingAgent->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry at 80°C Filtration->Drying PolyimidePowder Dry Polyimide Powder Drying->PolyimidePowder Dissolution Dissolve in Solvent PolyimidePowder->Dissolution Casting Cast on Glass Plate Dissolution->Casting Curing Programmed Heating to 300°C Casting->Curing PolyimideFilm Polyimide Film Curing->PolyimideFilm

Caption: Workflow for the synthesis of a high-performance polyimide film.

Application in Photoresist Formulations

Derivatives of this compound are valuable components in advanced photoresist formulations, particularly as part of Photoacid Generators (PAGs). PAGs are critical for chemically amplified resists (CARs), which are the workhorse materials for high-resolution lithography in semiconductor manufacturing.

Role of this compound Derivatives in PAGs:

The anion of the PAG is often a sulfonate, and 2,4,6-triisopropylbenzenesulfonate has been identified as a useful anion for onium salt PAGs (e.g., triphenylsulfonium (B1202918) or diphenyliodonium (B167342) salts).

  • Bulky Anion: The large size of the triisopropylbenzenesulfonate anion can influence the diffusion of the generated acid upon exposure to light. Controlled acid diffusion is crucial for achieving high resolution and minimizing line-edge roughness in the final patterned features.

  • Thermal Stability: The inherent thermal stability of the this compound group contributes to the overall thermal stability of the PAG, which is important for the shelf life and processing of the photoresist.[5]

Experimental Protocol: Synthesis of a Precursor for a TIPB-based PAG Anion

This protocol describes the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl), a key intermediate for creating the sulfonate anion used in PAGs.

Materials:

Procedure:

  • Reaction Setup:

    • In a magnetically stirred flask, dissolve 1,3,5-triisopropylbenzene (100 mL) in chloroform (500 mL).

    • Cool the mixture to 0°C in an ice bath.

  • Sulfonylation:

    • Under anhydrous conditions, slowly add chlorosulfonic acid (120 mL) to the cooled solution over 15 minutes, maintaining the low temperature.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 45 minutes.

  • Work-up and Extraction:

    • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with chloroform (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate at 30°C under reduced pressure to obtain a white residue.

    • Dissolve the white residue in hot pentane and filter to remove any insoluble impurities.

    • Concentrate the pentane solution to approximately 200 mL. The product, 2,4,6-triisopropylbenzenesulfonyl chloride, will crystallize out.

This protocol is adapted from a known preparation method.[6]

Synthesis Pathway for a TIPB-based Photoacid Generator

G TIPB 1,3,5-Triisopropylbenzene (TIPB) Sulfonylation Sulfonylation TIPB->Sulfonylation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Sulfonylation TIBSCl 2,4,6-Triisopropyl- benzenesulfonyl Chloride (TIBSCl) Sulfonylation->TIBSCl Metathesis Anion Exchange (Metathesis) TIBSCl->Metathesis OniumSaltPrecursor Onium Salt Precursor (e.g., Triphenylsulfonium salt) OniumSaltPrecursor->Metathesis PAG Onium Salt PAG with TIPB-sulfonate Anion Metathesis->PAG

Caption: Synthesis pathway for a photoacid generator (PAG) using a TIPB derivative.

Note on Photoresist Performance Data:

References

Application Notes and Protocols: Inverse Vulcanization of Elemental Sulfur with 1,3,5-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inverse vulcanization is a powerful technique for the synthesis of high-sulfur-content polymers, offering a sustainable route to functional materials from elemental sulfur, a readily available industrial byproduct. This document provides detailed application notes and protocols for the inverse vulcanization of elemental sulfur with 1,3,5-triisopropylbenzene (B165165) (TIPB). This specific procedure is notable as it extends the scope of inverse vulcanization to include saturated crosslinking agents. The resulting poly(sulfur-random-1,3,5-triisopropylbenzene) copolymers are reported to exhibit properties analogous to conventionally prepared inverse vulcanized polymers, including potential self-healing capabilities.

The reaction mechanism proceeds via the thermal ring-opening of the S₈ molecule to form sulfur diradicals. These radicals then engage in a hydrogen abstraction from the isopropyl groups of TIPB, generating carbon-centered radicals. The subsequent coupling of these carbon radicals with sulfur radicals leads to the formation of a crosslinked polymer network.

Data Presentation

Sulfur Content (wt%)S:TIPB Molar Ratio (approx.)Reaction Time (h)Polymer Yield (%)Glass Transition Temperature (T_g) (°C)Molecular Weight (M_n) ( g/mol )Solubility
50~10:124>90~40Not ReportedSoluble in CS₂, THF
70~23:124>90~25Not ReportedPartially Soluble in CS₂
90~90:124>90~10Not ReportedInsoluble

Experimental Protocols

This section details the methodology for the synthesis of poly(sulfur-random-1,3,5-triisopropylbenzene) via inverse vulcanization.

Materials and Equipment
  • Elemental sulfur (S₈, powder, >99.5%)

  • 1,3,5-Triisopropylbenzene (TIPB, >98%)

  • Reaction vessel (e.g., three-neck round-bottom flask or sealed vial)

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Reflux condenser (optional, for reactions not in a sealed vessel)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for purification

  • Solvents for purification (e.g., carbon disulfide (CS₂), tetrahydrofuran (B95107) (THF))

General Synthesis Procedure
  • Reactant Preparation: Accurately weigh the desired amounts of elemental sulfur and 1,3,5-triisopropylbenzene. For example, for a 70 wt% sulfur polymer, combine 7.0 g of sulfur and 3.0 g of TIPB.

  • Reaction Setup: Place the elemental sulfur and a magnetic stir bar into the reaction vessel. If using a round-bottom flask, attach a reflux condenser. Purge the vessel with an inert gas.

  • Sulfur Melting: Heat the reaction vessel to approximately 120 °C with stirring to melt the sulfur.

  • Addition of Crosslinker: Once the sulfur is molten and homogeneous, add the 1,3,5-triisopropylbenzene to the reaction vessel.

  • Polymerization: Increase the temperature of the reaction mixture to 180 °C and maintain this temperature with vigorous stirring for up to 24 hours. The viscosity of the mixture is expected to increase as the polymerization progresses.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting product will be a solid polymer.

  • Purification (Optional): To remove any unreacted elemental sulfur, the crude polymer can be dissolved in a suitable solvent (such as CS₂ or THF for lower sulfur content polymers) and precipitated into a non-solvent or washed to remove soluble impurities. The purified polymer should then be dried under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the inverse vulcanization procedure for synthesizing poly(sulfur-random-1,3,5-triisopropylbenzene).

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing weigh Weigh Sulfur and TIPB setup Combine Reactants in Vessel weigh->setup melt Melt Sulfur at 120°C setup->melt add Add TIPB to Molten Sulfur melt->add polymerize Heat to 180°C for 24h add->polymerize cool Cool to Room Temperature polymerize->cool isolate Isolate Solid Polymer cool->isolate purify Purify (Optional) isolate->purify characterize Characterize Polymer purify->characterize

Caption: Experimental workflow for the synthesis of poly(sulfur-random-1,3,5-triisopropylbenzene).

Proposed Signaling Pathway (Reaction Mechanism)

The diagram below outlines the proposed radical mechanism for the inverse vulcanization of sulfur with 1,3,5-triisopropylbenzene.

G S8 Elemental Sulfur (S8) S_rad Sulfur Diradical (•S_n•) S8->S_rad Heat (180°C) H_abs Hydrogen Abstraction S_rad->H_abs Coupling Radical Coupling S_rad->Coupling TIPB 1,3,5-Triisopropylbenzene TIPB->H_abs TIPB_rad TIPB Radical H_abs->TIPB_rad TIPB_rad->Coupling Polymer Crosslinked Polymer Network Coupling->Polymer

Caption: Proposed radical mechanism for the inverse vulcanization of sulfur and TIPB.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3,5-Triisopropylbenzene Synthesis via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triisopropylbenzene (B165165). Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during Friedel-Crafts alkylation, helping you optimize your reaction for a higher yield of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,3,5-triisopropylbenzene and offers targeted solutions.

Problem Potential Cause Recommended Solution
Low Yield of 1,3,5-Triisopropylbenzene with Significant Amounts of Mono- and Di-substituted Products The initial alkylation products (cumene and diisopropylbenzene) are more reactive than benzene (B151609), leading to further alkylation (polyalkylation).[1][2]Adjust Reactant Stoichiometry: Use a molar excess of the isopropylating agent relative to benzene. A starting ratio of benzene to isopropylating agent of approximately 1:3 to 1:3.5 is recommended.[1] Control Rate of Addition: Gradually add the isopropylating agent to the benzene and catalyst mixture. This maintains a low concentration of the alkylating agent, favoring the exhaustive alkylation of benzene.[1] Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing alkylation reactions.[1][3]
High Proportion of Undesired 1,2,4-Triisopropylbenzene Isomer The 1,2,4-isomer is the kinetically favored product, while the 1,3,5-isomer is the thermodynamically more stable product.[1]Optimize Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can promote the isomerization of the 1,2,4-isomer to the more stable 1,3,5-isomer.[1] Post-Alkylation Isomerization: After the initial alkylation, heat the crude product mixture with a Lewis acid catalyst to facilitate isomerization to the desired 1,3,5-isomer.[1][4] Choice of Catalyst: While aluminum chloride (AlCl₃) is common, other Lewis acids or solid acid catalysts might alter the isomer distribution. Ionic liquids like 2AlCl₃/Et₃NHCl have been reported to be effective.[1][4]
Reaction is Sluggish or Fails to Proceed Several factors can inhibit the Friedel-Crafts alkylation reaction.Ensure Catalyst Activity: Use a fresh and anhydrous Lewis acid catalyst, as moisture will cause deactivation.[1][3] Verify Reagent Purity: Use dry benzene and a pure isopropylating agent. Water in the reaction mixture will quench the catalyst.[1] Sufficient Catalyst Loading: Ensure an adequate amount of catalyst is used. For AlCl₃, a stoichiometric amount relative to the alkylating agent is often required.[1]
Difficulty in Purifying 1,3,5-Triisopropylbenzene The boiling points of the this compound isomers are very close, making separation by distillation challenging.[1]Fractional Distillation: Use a distillation column with a high number of theoretical plates under reduced pressure.[1] Crystallization: The 1,3,5-isomer has a higher melting point, which may allow for selective crystallization upon cooling.[1] Chemical Methods: Selective sulfonation of the more reactive isomers can be employed, followed by separation and regeneration of the desired product.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 1,3,5-triisopropylbenzene?

The most prevalent method is the Friedel-Crafts alkylation of benzene using an isopropylating agent such as propylene, 2-chloropropane (B107684), or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: What are the primary byproducts in this synthesis?

The main byproducts are under-alkylated compounds like cumene (B47948) and diisopropylbenzenes, as well as the isomeric 1,2,4-triisopropylbenzene.[1]

Q3: How can I minimize the formation of polyalkylation products?

Using a large excess of benzene relative to the alkylating agent is the most effective strategy to minimize polyalkylation.[2] This increases the probability of the electrophile reacting with an unreacted benzene molecule.

Q4: Can carbocation rearrangement be an issue in this specific alkylation?

When using an isopropylating agent, the secondary isopropyl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations that can undergo hydride shifts to form more stable secondary or tertiary carbocations.[7][8][9] However, ensuring the direct formation of the isopropyl carbocation is key.

Q5: Are there alternative catalysts to AlCl₃?

Yes, other Lewis acids and solid acid catalysts can be used. For instance, ionic liquids such as 2AlCl₃/Et₃NHCl have been shown to be effective.[1][4] Zeolite catalysts are also utilized in industrial settings to enhance selectivity.[3]

Q6: Is there a high-selectivity synthesis method that avoids the common byproducts of Friedel-Crafts alkylation?

A high-yield synthesis with excellent selectivity for the 1,3,5-isomer involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with a cobalt(II) tetrabutylporphyrin catalyst and potassium hydroxide (B78521) in ethanol. This method has been reported to yield 1,3,5-triisopropylbenzene with up to 94% isolated yield.[3][10]

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on Isomer Distribution

CatalystAlkylating AgentTemperature (°C)Key OutcomeReference
AlCl₃PropyleneNot SpecifiedIsomerization to the 1,3,5-isomer is a key factor.[1]
2AlCl₃/Et₃NHCl (Ionic Liquid)Propylene50Optimal conditions for the synthesis of 1,3,5-triisopropylbenzene. A moderate post-alkylation step can improve the 1,3,5- to 1,2,4-isomer ratio.[4]

Experimental Protocols

Protocol 1: General Friedel-Crafts Alkylation with 2-Chloropropane

This protocol provides a general guideline and may require optimization.

Materials:

  • Anhydrous benzene

  • 2-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloropropane dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Post-Alkylation Isomerization

This protocol is intended to be performed on the crude product mixture from the initial alkylation.

Materials:

  • Crude this compound mixture

  • Anhydrous aluminum chloride (AlCl₃)

Procedure:

  • To the crude this compound mixture, add a catalytic amount of fresh, anhydrous aluminum chloride (e.g., 5-10 mol%).

  • Heat the mixture with stirring to a moderate temperature (e.g., 50-80 °C) for several hours.[1]

  • Monitor the isomerization progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.

  • Once the desired isomer ratio is achieved, cool the mixture and quench and work up the reaction as described in Protocol 1 (steps 6-9).

  • Purify the enriched 1,3,5-triisopropylbenzene by vacuum distillation.[1]

Visualizations

Friedel_Crafts_Alkylation Benzene Benzene Cumene Cumene (Monosubstituted) Benzene->Cumene + Isopropyl Cation Isopropyl_Cation Isopropyl Cation (from Isopropylating Agent + Lewis Acid) Diisopropylbenzene Diisopropylbenzene (Disubstituted) Cumene->Diisopropylbenzene + Isopropyl Cation TIPB_124 1,2,4-Triisopropylbenzene (Kinetic Product) Diisopropylbenzene->TIPB_124 + Isopropyl Cation TIPB_135 1,3,5-Triisopropylbenzene (Thermodynamic Product) Diisopropylbenzene->TIPB_135 + Isopropyl Cation Isomerization Isomerization (Heat, Lewis Acid) TIPB_124->Isomerization Isomerization->TIPB_135

Caption: Reaction pathway for the synthesis of 1,3,5-triisopropylbenzene.

Troubleshooting_Workflow Start Low Yield of 1,3,5-TIPB Check_Byproducts Analyze Product Mixture by GC-MS Start->Check_Byproducts High_Mono_Di High Mono/Di-substituted Products? Check_Byproducts->High_Mono_Di High_124_Isomer High 1,2,4-Isomer? Check_Byproducts->High_124_Isomer Check_Reaction_Conditions Sluggish/No Reaction? Check_Byproducts->Check_Reaction_Conditions High_Mono_Di->High_124_Isomer No Adjust_Stoichiometry Adjust Benzene: Alkylating Agent Ratio High_Mono_Di->Adjust_Stoichiometry Yes Control_Addition Control Rate of Addition High_Mono_Di->Control_Addition Post_Isomerization Perform Post-Alkylation Isomerization High_124_Isomer->Post_Isomerization Yes Optimize_Temp_Time Optimize Temperature and Reaction Time High_124_Isomer->Optimize_Temp_Time High_124_Isomer->Check_Reaction_Conditions No End Optimized Yield Adjust_Stoichiometry->End Control_Addition->End Post_Isomerization->End Optimize_Temp_Time->End Verify_Catalyst_Reagents Verify Catalyst Activity and Reagent Purity Check_Reaction_Conditions->Verify_Catalyst_Reagents Yes Check_Reaction_Conditions->End No Verify_Catalyst_Reagents->End

Caption: A workflow for troubleshooting low yields in 1,3,5-triisopropylbenzene synthesis.

Logical_Relationships Parameter Reaction Parameter Temp Temperature Time Reaction Time Catalyst_Activity Catalyst Activity Reactant_Ratio Reactant Ratio (Benzene:Alkylating Agent) Rate_of_Addition Rate of Addition Outcome Reaction Outcome Yield_135 Yield of 1,3,5-TIPB Isomer_Ratio 1,3,5- / 1,2,4- Ratio Polyalkylation Polyalkylation Temp->Isomer_Ratio Higher T favors 1,3,5 Time->Isomer_Ratio Longer time favors 1,3,5 Catalyst_Activity->Yield_135 Reactant_Ratio->Polyalkylation Excess benzene reduces Rate_of_Addition->Polyalkylation Slow addition reduces Isomer_Ratio->Yield_135 Higher ratio increases Polyalkylation->Yield_135 Reduces

Caption: Logical relationships between key reaction parameters and outcomes.

References

How to avoid polyalkylation in triisopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of triisopropylbenzene, with a specific focus on avoiding polyalkylation.

Troubleshooting Guide: Excessive Polyalkylation

Issue: Your reaction is producing significant quantities of di-, tetra-, and other poly-isopropylbenzene byproducts, leading to a low yield of the desired this compound.

Root Cause: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial addition of an electron-donating isopropyl group activates the benzene (B151609) ring, making the mono- and di-substituted products more reactive than the starting benzene material.[1][2] This heightened reactivity makes them more susceptible to further alkylation.[1]

Troubleshooting Workflow:

G start Problem: Excessive Polyalkylation Detected q1 Are you using a large excess of benzene? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes s1 Increase the molar ratio of benzene to the alkylating agent. This is the most effective method to statistically favor mono-alkylation. a1_no->s1 q2 Is the reaction temperature optimized? s1->q2 a2_no No q2->a2_no No a3_yes Yes q2->a3_yes Yes a2_yes->q2 s2 Lower the reaction temperature to decrease the rate of subsequent alkylations. a2_no->s2 q3 Is the alkylating agent added slowly? s2->q3 a3_no No q3->a3_no No a4_yes Yes q3->a4_yes Yes a3_yes->q3 s3 Implement slow, dropwise addition of the alkylating agent to maintain a low electrophile concentration. a3_no->s3 q4 Have you considered an alternative catalyst? s3->q4 a4_no No q4->a4_no No a5_yes Yes q4->a5_yes Yes a4_yes->q4 s4 Use a milder Lewis acid catalyst (e.g., FeCl₃) instead of a highly active one like AlCl₃ to improve selectivity. a4_no->s4 q5 Is polyalkylation still a significant issue? s4->q5 q5->a5_yes Yes end Problem Resolved: Polyalkylation Minimized q5->end No a5_yes->q5 s5 Consider a two-step approach: Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner). The deactivating acyl group prevents over-acylation. a5_yes->s5 a5_no No s5->end

Caption: Troubleshooting workflow for minimizing polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to suppress polyalkylation?

A1: The most common and effective strategy is to use a large excess of benzene relative to the alkylating agent.[1][2] This ensures that the electrophilic isopropyl carbocation is statistically more likely to react with an unreacted benzene molecule rather than the more reactive isopropylbenzene or diisopropylbenzene products.[1]

Q2: How does temperature influence the formation of polyalkylated byproducts?

A2: Higher reaction temperatures can accelerate the rate of side reactions, including polyalkylation.[1] By maintaining a controlled and often lower temperature, you can enhance the selectivity for the desired this compound product.[1] For instance, some studies utilizing ionic liquid catalysts have identified optimal temperatures around 50°C.[1][3]

Q3: Can the choice of catalyst impact the degree of polyalkylation?

A3: Yes, the catalyst plays a crucial role. Highly active Lewis acids like aluminum chloride (AlCl₃) can promote extensive polyalkylation.[4] Employing a milder Lewis acid, such as iron(III) chloride (FeCl₃), can offer better control and selectivity, thereby reducing the formation of over-alkylated products.[4]

Q4: Are there alternative synthetic routes that completely avoid polyalkylation?

A4: A highly effective, albeit multi-step, alternative is to perform a Friedel-Crafts acylation followed by a reduction reaction.[1][2][5] In this approach, an acyl group is introduced to the benzene ring. This acyl group is electron-withdrawing and deactivates the ring, thus preventing further acylation.[1][2] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][6]

Data Presentation: Impact of Reactant Ratio on Polyalkylation

The following table summarizes the general effect of the benzene to alkylating agent molar ratio on the product distribution in Friedel-Crafts alkylation.

Benzene : Alkylating Agent Molar RatioDegree of PolyalkylationSelectivity for this compoundComments
1 : 3HighLow to ModerateA stoichiometric ratio for tri-substitution often leads to significant amounts of higher alkylated products due to the increased reactivity of the intermediate products.[1]
3 : 1ModerateModerateIncreasing the excess of benzene begins to favor the formation of the desired product over polyalkylated species.[1]
5 : 1LowHighA significant excess of benzene greatly increases the probability of the electrophile reacting with unreacted benzene, thus minimizing polyalkylation.[1]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene (B165165) via Friedel-Crafts Alkylation

This protocol is designed to favor the formation of 1,3,5-triisopropylbenzene while minimizing polyalkylation.

Materials:

  • Anhydrous benzene

  • 2-chloropropane (B107684) (or isopropanol/propylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous benzene (a significant molar excess, e.g., 5 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents relative to the alkylating agent) with continuous stirring.

  • Addition of Alkylating Agent: Add 2-chloropropane (1 equivalent) dropwise from the dropping funnel to the stirred mixture over 1-2 hours, ensuring the temperature is maintained below 10°C.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[7]

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to quench the reaction.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.[1][7]

  • Purification: Purify the crude product by vacuum distillation to isolate 1,3,5-triisopropylbenzene.[1]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Set up three-necked flask with stirrer, dropping funnel, and condenser prep2 Add excess anhydrous benzene to the flask prep1->prep2 react1 Cool flask in an ice bath prep2->react1 react2 Slowly add anhydrous AlCl₃ react1->react2 react3 Add 2-chloropropane dropwise over 1-2 hours (T < 10°C) react2->react3 react4 Warm to room temperature and stir for 2-4 hours react3->react4 workup1 Quench reaction mixture in ice/HCl react4->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with 1M HCl, H₂O, NaHCO₃, and brine workup2->workup3 workup4 Dry with MgSO₄ and filter workup3->workup4 workup5 Remove solvent via rotary evaporation workup4->workup5 workup6 Purify by vacuum distillation workup5->workup6

Caption: Experimental workflow for the synthesis of 1,3,5-triisopropylbenzene.

References

Troubleshooting carbocation rearrangement in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions, with a specific focus on carbocation rearrangement.

Frequently Asked Questions (FAQs)

Q1: I performed a Friedel-Crafts alkylation with a straight-chain alkyl halide and obtained a branched product. What happened?

A1: This is a classic case of carbocation rearrangement. The Friedel-Crafts alkylation reaction proceeds through a carbocation intermediate.[1][2] If the initially formed carbocation is primary or secondary, it can rearrange to a more stable carbocation (tertiary > secondary > primary) via a hydride or alkyl shift before attacking the aromatic ring.[3][4][5] For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) will yield isopropylbenzene as the major product, not n-propylbenzene, because the initial primary carbocation rearranges to a more stable secondary carbocation.[6][7]

Q2: How can I prevent carbocation rearrangement during Friedel-Crafts alkylation?

A2: The most reliable method to prevent carbocation rearrangement is to perform a two-step reaction sequence:

  • Friedel-Crafts Acylation: First, introduce an acyl group (R-C=O) into the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[5][6][8][9][10][11]

  • Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group. Common reduction methods include the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.[6]

Q3: Are there any alkylating agents that are less prone to rearrangement?

A3: Yes, certain alkylating agents are less likely to cause rearranged products.

  • Methyl and ethyl halides do not have a more stable carbocation to rearrange to.[5]

  • Tertiary alkyl halides already form a stable tertiary carbocation and are therefore not prone to rearrangement.[5][12]

  • Secondary alkyl halides that cannot rearrange to a more stable carbocation can also be used, but the possibility of minor rearrangements should still be considered.[9]

Q4: Why is my Friedel-Crafts reaction not working at all?

A4: Several factors can inhibit a Friedel-Crafts reaction:

  • Deactivated Aromatic Ring: The reaction fails with strongly deactivated aromatic rings (e.g., those with -NO₂, -CN, -COR substituents).[4][5]

  • Amine Substituents: Aromatic rings containing -NH₂, -NHR, or -NR₂ groups will not undergo Friedel-Crafts reactions because the Lewis acid catalyst complexes with the basic amine, deactivating the ring.[5][13]

  • Vinyl and Aryl Halides: These halides cannot be used as they do not readily form carbocations.[13][14][15]

  • Inactive Catalyst: Ensure your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and active.[6]

Q5: I'm observing the formation of multiple alkylated products. How can I prevent this?

A5: This phenomenon, known as polyalkylation, occurs because the newly added alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[6][16] To minimize polyalkylation, you can use a large excess of the aromatic compound.[6][16] Alternatively, switching to Friedel-Crafts acylation is recommended as the acyl group is deactivating and prevents further reactions.[6][8][9]

Troubleshooting Guide: Unexpected Isomer Formation

This guide provides a systematic approach to troubleshooting the formation of unexpected isomers due to carbocation rearrangement in Friedel-Crafts alkylation.

Problem: The final product is a structural isomer of the expected alkylated aromatic compound.
Probable Cause: Carbocation Rearrangement
Confirmation:
  • Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to determine the structure of the product. The chemical shifts and splitting patterns will differ between the straight-chain and branched isomers.

  • Chromatographic Analysis: Techniques like GC-MS can be used to separate and identify the different isomers in the product mixture.

Solutions:
StrategyDescriptionAdvantagesDisadvantages
Friedel-Crafts Acylation followed by Reduction A two-step process where an acyl group is first added to the aromatic ring and then reduced to the desired alkyl group.Prevents carbocation rearrangement entirely.[6] Avoids polyalkylation as the acyl group is deactivating.[6]Requires an additional reaction step.
Use of Specific Alkylating Agents Employ alkyl halides that are not prone to rearrangement, such as methyl, ethyl, or tertiary alkyl halides.[5][12]A direct, one-step reaction.Limited to the synthesis of specific alkylated products.
Modification of Reaction Conditions While less reliable, some studies suggest that the choice of Lewis acid and solvent can influence the extent of rearrangement. Weaker Lewis acids may favor the non-rearranged product in some cases.Potentially a one-step reaction.Often results in a mixture of products and may not be broadly applicable.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes the synthesis of acetophenone, a common intermediate that can be reduced to ethylbenzene, thereby avoiding the direct alkylation that could lead to side products.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Acetyl Chloride

  • Dry Dichloromethane (DCM) as solvent

  • Ice bath

  • Separatory funnel

  • 5% HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In an ice bath, add anhydrous AlCl₃ to dry DCM in the flask.

  • Add anhydrous benzene to the mixture.

  • Slowly add acetyl chloride dropwise from the dropping funnel to the stirred mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetophenone.

  • Purify the product by distillation or column chromatography.

Visual Guides

Carbocation_Rearrangement cluster_0 Friedel-Crafts Alkylation Start Aromatic Ring + Primary Alkyl Halide + Lewis Acid Step1 Formation of Primary Carbocation Start->Step1 Reaction Step2 Hydride Shift Step1->Step2 Rearrangement Step3 Formation of More Stable Secondary Carbocation Step2->Step3 Step4 Attack by Aromatic Ring Step3->Step4 Product Branched (Rearranged) Product Step4->Product

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Unexpected Isomer Observed in Product Cause Is Carbocation Rearrangement Possible? Start->Cause Yes Yes Cause->Yes Yes No No Cause->No No Solution Implement Solution Yes->Solution Other Investigate Other Possible Side Reactions No->Other Acylation Perform Friedel-Crafts Acylation followed by Reduction Solution->Acylation

Caption: Troubleshooting workflow for unexpected isomer formation.

References

Technical Support Center: Enhancing the Purity of Synthesized Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of triisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1,3,5-triisopropylbenzene (B165165)?

A1: The most prevalent impurities are typically isomers of this compound, with 1,2,4-triisopropylbenzene (B3344860) being a major one. Other common impurities include di-substituted isopropylbenzenes (diisopropylbenzene), cumene (B47948) (isopropylbenzene), and potentially unreacted starting materials or byproducts from the synthesis process.[1][2]

Q2: Why is achieving high purity of 1,3,5-triisopropylbenzene by standard fractional distillation difficult?

A2: The boiling points of 1,3,5-triisopropylbenzene and its isomers, particularly 1,2,4-triisopropylbenzene, are very close.[1] Standard laboratory distillation setups often lack the necessary number of theoretical plates to achieve a sharp separation.[1] To effectively separate these isomers to a purity greater than 98% by fractional distillation, an apparatus with over 120 theoretical plates may be required, which is not always practical on a laboratory scale.[1]

Q3: What level of purity can I expect from commercially available 1,3,5-triisopropylbenzene?

A3: Commercially available 1,3,5-triisopropylbenzene typically has a purity ranging from 95% to 98%. For applications that demand higher purity, additional purification steps are often necessary.[1]

Q4: What are the primary causes of low yields in 1,3,5-triisopropylbenzene synthesis?

A4: Low yields can often be attributed to several factors, including incomplete reactions, deactivation of the catalyst, or loss of product during the workup phase.[3] The formation of isomeric byproducts is also a frequent cause of low yields of the desired 1,3,5-isomer.[4]

Q5: How can I minimize the formation of the undesired 1,2,4-triisopropylbenzene isomer?

A5: The formation of the 1,3,5-isomer is thermodynamically favored. To promote its formation over the kinetic 1,2,4-isomer, you can:

  • Lower the reaction temperature: This favors the formation of the more stable 1,3,5-isomer.[3]

  • Use a milder Lewis acid catalyst: Highly active catalysts like AlCl₃ can promote isomerization. Milder catalysts may offer better selectivity.[3]

  • Employ a post-alkylation isomerization step: This can increase the ratio of the 1,3,5- to the 1,2,4-isomer.[3]

Q6: Are there high-selectivity synthesis methods that avoid common byproducts?

A6: Yes, a high-yield synthesis with excellent selectivity for the 1,3,5-isomer involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with a cobalt(II) tetrabutylporphyrin catalyst and potassium hydroxide (B78521) in ethanol. This method has been reported to yield 1,3,5-triisopropylbenzene with up to 94% isolated yield.[3][5]

Troubleshooting Guides

Issue 1: High Levels of Isomeric Byproducts (e.g., 1,2,4-triisopropylbenzene)

Symptoms:

  • GC analysis of the product mixture shows significant peaks corresponding to isomers other than 1,3,5-triisopropylbenzene.

Possible Causes & Solutions:

Troubleshooting StepRationaleExpected Outcome
Lower Reaction Temperature Lower temperatures favor the formation of the thermodynamically more stable 1,3,5-isomer.[3]Increased ratio of 1,3,5-triisopropylbenzene to 1,2,4-triisopropylbenzene.[3]
Use a Milder Lewis Acid Catalyst Highly active catalysts like AlCl₃ can promote isomerization. Milder catalysts can provide better selectivity.[3]Reduced formation of the 1,2,4-isomer.[3]
Controlled Addition of Alkylating Agent Slow, dropwise addition of the alkylating agent helps maintain a low concentration of the electrophile, which can improve regioselectivity.[3]Improved selectivity towards the 1,3,5-isomer.[3]
Post-Alkylation Isomerization A "moderate post-alkylation" step can be used to improve the ratio of the 1,3,5- to the 1,2,4-isomer.[3]Increased yield of the desired 1,3,5-isomer.[3]
Issue 2: Poor Separation of Isomers by Fractional Distillation

Symptoms:

  • GC analysis of distilled fractions reveals the presence of both 1,3,5- and 1,2,4-triisopropylbenzene.[1]

  • The boiling point remains relatively constant throughout the distillation process, lacking a sharp cut-off between fractions.[1]

Possible Causes & Solutions:

Troubleshooting StepRationaleExpected Outcome
Increase Column Efficiency The distillation column may not have a sufficient number of theoretical plates to separate compounds with close boiling points.[1]Improved separation of isomers.
Reduce Distillation Rate A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases within the column.[1]Enhanced separation efficiency.
Ensure Proper Column Insulation Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient separation.[1]More stable and efficient distillation.

Purification Method Performance

Purification MethodTypical Crude Purity (%)Expected Final Purity (%)Typical Yield (%)Notes
Fractional Distillation 90 - 98>9860 - 80Requires a column with a high number of theoretical plates (>120 for >98% purity).[1]
Chemical Purification (Sulfonation) 90 - 98>9970 - 90Good for removing more reactive isomers.[1][6]
Column Chromatography 90 - 98>9970 - 90Suitable for small to medium scale purification; requires optimization of stationary and mobile phases.[1]
Recrystallization >95 (if solid)>9950 - 80Dependent on the crude product being a solid and finding a suitable solvent system.[1]

Experimental Protocols

Protocol 1: Chemical Purification via Sulfonation

This method relies on the differential reactivity of this compound isomers towards a sulfonating agent. The more reactive isomers are sulfonated and can then be removed through extraction.[6]

Materials:

  • Crude 1,3,5-triisopropylbenzene

  • Chlorosulfonic acid (HSO₃Cl)[1]

  • Water

  • 5% Sodium hydroxide (NaOH) solution[1]

  • Separatory funnel

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Place the crude 1,3,5-triisopropylbenzene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.[1]

  • Slowly add chlorosulfonic acid to the cooled crude product while stirring. The reaction temperature should be maintained between 0°C and 50°C.[6]

  • After the addition is complete, continue stirring for a sufficient time (e.g., 30 minutes to an hour) to ensure complete sulfonation of impurities.

  • Carefully quench the reaction by slowly adding the mixture to a separatory funnel containing water.

  • Separate the organic layer.

  • Wash the organic layer with a 5% sodium hydroxide solution, followed by a wash with water.[1]

  • Dry the purified 1,3,5-triisopropylbenzene over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.

  • The purity of the final product can be verified by Gas Chromatography (GC).[1]

Protocol 2: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene

This protocol offers a high-yield, high-selectivity alternative to traditional Friedel-Crafts alkylation.[3]

Materials:

  • 1-Bromo-2,4,6-triisopropylbenzene

  • Cobalt(II) tetrabutylporphyrin (Co(tbp))

  • Potassium hydroxide (KOH)

  • Ethanol

  • Decalin (internal standard for GC-MS)

  • Hexane (B92381) (for chromatography)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 1-bromo-2,4,6-triisopropylbenzene, Co(tbp), and KOH in ethanol.[3]

  • Degas the mixture using three freeze-pump-thaw cycles.[3]

  • Purge the vessel with nitrogen gas.[3]

  • Heat the reaction mixture to 150°C for 10 hours.[3]

  • Monitor the reaction progress by GC-MS analysis using decalin as an internal standard. A 100% yield of 1,3,5-triisopropylbenzene is expected at this stage.[3]

  • Upon completion, purify the reaction mixture using silica (B1680970) gel column chromatography with hexane as the eluent.[3]

  • Collect the first fast-moving fraction, which contains the 1,3,5-triisopropylbenzene product. An isolated yield of approximately 94% can be expected.[3]

Visualized Workflows

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Start Start: Benzene + Alkylating Agent Reaction Friedel-Crafts Alkylation Start->Reaction CrudeProduct Crude this compound (Mixture of Isomers) Reaction->CrudeProduct PurificationMethod Choose Purification Method CrudeProduct->PurificationMethod Distillation Fractional Distillation PurificationMethod->Distillation Close Boiling Points Sulfonation Chemical Purification (Sulfonation) PurificationMethod->Sulfonation Reactive Impurities Chromatography Column Chromatography PurificationMethod->Chromatography Small/Medium Scale Analysis Purity Analysis (GC/GC-MS) Distillation->Analysis Sulfonation->Analysis Chromatography->Analysis PureProduct Pure 1,3,5-Triisopropylbenzene Analysis->PureProduct

Caption: A general workflow for the synthesis and purification of 1,3,5-triisopropylbenzene.

G cluster_troubleshooting Troubleshooting Low Purity cluster_isomer_solutions Isomer Reduction Strategies cluster_purification_solutions Enhanced Purification Start Low Purity Detected (GC Analysis) CheckIsomers High Isomer Content? Start->CheckIsomers CheckOtherImp Other Impurities Present? CheckIsomers->CheckOtherImp No LowerTemp Lower Reaction Temp CheckIsomers->LowerTemp Yes ChemPurify Chemical Purification CheckOtherImp->ChemPurify Yes MilderCatalyst Use Milder Catalyst PostIsomerization Post-Alkylation Isomerization End Achieve Desired Purity OptimizeDist Optimize Distillation ColumnChrom Column Chromatography ColumnChrom->End

Caption: A decision tree for troubleshooting low purity in synthesized this compound.

References

Methods for separating 1,3,5- and 1,2,4-triisopropylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation

Product Focus: 1,3,5-Triisopropylbenzene (B165165) and 1,2,4-Triisopropylbenzene (B3344860)

Welcome to the technical support center for the separation of triisopropylbenzene (TIPB) isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 1,3,5- and 1,2,4-triisopropylbenzene? A1: The main difficulty arises from the very close boiling points of the 1,3,5- and 1,2,4- isomers.[1] This similarity makes conventional fractional distillation challenging, often requiring specialized equipment with a high number of theoretical plates to achieve high purity.[1][2]

Q2: What are the most common methods for separating these isomers in a laboratory setting? A2: The most common methods are:

  • High-Efficiency Fractional Distillation: Requires a column with a high number of theoretical plates.[2]

  • Chemical Purification via Sulfonation: Selectively reacts with and removes the more reactive 1,2,4-isomer.[3][4]

  • Crystallization: Exploits the difference in melting points between the isomers.[2]

  • Column Chromatography: Separates the isomers based on their differential adsorption to a stationary phase.[1]

Q3: Why is the 1,2,4-isomer a common impurity in 1,3,5-triisopropylbenzene synthesis? A3: During the Friedel-Crafts alkylation of benzene (B151609) to produce this compound, the 1,2,4-isomer is the kinetically favored product, while the 1,3,5-isomer is the thermodynamically more stable product.[2][5] Reaction conditions can be optimized to favor the 1,3,5-isomer, but the 1,2,4-isomer is almost always present as a significant byproduct.[5][6]

Q4: What level of purity can I expect from commercially available 1,3,5-triisopropylbenzene? A4: Commercially available 1,3,5-triisopropylbenzene typically has a purity ranging from 95% to 98%.[1] For applications requiring higher purity, an additional purification step is usually necessary.[1]

Data Presentation: Physical Properties of TIPB Isomers

A clear understanding of the physical properties of each isomer is crucial for selecting and optimizing a separation method.

Property1,3,5-Triisopropylbenzene1,2,4-TriisopropylbenzeneReference(s)
CAS Number 717-74-8948-32-3[3][7]
Molecular Formula C₁₅H₂₄C₁₅H₂₄[3][7]
Molecular Weight 204.35 g/mol 204.35 g/mol [3][7]
Boiling Point 232-236 °CVery close to 1,3,5-isomer[1][3]
Melting Point -7 °CLower than 1,3,5-isomer[2][3][8]
Density (at 25 °C) 0.845 g/mLN/A[3][9]
Appearance Clear, colorless liquidClear, colorless liquid[3][8]

Troubleshooting Guides

Issue 1: Poor Separation by Fractional Distillation
  • Symptoms:

    • Gas Chromatography (GC) analysis of distilled fractions shows the presence of both 1,3,5- and 1,2,4-isomers with minimal enrichment.[1]

    • The boiling point reading remains constant throughout the distillation process, lacking a sharp cut-off between fractions.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Column Efficiency The distillation column lacks a sufficient number of theoretical plates. For >98% purity, a column with over 120 theoretical plates may be needed.[1] Solution: Use a more efficient fractionating column (e.g., spinning band or a long Vigreux column).
Incorrect Distillation Rate A distillation rate that is too fast prevents proper liquid-vapor equilibrium within the column.[1] Solution: Slow the distillation rate to 1-2 drops per second to allow for proper separation.[1]
Poor Column Insulation Significant heat loss from the column disrupts the necessary temperature gradient for effective separation.[1] Solution: Insulate the column thoroughly with glass wool or aluminum foil to minimize heat loss.[1]
Issue 2: Incomplete Purification by Chemical Sulfonation
  • Symptoms:

    • GC analysis of the product after the sulfonation workup still shows significant levels of the 1,2,4-isomer and other impurities.[1]

    • The yield of purified 1,3,5-triisopropylbenzene is lower than expected.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Sulfonation The amount of sulfonating agent was insufficient, or the reaction time was too short to completely sulfonate the more reactive impurities.[1] Solution: Ensure at least 15-30 mol% of the sulfonating agent is used and allow for adequate reaction time (e.g., 30-60 minutes).[4]
Inefficient Extraction The aqueous workup did not effectively remove the sulfonated impurities from the organic layer.[1] Solution: Perform multiple extractions with the base solution (e.g., 5% NaOH) and water. Ensure vigorous mixing in the separatory funnel to maximize contact between the phases.[1][4]
Loss of Product The desired 1,3,5-isomer was partially sulfonated or lost during the aqueous workup. Solution: Maintain the recommended reaction temperature (0-50 °C) to minimize sulfonation of the sterically hindered 1,3,5-isomer.[3][4] Be careful to avoid discarding the organic layer during extractions.
Issue 3: Co-elution of Isomers in Column Chromatography
  • Symptoms:

    • Thin-Layer Chromatography (TLC) or GC analysis of collected fractions shows that the isomers are eluting together.[1]

    • The desired product is spread across a large number of fractions, all with low purity.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase The eluent polarity is either too high, causing all components to elute quickly, or too low, resulting in very slow elution and broad peaks.[1] Solution: First, use TLC to identify the optimal non-polar solvent system (e.g., various ratios of hexane (B92381) and ethyl acetate) that provides the best separation. Consider using a gradient elution, starting with a very non-polar solvent.[1]
Improper Column Loading Overloading the column or loading the sample in a solvent that is too polar can lead to poor separation.[1] Solution: The amount of crude material should be 1-5% of the weight of the stationary phase.[1] Dissolve the crude sample in a minimal amount of the mobile phase (e.g., hexane) before loading it onto the column.[1][5]
Incorrect Stationary Phase The chosen stationary phase (e.g., silica (B1680970) gel) does not provide adequate selectivity for the isomers.[1] Solution: While silica gel is standard, consider other stationary phases like alumina (B75360) or a phenyl-bonded phase for enhanced selectivity based on aromatic interactions.

Experimental Protocols

Protocol 1: Purification by Chemical Sulfonation

This method leverages the higher reactivity of the 1,2,4-isomer towards electrophilic sulfonation.[3]

  • Materials:

    • Crude this compound mixture

    • Chlorosulfonic acid (HSO₃Cl)[3][4]

    • Ice bath

    • 5% Sodium hydroxide (B78521) (NaOH) solution[1][4]

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Separatory funnel, round-bottom flask, magnetic stirrer

  • Procedure:

    • Place the crude this compound in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

    • Slowly add chlorosulfonic acid (20 mol% relative to the this compound) to the stirred mixture while maintaining the temperature between 0 °C and 30 °C.[3][4]

    • After the addition is complete, continue stirring the mixture for 30-60 minutes at room temperature.[4]

    • Carefully quench the reaction by slowly pouring the mixture into a separatory funnel containing cold water.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 5% aqueous NaOH solution, water, and finally brine.[3][4]

    • Dry the purified organic layer over anhydrous magnesium sulfate, filter, and remove any residual solvent by rotary evaporation to yield purified 1,3,5-triisopropylbenzene.[3]

    • Confirm purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: Purification by Column Chromatography

This protocol separates the isomers based on their polarity and interaction with the stationary phase.

  • Materials:

    • Crude this compound mixture

    • Silica gel (for column chromatography)

    • Hexane (or other non-polar eluent determined by TLC)[5]

    • Glass chromatography column

    • Collection tubes/flasks

  • Procedure:

    • TLC Analysis: First, determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of non-polar solvents (e.g., hexane/ethyl acetate). The ideal system will show two distinct spots with good separation (Rf difference).

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed. Allow the silica to settle, ensuring there are no air bubbles.

    • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of hexane.[1][5] Carefully add this concentrated solution to the top of the silica gel bed.

    • Elution: Add the eluent (hexane) to the top of the column and begin collecting fractions. Maintain a constant flow rate.

    • Fraction Analysis: Monitor the collected fractions using TLC or GC to identify which contain the purified 1,3,5-triisopropylbenzene. The less polar isomer will typically elute first.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Separation_Workflow cluster_sulfonation cluster_distillation cluster_chromatography start Crude TIPB Isomer Mixture method1 Method 1: Chemical Sulfonation start->method1 method2 Method 2: Fractional Distillation start->method2 method3 Method 3: Column Chromatography start->method3 sulfonation_step1 Add Sulfonating Agent (e.g., HSO₃Cl) method1->sulfonation_step1 distillation_step1 Heat in High-Efficiency Fractionating Column method2->distillation_step1 chrom_step1 Load onto Silica Gel Column method3->chrom_step1 sulfonation_step2 Aqueous Workup (Wash with Base) sulfonation_step1->sulfonation_step2 sulfonation_step3 Dry and Evaporate sulfonation_step2->sulfonation_step3 end_product Purified 1,3,5-TIPB sulfonation_step3->end_product distillation_step2 Collect Fractions Based on Boiling Point distillation_step1->distillation_step2 distillation_step2->end_product chrom_step2 Elute with Non-Polar Solvent (e.g., Hexane) chrom_step1->chrom_step2 chrom_step3 Combine Pure Fractions chrom_step2->chrom_step3 chrom_step3->end_product

Caption: Overview of primary methods for separating TIPB isomers.

Sulfonation_Troubleshooting problem Problem: Impure Product After Sulfonation cause1 Cause 1: Incomplete Sulfonation problem->cause1 cause2 Cause 2: Inefficient Extraction problem->cause2 cause3 Cause 3: Incorrect Temperature problem->cause3 solution1 Solution: Increase amount of sulfonating agent or reaction time. cause1->solution1 solution2 Solution: Perform multiple, vigorous washes with base and water. cause2->solution2 solution3 Solution: Maintain temperature between 0-30°C during reagent addition. cause3->solution3

References

Technical Support Center: Purification of Crude Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude triisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities typically found in crude this compound are its isomers, with 1,2,4-triisopropylbenzene (B3344860) being the most significant. Other common impurities include di-substituted isopropylbenzenes (diisopropylbenzene), cumene (B47948) (isopropylbenzene), and residual starting materials or byproducts from the synthesis process.[1]

Q2: Why is achieving high purity of 1,3,5-triisopropylbenzene (B165165) challenging with standard fractional distillation?

A2: The boiling points of 1,3,5-triisopropylbenzene and its isomers, particularly 1,2,4-triisopropylbenzene, are very close.[1] Standard laboratory distillation setups often lack the necessary number of theoretical plates for a clean separation. To achieve a purity greater than 98%, a distillation apparatus with over 120 theoretical plates may be required, which is often not feasible on a laboratory scale.[1]

Q3: What purity level can be expected from commercially available 1,3,5-triisopropylbenzene?

A3: Commercially available 1,3,5-triisopropylbenzene typically has a purity ranging from 95% to 98%.[1] For applications demanding higher purity, additional purification steps are usually necessary.[1]

Q4: Are there alternative purification methods to fractional distillation?

A4: Yes, several alternative and supplementary methods can be employed. These include chemical purification via sulfonation, column chromatography, and recrystallization (if the crude product is solid at room temperature or can be induced to crystallize).[1][2]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers by Fractional Distillation
  • Symptoms:

    • Gas Chromatography (GC) analysis of the distilled fractions reveals the presence of both 1,3,5- and 1,2,4-triisopropylbenzene.[1]

    • The boiling point remains relatively constant throughout the distillation, lacking a sharp cut-off between fractions.[1]

  • Possible Causes:

    • Insufficient Column Efficiency: The distillation column does not possess an adequate number of theoretical plates to separate compounds with close boiling points.[1]

    • Incorrect Distillation Rate: A rapid distillation rate prevents the establishment of proper equilibrium between the liquid and vapor phases within the column, resulting in poor separation.[1]

    • Poor Column Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.[1]

  • Solutions:

    • Increase Column Efficiency: Utilize a longer fractionating column or one with more efficient packing material (e.g., structured packing).

    • Optimize Distillation Rate: Decrease the heating rate to ensure a slow and steady distillation, aiming for a collection rate of 1-2 drops per second.[1]

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[1]

Issue 2: Incomplete Removal of Impurities by Chemical (Sulfonation) Purification
  • Symptoms:

    • GC analysis of the product after sulfonation and workup still indicates significant levels of impurities.[1]

    • The yield of the purified product is lower than anticipated.[1]

  • Possible Causes:

    • Incomplete Sulfonation of Impurities: The quantity of the sulfonating agent was insufficient, or the reaction time was too short to completely sulfonate the more reactive impurities.[1]

    • Sulfonation of the Target Compound: The reaction conditions were overly harsh (e.g., high temperature or excess sulfonating agent), leading to the sulfonation of the desired 1,3,5-triisopropylbenzene.[1]

    • Inefficient Extraction: The aqueous workup did not effectively remove the sulfonated impurities.[1]

  • Solutions:

    • Optimize Sulfonation Conditions: Adjust the mole ratio of the sulfonating agent to the impure this compound. Control the reaction temperature, typically between 0°C and 50°C.[3] Ensure thorough mixing and allow for a sufficient reaction time (e.g., 30 minutes to an hour).[3]

    • Thorough Workup: Perform multiple washes with water and a dilute base solution (e.g., 5% sodium hydroxide) to ensure complete removal of sulfonated byproducts.[1][3] Use a sufficient volume of extraction solvent.[1]

Issue 3: Co-elution of Components during Column Chromatography
  • Symptoms:

    • Thin Layer Chromatography (TLC) or GC analysis of the collected fractions shows that 1,3,5-triisopropylbenzene is co-eluting with its impurities.[1]

    • The desired product is spread across a large number of fractions with low purity.[1]

  • Possible Causes:

    • Inappropriate Stationary Phase: The selected stationary phase does not offer adequate selectivity for the separation of the isomers.[1]

    • Incorrect Mobile Phase: The eluent's polarity is either too high, causing rapid elution of all components without separation, or too low, leading to very slow elution and broad peaks.[1]

    • Improper Column Loading: Overloading the column with the crude material can lead to poor separation.

  • Solutions:

    • Optimize Elution Conditions: Use TLC to identify the optimal solvent system before running the column.[1] Consider employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[4]

    • Select an Appropriate Stationary Phase: If silica (B1680970) gel is ineffective, consider using alumina (B75360) (neutral or basic).[4]

    • Proper Column Loading: As a general guideline, the amount of crude material should be approximately 1-5% of the weight of the stationary phase.[1][4] Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column.[1]

Issue 4: Compound "Oiling Out" or Failing to Crystallize During Recrystallization
  • Symptoms:

    • Instead of forming solid crystals upon cooling, the compound separates as an oil.

  • Possible Causes:

    • Solution is Supersaturated or Cooled Too Quickly: Rapid cooling does not allow sufficient time for crystal lattice formation.[4]

    • Presence of Impurities: Impurities can inhibit crystal formation and lower the melting point of the mixture.[5]

    • Inappropriate Solvent: The chosen solvent may not be suitable for the crystallization of this compound.

  • Solutions:

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[4]

      • Seeding: Add a few seed crystals of pure 1,3,5-triisopropylbenzene to the cooled solution.[4]

    • Solvent Optimization: Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Expected Yield (%)Key Considerations
Fractional Distillation 90 - 98>9860 - 80Requires a column with a high number of theoretical plates.[1]
Chemical (Sulfonation) 90 - 98>9970 - 90Effective for removing more reactive isomers.[2]
Column Chromatography 90 - 98>9970 - 90Good for small to medium scale purification; requires optimization of stationary and mobile phases.[1]
Recrystallization >95 (if solid)>9950 - 80Dependent on the crude product being a solid and finding a suitable solvent system.[1]

Experimental Protocols

Protocol 1: Chemical Purification via Sulfonation

This protocol describes the purification of 1,3,5-triisopropylbenzene by selectively sulfonating more reactive impurities.[2][3]

  • Materials:

    • Crude 1,3,5-triisopropylbenzene

    • Chlorosulfonic acid (HSO₃Cl)[1]

    • Water

    • 5% Sodium hydroxide (B78521) (NaOH) solution[1]

    • Separatory funnel

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Place the crude 1,3,5-triisopropylbenzene in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath.[1]

    • Slowly add chlorosulfonic acid (approximately 20 mole percent relative to the this compound) to the stirred crude material.[3]

    • Maintain the reaction temperature between 0°C and 50°C and stir for 30-60 minutes.[3]

    • Carefully quench the reaction by slowly adding the mixture to a separatory funnel containing water.[1][3]

    • Separate the organic layer.

    • Wash the organic layer with a 5% sodium hydroxide solution, followed by a water wash.[1][3]

    • Dry the purified 1,3,5-triisopropylbenzene over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.[1]

    • The purity of the final product can be determined by Gas Chromatography (GC).[1]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This is a general protocol for analyzing the purity of 1,3,5-triisopropylbenzene.[2]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injection: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) in split mode.[2]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.[2]

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Identify the peaks corresponding to 1,3,5-triisopropylbenzene and its isomers based on their retention times.

    • Determine the relative peak areas to calculate the purity of the sample.

Visualizations

PurificationWorkflow crude Crude this compound method_choice Select Purification Method crude->method_choice distillation Fractional Distillation method_choice->distillation Close B.P. sulfonation Chemical Purification (Sulfonation) method_choice->sulfonation Reactive Impurities chromatography Column Chromatography method_choice->chromatography Small Scale recrystallization Recrystallization method_choice->recrystallization Solid Crude analysis Purity Analysis (GC) distillation->analysis sulfonation->analysis chromatography->analysis recrystallization->analysis pure_product Pure 1,3,5-Triisopropylbenzene analysis->pure_product >99% Purity

Caption: A workflow diagram illustrating the decision-making process and pathways for the purification of crude this compound.

TroubleshootingLogic cluster_distillation Fractional Distillation cluster_sulfonation Chemical Purification cluster_chromatography Column Chromatography start Purification Issue Identified d_symptom Poor Isomer Separation start->d_symptom s_symptom Impurities Remain start->s_symptom c_symptom Co-elution start->c_symptom d_cause1 Insufficient Plates d_symptom->d_cause1 d_cause2 Rate Too Fast d_symptom->d_cause2 d_solution1 Use Better Column d_cause1->d_solution1 d_solution2 Reduce Distillation Rate d_cause2->d_solution2 s_cause1 Incomplete Reaction s_symptom->s_cause1 s_cause2 Inefficient Workup s_symptom->s_cause2 s_solution1 Optimize Conditions s_cause1->s_solution1 s_solution2 Thorough Washing s_cause2->s_solution2 c_cause1 Wrong Mobile Phase c_symptom->c_cause1 c_cause2 Column Overload c_symptom->c_cause2 c_solution1 Optimize Eluent c_cause1->c_solution1 c_solution2 Reduce Sample Load c_cause2->c_solution2

Caption: A logical flowchart for troubleshooting common issues encountered during the purification of this compound.

References

Reducing byproducts in the synthesis of triisopropylbenzene hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Triisopropylbenzene Hydroperoxide

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of this compound hydroperoxide, with a focus on minimizing byproduct formation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound hydroperoxide?

A1: The main byproducts formed during the liquid-phase oxidation of 1,3,5-triisopropylbenzene (B165165) (TIP) are carbinols, alkylphenols, and organic acids.[1] Carbinols are compounds where one or more of the hydroperoxy groups are replaced by hydroxyl (-OH) groups.[1] The purity of the starting this compound is also a factor; crude TIP can contain isomers like 1,2,4-triisopropylbenzene, as well as diisopropylbenzenes and cumene, which will lead to a mixture of corresponding hydroperoxides and byproducts.[2]

Q2: How does pH affect the formation of byproducts?

A2: The pH of the reaction medium is a critical factor.

  • If the pH is below 8 , the radical chain reaction can be significantly disrupted by the formation of acidic byproducts like alkylphenols and organic acids, leading to lower yields.[1]

  • If the pH is above 11 , the formation of carbinol byproducts is markedly increased, which also reduces the yield of the desired trihydroperoxide.[1]

  • The optimal pH range is generally maintained between 8 and 11, with a more preferred range of 9 to 10 for better control.[1]

Q3: What is the role of the aqueous alkali solution in the reaction?

A3: The co-existence of an aqueous alkali solution is essential for several reasons. Firstly, it is used to control and maintain the pH of the reaction within the optimal 8-11 range.[1] Secondly, its presence helps to suppress the formation of undesirable byproducts.[1] Reactions run without an aqueous phase show a remarkable increase in byproducts and a corresponding reduction in yield.[1]

Q4: Can carbinol byproducts be converted back to the desired hydroperoxide?

A4: Yes. Carbinols, which are major byproducts, can be converted to this compound trihydroperoxide (THPO) by treating the organic layer of the reaction mixture with hydrogen peroxide after the initial oxidation step.[1] This second step is highly effective for improving the final yield of THPO.[1]

Q5: Are there any catalytic methods to improve selectivity?

A5: Yes, catalysts can be employed to enhance the reaction rate and selectivity. For instance, N-hydroxyphthalimide (NHPI) has been shown to be an effective catalyst for the aerobic oxidation of alkylaromatic hydrocarbons.[3] Its use can allow the reaction to proceed under milder conditions (e.g., lower temperatures) while maintaining high selectivity for the hydroperoxide product.[3]

Q6: How can I analyze the product mixture to quantify byproducts?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing diisopropylbenzene hydroperoxide and can be adapted for this compound hydroperoxide analysis.[4] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) can be employed.[4] Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of the starting material, 1,3,5-triisopropylbenzene, and other volatile components.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Trihydroperoxide (THPO) Incorrect pH: pH is outside the optimal 8-11 range.[1]Monitor the pH continuously and add an aqueous alkali solution as needed to maintain it between 9 and 10.[1]
Suboptimal Temperature: Reaction temperature is outside the 60°C to 120°C range.[1]Ensure the reaction temperature is strictly controlled within the recommended range, ideally between 94°C and 96°C as per example protocols.[1]
Impure Starting Material: The 1,3,5-triisopropylbenzene starting material contains significant amounts of other isomers or impurities.[2]Use highly pure 1,3,5-triisopropylbenzene. Consider purifying the starting material if necessary.
Premature or Late Reaction Termination: The reaction was stopped too early or allowed to proceed for too long, leading to excessive byproduct formation.[1]Monitor the reaction progress. Terminate the reaction when the THPO yield is at least 20% and the combined yield of THPO and carbinols is at least 60%.[1]
High Concentration of Carbinol Byproducts High Reaction pH: The pH of the reaction mixture exceeded 11.[1]Lower the rate of alkali addition to prevent the pH from rising above 11. Maintain a pH closer to 9-10.[1]
Reaction Progressed Too Far: Over-oxidation can lead to the decomposition of the hydroperoxide into carbinols.As a corrective measure, separate the organic layer and treat it with hydrogen peroxide in the presence of an acid catalyst to convert the carbinols back to THPO.[1]
High Concentration of Acidic Byproducts (Alkylphenols, etc.) Low Reaction pH: The pH of the reaction mixture dropped below 8.[1]Ensure a sufficient amount of aqueous alkali solution is present from the start and add more as needed to neutralize acidic byproducts as they form.
Reaction is Very Slow or Stalls Low Temperature: The reaction temperature is below the optimal range of 60-120°C.[1]Gradually increase the temperature to within the optimal range while carefully monitoring the reaction rate and pH.
Inefficient Oxygen Contact: Poor mixing or insufficient flow of oxygen or air into the reaction mixture.Ensure vigorous stirring and a consistent supply of the oxygen-containing gas to the liquid phase.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1,3,5-Triisopropylbenzene Trihydroperoxide (THPO)

This protocol is based on a method designed to maximize yield by controlling byproduct formation and converting carbinols back to the desired product.[1]

Step 1: Oxidation of 1,3,5-Triisopropylbenzene

  • Reactor Setup: Charge a suitable reactor equipped with a stirrer, gas inlet, reflux condenser, and pH probe with 1 part by weight of 1,3,5-triisopropylbenzene and 1 part by weight of water.[1]

  • Initiation: Heat the mixture to the reaction temperature, between 94°C and 96°C.[1]

  • Oxidation: Introduce an oxygen-containing gas (e.g., air or pure oxygen) into the reactor while stirring vigorously.

  • pH Control: Continuously monitor the pH of the aqueous phase. As the reaction progresses and acidic byproducts form, maintain the pH between 9 and 10 by adding an aqueous alkali solution (e.g., NaOH solution).[1]

  • Monitoring and Termination: Monitor the composition of the organic layer periodically. Stop the reaction when the yield of THPO is ≥ 20% and the total yield of THPO and its corresponding carbinols is ≥ 60%.[1]

  • Separation: Cool the reaction mixture and separate the aqueous layer from the organic layer. The organic layer contains THPO, carbinols, and unreacted starting material.

Step 2: Conversion of Carbinols to THPO

  • Preparation: The organic layer from Step 1 can be used directly or after removing unreacted intermediates. It can be dissolved in a suitable solvent like a halogenated hydrocarbon or an ether.[1]

  • Reaction: Bring the organic solution into contact with hydrogen peroxide. Acidic catalysts such as sulfuric acid may be used at a concentration of 0.05 to 0.5 mole/liter of the aqueous hydrogen peroxide solution.[1]

  • Temperature: Maintain the reaction temperature between 30°C and 100°C.[1]

  • Completion and Isolation: Once the conversion of carbinols to THPO is complete, the organic layer is washed, dried, and the solvent is removed to isolate the final product.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Problem: Low Yield or High Byproducts Check_pH Is pH between 8 and 11? Start->Check_pH Check_Temp Is Temperature between 60-120°C? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust alkali addition rate to maintain pH 9-10 Check_pH->Adjust_pH No Check_Termination Was reaction terminated at correct point? Check_Temp->Check_Termination Yes Adjust_Temp Action: Adjust heating to maintain optimal temperature Check_Temp->Adjust_Temp No Identify_Byproduct Identify major byproduct type Check_Termination->Identify_Byproduct Yes Adjust_Time Action: Monitor reaction more closely for termination point Check_Termination->Adjust_Time No Carbinols Byproduct: Carbinols Identify_Byproduct->Carbinols High Carbinols Acids Byproduct: Alkylphenols / Acids Identify_Byproduct->Acids High Acids Treat_H2O2 Solution: Treat organic phase with H2O2 post-reaction Carbinols->Treat_H2O2 Increase_Alkali Solution: Ensure sufficient alkali is used to keep pH > 8 Acids->Increase_Alkali

Caption: A troubleshooting decision tree for byproduct reduction.

Simplified Reaction and Byproduct Pathway

ReactionPathway cluster_byproducts Byproduct Formation TIP 1,3,5-Triisopropylbenzene (TIP) Oxidation Oxidation (O2, Alkali, 60-120°C) TIP->Oxidation THPO Desired Product: Trihydroperoxide (THPO) Oxidation->THPO pH 8-11 (Optimal) Carbinols Carbinols Oxidation->Carbinols pH > 11 (Side Reaction) Acids Alkylphenols & Organic Acids Oxidation->Acids pH < 8 (Side Reaction) Carbinols->THPO H2O2 Treatment

Caption: Key reaction pathways in THPO synthesis.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification Start Charge Reactor: - 1,3,5-TIP - Water Heat Heat to 94-96°C Start->Heat Oxidize Introduce O2/Air with Stirring Heat->Oxidize Control_pH Maintain pH 9-10 with Alkali Oxidize->Control_pH Monitor Monitor THPO & Carbinol Yields Control_pH->Monitor Monitor->Control_pH Terminate Stop Reaction Monitor->Terminate Separate Separate Organic & Aqueous Layers Terminate->Separate Post_Treat Treat Organic Layer with H2O2 Separate->Post_Treat Isolate Isolate Final Product (THPO) Post_Treat->Isolate

Caption: Workflow for the synthesis of THPO.

References

Technical Support Center: Stabilizing Reaction Intermediates with 1,3,5-Triisopropylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,3,5-triisopropylbenzene (B165165) and its derivatives, such as the 2,4,6-triisopropylphenyl (TIPP) group, to stabilize reaction intermediates. The inherent steric bulk of these compounds is instrumental in controlling reaction selectivity, preventing unwanted side reactions, and stabilizing highly reactive species.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 1,3,5-triisopropylphenyl (TIPP) group in stabilizing reaction intermediates?

The primary role of the TIPP group is to provide significant steric hindrance around a reactive center.[1] This steric bulk can physically block or slow down undesired reaction pathways, thereby increasing the lifetime of reactive intermediates and allowing for desired transformations to occur. This steric shielding is crucial for achieving high yields and purity in the synthesis of complex molecules.[3]

Q2: In what types of reactions is 1,3,5-triisopropylbenzene or its derivatives commonly used as a stabilizing agent?

The TIPP group and related structures are employed in a variety of applications that leverage their steric bulk, including:

  • Steric Control in Complex Syntheses: To control stereochemistry and regioselectivity by sterically hindering one face of a molecule or a specific functional group.

  • Stabilization of Reactive Species: To stabilize highly reactive intermediates or transition states, which facilitates more efficient reaction pathways.[3]

  • Precursor for Ligands and Catalysts: 1,3,5-Triisopropylbenzene is a starting material for bulky ligands used in catalysis.[2]

Q3: Can 1,3,5-triisopropylbenzene be used as a solvent to influence reaction outcomes?

Yes, 1,3,5-triisopropylbenzene's properties as a high-boiling point, non-polar, and sterically hindered solvent can influence reaction selectivity and yield. Its significant steric bulk can affect the approach of reactants to a catalyst's active site or to each other, which can favor the formation of a desired regio- or stereoisomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product Due to Isomer Formation

  • Symptom: A high proportion of undesired isomers, such as 1,2,4-triisopropylbenzene, is observed in the product mixture when synthesizing a 1,3,5-triisopropylbenzene-substituted compound.[4]

  • Possible Cause: The formation of the kinetic product (e.g., 1,2,4-isomer) is favored over the thermodynamically more stable 1,3,5-isomer.[4]

  • Solutions:

    • Optimize Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can promote the isomerization of the kinetic product to the more stable 1,3,5-isomer.[4]

    • Choice of Catalyst: While aluminum chloride (AlCl₃) is common, exploring other Lewis acids or solid acid catalysts may alter the isomer distribution.[4]

    • Post-Alkylation Isomerization: Heat the crude product mixture with a Lewis acid catalyst after the initial alkylation is complete to facilitate isomerization to the desired 1,3,5-isomer.[4]

Issue 2: Reaction is Sluggish or Fails to Proceed

  • Symptom: The reaction does not go to completion, or the starting materials are largely unreacted.

  • Possible Cause:

    • Catalyst Deactivation: Moisture can deactivate Lewis acid catalysts like AlCl₃.[5]

    • Impure Reagents: Water or other impurities in the starting materials or solvent can quench the catalyst or interfere with the reaction.[5]

    • Insufficient Catalyst Loading: An inadequate amount of catalyst may lead to a slow or incomplete reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is flame-dried. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.[5]

    • Verify Purity of Starting Materials: Use pure reagents to avoid side reactions or catalyst inhibition.[5]

    • Optimize Catalyst Loading: Experiment with increasing the catalyst amount, but be mindful of potential side reactions.

Data Presentation

Table 1: Effect of Catalyst and Temperature on 1,3,5-Triisopropylbenzene Synthesis

CatalystAlkylating AgentTemperature (°C)1,3,5-TIPB (%)1,2,4-TIPB (%)Polyalkylated Byproducts (%)Reference
AlCl₃Propylene20-30VariesSignificantSignificantGeneral Literature
2AlCl₃/Et₃NHCl Ionic LiquidPropylene50OptimizedMinimized with post-alkylationNot specified[5]

Table 2: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene

Starting MaterialCatalystReagentsSolventTemperature (°C)Isolated Yield (%)Reference
1-Bromo-2,4,6-triisopropylbenzeneCobalt(II) tetrabutylporphyrinKOHEthanol15094[5]

Experimental Protocols

Protocol 1: Synthesis of a Porous Organic Polymer (POP) using a 1,3,5-Tris(dibromomethyl)benzene (B158571) Cross-linker

This protocol describes a general procedure for synthesizing a POP via Friedel-Crafts alkylation.

  • Materials:

    • 1,3,5-Tris(dibromomethyl)benzene

    • Benzene (B151609)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dry Dichloromethane (DCM)

    • Methanol

    • Hydrochloric Acid (HCl, 1 M)

  • Procedure:

    • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (500 mg, 3.75 mmol), 1,3,5-tris(dibromomethyl)benzene (180 mg, 0.5 mmol), and benzene (60 mg, 0.75 mmol).[6]

    • Add 20 mL of dry DCM to the flask.[6]

    • Stir the mixture at room temperature for 24 hours. A solid polymer will precipitate.[6]

    • Quench the reaction by the slow addition of methanol.[6]

    • Collect the solid product by filtration.[6]

    • To remove the catalyst, suspend the solid in 1 M HCl and stir for 12 hours.[6]

    • Wash the polymer sequentially with methanol, water, and THF.[6]

    • Dry the purified polymer in a vacuum oven at 80°C to a constant weight.[6]

Protocol 2: Characterization of a Stabilized Radical Intermediate by Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol provides a general framework for the EPR analysis of a stabilized radical species.

  • Materials:

    • Sample containing the suspected radical intermediate

    • High-purity solvent (e.g., degassed toluene (B28343) or DCM)

    • EPR tubes

  • Procedure:

    • Prepare a dilute solution of the sample in the chosen solvent inside a glovebox or under an inert atmosphere to prevent quenching of the radical by oxygen.

    • Transfer the solution to an EPR tube and flame-seal or cap securely.

    • Freeze the sample in liquid nitrogen to obtain a frozen-solution spectrum, which can provide information about the g-tensor anisotropy.

    • Record the EPR spectrum at a suitable temperature (e.g., 77 K or room temperature).

    • Typical spectrometer parameters for an X-band spectrometer are a microwave frequency of ~9.5 GHz, a sweep width of 100 G, microwave power of 1-10 mW, and a modulation amplitude of 0.1-1 G.

    • Analyze the resulting spectrum to determine the g-factor, hyperfine coupling constants, and line shape, which can help identify the radical species.

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Reaction with Stabilizing Group start->reaction workup Workup and Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy product->nmr epr EPR Spectroscopy (for radicals) product->epr xray X-ray Crystallography product->xray structure Structure Elucidation nmr->structure epr->structure xray->structure stability Stability Assessment structure->stability

Caption: Workflow for synthesis and characterization of stabilized intermediates.

logical_relationship Logical Relationships in Steric Stabilization cluster_factors Influencing Factors cluster_effects Observed Effects cluster_outcomes Desired Outcomes steric_bulk Increased Steric Bulk (e.g., TIPP group) intermediate_stability Increased Intermediate Stability steric_bulk->intermediate_stability reaction_selectivity Enhanced Reaction Selectivity steric_bulk->reaction_selectivity side_reactions Suppression of Side Reactions steric_bulk->side_reactions reaction_conditions Reaction Conditions (Temp, Time, Catalyst) reaction_conditions->reaction_selectivity product_yield Higher Product Yield intermediate_stability->product_yield reaction_selectivity->product_yield product_purity Improved Product Purity side_reactions->product_purity product_yield->product_purity

Caption: Factors and outcomes of steric stabilization.

References

Technical Support Center: Troubleshooting Low Yield in 1,3,5-Triisopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low yields during the synthesis of 1,3,5-triisopropylbenzene (B165165). The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Troubleshooting Guide: Low Yield Diagnosis

Low yields in the synthesis of 1,3,5-triisopropylbenzene, typically performed via Friedel-Crafts alkylation, are most often attributed to two primary issues: the formation of isomeric byproducts and polyalkylation.

Issue 1: High Percentage of 1,2,4-Triisopropylbenzene (B3344860) Isomer

The formation of the kinetic product, 1,2,4-triisopropylbenzene, is a common problem that reduces the yield of the desired thermodynamically more stable 1,3,5-isomer.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Higher temperatures can favor the kinetic product. Lowering the reaction temperature often increases the ratio of the 1,3,5-isomer.[1][2] For instance, with ionic liquid catalysts, temperatures around 50°C have been found to be optimal.[2][3]

  • Highly Active Catalyst: Potent Lewis acid catalysts like aluminum chloride (AlCl₃) can promote the formation of the 1,2,4-isomer.[1] Consider using a milder Lewis acid to improve selectivity.[1]

  • Insufficient Reaction Time: The reaction may not have reached thermodynamic equilibrium. Increasing the reaction time can allow for the isomerization of the 1,2,4-product to the more stable 1,3,5-isomer.

  • Post-Alkylation Isomerization: A "moderate post-alkylation" step can be employed.[3][4] This involves heating the crude product mixture with a Lewis acid catalyst after the initial alkylation is complete to facilitate the conversion of the 1,2,4-isomer to the desired 1,3,5-isomer.[2][4]

Issue 2: Excessive Formation of Polyalkylated Byproducts

Polyalkylation, the formation of di-, tetra-, and other poly-isopropylbenzenes, is a frequent side reaction because the initial alkylation products are more reactive than benzene (B151609) itself.

Possible Causes & Solutions:

  • Incorrect Reactant Ratio: An insufficient excess of benzene allows the electrophile to react with the already alkylated and more reactive products. Using a large molar excess of benzene relative to the alkylating agent (e.g., propylene (B89431) or isopropanol) is the most effective strategy to minimize polyalkylation. A benzene-to-isopropylating agent ratio of 5:1 or higher is recommended.

  • High Concentration of Alkylating Agent: The rate of addition of the alkylating agent can impact its local concentration. A slow, controlled addition helps to maintain a low concentration of the electrophile, favoring the reaction with the abundant benzene over the alkylated products.[1]

  • High Catalyst Activity or Loading: A highly active catalyst or an excessive amount of catalyst can promote further alkylation.[2] Reducing the catalyst loading can help to control the reaction rate and minimize subsequent alkylations.[2]

Issue 3: Incomplete or Sluggish Reaction

A slow or stalled reaction will naturally lead to a low yield of the desired product.

Possible Causes & Solutions:

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all reactants and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Impure Starting Materials: Impurities in benzene, the alkylating agent, or the catalyst can interfere with the reaction. Use high-purity, dry reagents.

  • Insufficient Catalyst Loading: Ensure an adequate amount of catalyst is used. For AlCl₃, a stoichiometric amount relative to the alkylating agent is often necessary.

  • Suboptimal Temperature: While high temperatures can lead to side reactions, a temperature that is too low may result in an impractically slow reaction rate. Optimize the temperature to find a balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 1,3,5-triisopropylbenzene?

The most common method is the Friedel-Crafts alkylation of benzene with an isopropylating agent such as propylene, isopropanol (B130326), or 2-chloropropane, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: How can I minimize the formation of the 1,2,4-triisopropylbenzene isomer?

To favor the 1,3,5-isomer, you can lower the reaction temperature, use a milder Lewis acid catalyst, and ensure a sufficient reaction time to allow for thermodynamic equilibrium.[1][2] A post-alkylation isomerization step is also highly effective.[2][3][4]

Q3: What is the most effective way to prevent polyalkylation?

The most effective method is to use a large molar excess of benzene relative to the isopropylating agent (e.g., a 5:1 ratio or greater). This ensures that the electrophile is more likely to react with an unreacted benzene molecule.

Q4: Are there alternative catalysts to aluminum chloride that offer better selectivity?

Yes, other Lewis acids and solid acid catalysts can be used. Ionic liquids, such as 2AlCl₃/Et₃NHCl, have been shown to be effective, with optimal conditions around 50°C.[1][3] Zeolite catalysts are also used, particularly in industrial processes, to improve selectivity.[1]

Q5: Is there a high-selectivity synthesis method that avoids the common byproducts of Friedel-Crafts alkylation?

A high-yield (94% isolated yield) and highly selective synthesis for the 1,3,5-isomer involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with a cobalt(II) tetrabutylporphyrin catalyst and potassium hydroxide (B78521) in ethanol.[1][5]

Data Presentation

The following table summarizes the impact of key reaction parameters on the product distribution in the synthesis of 1,3,5-triisopropylbenzene.

CatalystAlkylating AgentBenzene:Alkylating Agent Molar RatioTemperature (°C)1,3,5-TIB Yield/Selectivity1,2,4-TIB FormationPolyalkylation ProductsReference
AlCl₃PropyleneNot Specified (typically low)20-30VariesSignificantSignificant[1]
AlCl₃Isopropylating Agent1:3Low to ModerateLow to Moderate-High
AlCl₃Isopropylating Agent5:1-High-Low
2AlCl₃/Et₃NHCl Ionic LiquidPropyleneNot Specified50Optimized (improved with post-alkylation)Minimized with post-alkylationNot Specified[1][3]
Zeolite BetaPropylene/IsopropanolHigh120-160Good-Formation of polyalkylated products can occur
Cobalt(II) tetrabutylporphyrin/KOH1-Bromo-2,4,6-triisopropylbenzene-15094% (isolated yield)Not a major byproductNot a major byproduct[1][5]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation using Aluminum Chloride

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Propylene gas or isopropanol

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Appropriate glassware for reactions under inert atmosphere

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube (if using propylene) or a dropping funnel (if using isopropanol).

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly bubble propylene gas through the stirred mixture or add isopropanol dropwise from the dropping funnel, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to isolate 1,3,5-triisopropylbenzene.

Visualizations

Troubleshooting_Low_Yield cluster_analysis Product Analysis (GC-MS) cluster_issues Primary Issues cluster_solutions_isomer Solutions for Isomer Issue cluster_solutions_poly Solutions for Polyalkylation cluster_solutions_incomplete Solutions for Incomplete Reaction start Low Yield of 1,3,5-Triisopropylbenzene analysis Analyze Crude Product Composition start->analysis isomer High % of 1,2,4-Isomer analysis->isomer polyalkylation High % of Polyalkylation Products analysis->polyalkylation incomplete_reaction Incomplete Reaction analysis->incomplete_reaction temp_isomer Lower Reaction Temperature isomer->temp_isomer catalyst_isomer Use Milder Catalyst isomer->catalyst_isomer time_isomer Increase Reaction Time isomer->time_isomer post_alkylation Perform Post-Alkylation Isomerization isomer->post_alkylation ratio_poly Increase Benzene:Alkylating Agent Ratio polyalkylation->ratio_poly addition_poly Slow Addition of Alkylating Agent polyalkylation->addition_poly catalyst_poly Reduce Catalyst Loading polyalkylation->catalyst_poly anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous purity Verify Reagent Purity incomplete_reaction->purity catalyst_load Optimize Catalyst Loading incomplete_reaction->catalyst_load

Caption: Troubleshooting workflow for low yield in 1,3,5-triisopropylbenzene synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Benzene Benzene Cumene Cumene (Intermediate) Benzene->Cumene + Propylene Propylene Propylene / Isopropanol Propylene->Cumene Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Cumene TIB_135 1,3,5-Triisopropylbenzene (Desired Product) TIB_124 1,2,4-Triisopropylbenzene (Isomeric Byproduct) TIB_124->TIB_135 Isomerization (Thermodynamic Control) Polyalkylated Polyalkylation Products (DIPB, etc.) Cumene->TIB_135 + 2 Propylene (meta-directing) Cumene->TIB_124 + 2 Propylene Cumene->Polyalkylated

Caption: Simplified reaction pathways in this compound synthesis.

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Alkylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the Friedel-Crafts alkylation of benzene (B151609).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts alkylation reaction is showing a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts alkylation can be attributed to several factors, primarily related to the catalyst, reactants, and reaction conditions. The most common culprits are:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is crucial to maintain anhydrous (dry) conditions for the reaction.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the benzene ring deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1]

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1] The lone pair of electrons on the nitrogen or oxygen atoms coordinate with the Lewis acid, forming a complex that deactivates both the catalyst and the aromatic ring.[2]

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the order RF > RCl > RBr > RI.[3] Vinyl and aryl halides are generally unreactive as they do not readily form carbocations.[1]

  • Low Reaction Temperature: The reaction may require a certain activation energy to proceed. If the temperature is too low, the reaction rate will be negligible.[4]

Q2: I've confirmed my reagents are pure and my setup is anhydrous, but the yield is still low. What should I investigate next?

A2: If you have ruled out basic issues with reagents and setup, consider the following:

  • Catalyst Loading: Ensure you are using the correct stoichiometric amount of the Lewis acid catalyst. For some reactions, particularly acylations, a stoichiometric amount is required as the product can form a stable complex with the catalyst, rendering it inactive for further reaction.[1][5]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.[4][5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products and potentially a lower yield of the desired product.[3] This is a common issue with primary alkyl halides.[3]

Issue 2: Formation of Multiple Products (Polyalkylation)

Q3: My reaction is producing a mixture of mono-, di-, and even tri-alkylated benzenes. How can I control this polyalkylation?

A3: Polyalkylation is a common problem in Friedel-Crafts alkylation because the initial alkylated product is often more reactive than the starting benzene ring.[3] The added alkyl group is electron-donating, which activates the ring for further electrophilic attack.[3] To minimize polyalkylation, you can:

  • Use a Large Excess of Benzene: By using a large excess of the aromatic substrate relative to the alkylating agent, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive alkylated product.[6]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second and subsequent alkylation reactions.[6]

Issue 3: Catalyst Deactivation During the Reaction

Q4: My reaction starts well but then seems to stop before all the starting material is consumed. What could be causing my catalyst to deactivate during the reaction?

A4: Besides moisture, other factors can lead to catalyst deactivation during the reaction:

  • Coke Formation (for solid acid catalysts): At higher temperatures, complex side reactions can lead to the formation of heavy, carbonaceous deposits, known as coke, on the surface of solid acid catalysts like zeolites.[7] This coke can block the active sites and pores of the catalyst, leading to a loss of activity.[7]

  • Poisoning by Impurities: Trace impurities in the reactants or solvent can act as poisons for the catalyst. For example, sulfur- or nitrogen-containing compounds can strongly adsorb to the active sites of the catalyst and inhibit its function.

  • Product Inhibition: In some cases, the product of the reaction can coordinate with the catalyst, reducing its activity. This is more common in Friedel-Crafts acylation but can also play a role in alkylation.[5]

Data Presentation

Table 1: Effect of Water on Lewis Acid Catalyst Activity

Lewis AcidWater Content (mol % relative to Lewis Acid)Benzene Conversion (%) [Approximate]Reference
AlCl₃0>95[1]
AlCl₃10~70Hypothetical data based on qualitative descriptions
AlCl₃50<20Hypothetical data based on qualitative descriptions
FeCl₃0>90Hypothetical data based on qualitative descriptions
FeCl₃10~60Hypothetical data based on qualitative descriptions

Note: The quantitative data in this table is illustrative and based on the general understanding that Lewis acids are highly sensitive to moisture. Actual results will vary depending on specific reaction conditions. The chemical equation for the deactivation of AlCl₃ by water is: AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl.[8]

Table 2: Comparative Performance of Catalysts in Benzene Alkylation with 1-Dodecene (B91753)

CatalystReaction Temperature (°C)Benzene/Olefin Molar Ratio1-Dodecene Conversion (%)Selectivity to 2-phenyldodecane (B3050589) (%)Catalyst Lifetime (Time on Stream)Reference
Mordenite (steamed)14069967>600 h[9]
Zeolite Y (La-promoted)18010094 (undodecylbenzene yield)Not specifiedNot specified[10]
Phosphotungstic Acid (PTA) on Silica80Not specified90~100 (for LABs)High stability reported[10]
Zeolite BetaNot specifiedNot specifiedHigh stability, low selectivityNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with a Tertiary Alkyl Halide

This protocol describes the alkylation of benzene with tert-butyl chloride using anhydrous aluminum chloride as the catalyst.

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath.[1] Slowly add a solution of benzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.[4]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation.[1]

Protocol 2: Testing the Activity of a Partially Deactivated Solid Acid Catalyst

This protocol outlines a method to assess the remaining activity of a solid acid catalyst (e.g., zeolite) that has been used in a Friedel-Crafts alkylation reaction.

Materials:

  • Deactivated catalyst sample

  • Fresh (fully active) catalyst sample (for comparison)

  • Benzene (anhydrous)

  • 1-Dodecene (or another suitable alkene)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Fixed-bed reactor or batch reactor setup

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Preparation: Take a known weight of the deactivated catalyst. If necessary, wash it with a solvent like ethanol (B145695) to remove adsorbed organic molecules and then dry it at 120°C.

  • Reaction Setup: Set up a fixed-bed or batch reactor with precise temperature and pressure control.

  • Activity Test: a. Pack a known amount of the deactivated catalyst into the reactor. b. Introduce a feed of benzene and 1-dodecene at a specific molar ratio, temperature, and flow rate (for a fixed-bed reactor) or for a specific time (for a batch reactor).[9] c. Collect samples of the product mixture at regular intervals. d. Analyze the samples by GC to determine the conversion of 1-dodecene. Use an internal standard for accurate quantification.[11]

  • Comparison: Repeat the experiment under identical conditions using a fresh, fully active catalyst sample.

  • Data Analysis: Compare the conversion of 1-dodecene achieved with the deactivated catalyst to that of the fresh catalyst. The relative activity can be expressed as a percentage of the fresh catalyst's activity.

Protocol 3: Regeneration of a Coked Zeolite Catalyst

This protocol describes a common method for regenerating a zeolite catalyst that has been deactivated by coke formation.

Materials:

  • Coked zeolite catalyst

  • Tube furnace

  • Air or a mixture of nitrogen and oxygen

Procedure:

  • Catalyst Loading: Place the coked zeolite catalyst in a quartz tube within a tube furnace.

  • Inert Gas Purge: Purge the system with an inert gas, such as nitrogen, to remove any residual hydrocarbons.

  • Calcination: a. Slowly heat the furnace to a temperature between 450-550 °C in a controlled flow of air or a lean oxygen/nitrogen mixture.[12] The heating rate should be slow (e.g., 5-10 °C/min) to avoid rapid combustion of the coke, which can cause localized overheating and damage the zeolite structure. b. Hold the catalyst at the final temperature for several hours until the coke is completely burned off. The off-gas can be monitored for CO₂ to determine the completion of the regeneration process.

  • Cooling: Cool the catalyst down to room temperature under a flow of dry air or nitrogen.

  • Re-activation: Before use, the regenerated catalyst may need to be re-hydrated or subjected to other activation procedures depending on the specific catalyst and reaction.

Mandatory Visualization

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in Friedel-Crafts Alkylation Active_Catalyst Active Catalyst (e.g., AlCl3, Zeolite) Moisture Moisture (H2O) from reactants, solvent, glassware Active_Catalyst->Moisture Reacts with Substrate_Poison Substrate with -NH2, -OH groups Active_Catalyst->Substrate_Poison Reacts with Coke_Precursors Coke Precursors (Heavy Alkylaromatics) Active_Catalyst->Coke_Precursors Promotes formation of Deactivated_Catalyst_H2O Inactive Catalyst (e.g., Al(OH)3) Moisture->Deactivated_Catalyst_H2O Forms Deactivated_Catalyst_Complex Inactive Catalyst-Substrate Complex Substrate_Poison->Deactivated_Catalyst_Complex Forms Coked_Catalyst Coked Catalyst (Blocked Pores and Active Sites) Coke_Precursors->Coked_Catalyst Deposits as

Caption: Key pathways leading to catalyst deactivation in Friedel-Crafts alkylation.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation Start Low or No Product Yield Check_Anhydrous Are all reagents and glassware strictly anhydrous? Start->Check_Anhydrous Dry_Reagents Dry all reagents and glassware. Use fresh anhydrous catalyst. Check_Anhydrous->Dry_Reagents No Check_Substrate Does the aromatic substrate have deactivating groups (-NO2, -NH2, etc.)? Check_Anhydrous->Check_Substrate Yes Dry_Reagents->Check_Substrate Use_Alternative Use a more suitable substrate or a different synthetic route. Check_Substrate->Use_Alternative Yes Check_Conditions Are reaction temperature and time optimized? Check_Substrate->Check_Conditions No Optimize_Conditions Systematically vary temperature and time. Monitor reaction progress (e.g., by TLC). Check_Conditions->Optimize_Conditions No Check_Polyalkylation Is polyalkylation occurring? Check_Conditions->Check_Polyalkylation Yes Success Improved Yield Optimize_Conditions->Success Use_Excess_Benzene Use a large excess of benzene. Check_Polyalkylation->Use_Excess_Benzene Yes Check_Polyalkylation->Success No Use_Excess_Benzene->Success

Caption: A decision tree for troubleshooting low yield in Friedel-Crafts alkylation.[6]

Experimental_Workflow Experimental Workflow for Catalyst Activity Testing and Regeneration Start Start: Used Catalyst Sample Wash_Dry Wash with solvent (e.g., ethanol) and dry at 120°C Start->Wash_Dry Activity_Test Perform Catalyst Activity Test (Protocol 2) Wash_Dry->Activity_Test Analyze_Results Analyze GC data to determine % conversion Activity_Test->Analyze_Results Compare_Fresh Compare activity to fresh catalyst Analyze_Results->Compare_Fresh Decision Is activity below threshold? Compare_Fresh->Decision Regenerate Regenerate Catalyst (Protocol 3) Decision->Regenerate Yes Reuse Reuse Catalyst Decision->Reuse No Re_Test_Activity Re-test Activity of Regenerated Catalyst Regenerate->Re_Test_Activity Discard Discard Catalyst Regenerate->Discard If regeneration fails Re_Test_Activity->Reuse

Caption: A workflow for testing and regenerating a deactivated solid acid catalyst.

References

Technical Support Center: Triisopropylbenzene in Radical-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1,3,5-triisopropylbenzene (B165165) (TIPB) in experimental settings involving radical species. While not a classical radical scavenger, its unique structural properties allow it to participate in and influence radical reactions.

Frequently Asked Questions (FAQs)

Q1: Is 1,3,5-triisopropylbenzene an effective radical scavenger?

A1: 1,3,5-Triisopropylbenzene is not typically classified as a primary radical scavenger in the way that phenolic antioxidants are. Its mechanism of interaction with radicals is different. Instead of scavenging and neutralizing a wide range of radicals to terminate chain reactions, it can participate in specific radical processes. For instance, in reactions like inverse vulcanization, sulfur radicals can abstract hydrogen atoms from the isopropyl groups of TIPB, leading to the formation of a cross-linked polymer network.[1][2]

Q2: How does the steric hindrance of 1,3,5-triisopropylbenzene affect its reactivity with radicals?

A2: The three isopropyl groups on the benzene (B151609) ring create significant steric bulk.[3] This steric hindrance can influence reaction selectivity and stabilize reactive intermediates.[4] In the context of radical reactions, this bulk can make direct attacks on the aromatic ring more difficult, leading to reactions at the less hindered isopropyl groups.

Q3: Can 1,3,5-triisopropylbenzene act as a radical initiator?

A3: Yes, under certain conditions, 1,3,5-triisopropylbenzene can act as a radical initiator.[3] This is not its most common application, but its derivatives can be used to initiate polymerization reactions. For example, derivatives of TIPB are used as initiators in Atom Transfer Radical Polymerization (ATRP).[1]

Q4: What are the main applications of 1,3,5-triisopropylbenzene in radical chemistry?

A4: A primary application is in polymer synthesis. It is used as a cross-linking agent in the inverse vulcanization of sulfur, a process mediated by radicals.[1][2] Its derivatives are also employed in the synthesis of porous organic polymers and star-shaped polymers through controlled radical polymerization techniques.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete or slow reaction in inverse vulcanization. Insufficient temperature to generate sulfur radicals.Ensure the reaction temperature is maintained at 180-185°C to facilitate the ring-opening of S8 and formation of sulfur radicals.[1]
Poor mixing of reactants.Use continuous and efficient stirring to ensure a homogenous mixture of elemental sulfur and 1,3,5-triisopropylbenzene.[1]
Undesired side products in polymerization reactions. Lack of control over radical concentration.When using TIPB derivatives as initiators in controlled radical polymerization, ensure precise control of temperature and monomer/initiator ratios to minimize side reactions.
Difficulty in removing 1,3,5-triisopropylbenzene after reaction. High boiling point of TIPB (232-236 °C).Consider using vacuum distillation for removal. For purification of solid products, thorough washing with a suitable solvent in which TIPB is soluble (e.g., hexane, toluene) can be effective.

Experimental Protocols

Protocol: Inverse Vulcanization of Sulfur with 1,3,5-Triisopropylbenzene

This protocol describes a general procedure for the synthesis of a sulfur-based polymer using 1,3,5-triisopropylbenzene as a cross-linking agent.[1][2]

Materials:

  • Elemental Sulfur (S₈)

  • 1,3,5-Triisopropylbenzene (TIPB)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer or temperature controller

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur and 1,3,5-triisopropylbenzene. The ratio of sulfur to TIPB can be adjusted to control the properties of the final polymer.

  • Reaction: Heat the mixture to 180-185°C with continuous stirring. The reaction is typically carried out for several hours until a homogeneous polymer is formed. The high temperature is necessary to induce the ring-opening of the S₈ molecule to form sulfur diradicals.

  • Radical Transfer and Cross-linking: The sulfur radicals abstract hydrogen atoms from the isopropyl groups of TIPB, creating carbon-centered radicals on the TIPB molecules. These radicals then combine with other sulfur radicals, leading to the formation of a cross-linked polymer network.

  • Cooling and Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the vessel for further processing and analysis.

Data Presentation

Table 1: Physicochemical Properties of 1,3,5-Triisopropylbenzene

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Clear, colorless liquid
Boiling Point 232-236 °C
Density 0.845 g/mL at 25 °C
Flash Point 87 °C (closed cup)
Solubility Insoluble in water; soluble in non-polar organic solvents

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Isolation S8 Elemental Sulfur (S₈) Vessel Reaction Vessel S8->Vessel TIPB 1,3,5-Triisopropylbenzene TIPB->Vessel Heating Heat to 180-185°C Vessel->Heating Stirring Continuous Stirring Heating->Stirring Cooling Cool to Room Temp Stirring->Cooling Polymer Solid Polymer Cooling->Polymer

Caption: Experimental workflow for the inverse vulcanization of sulfur with 1,3,5-triisopropylbenzene.

radical_mechanism S8 S₈ Ring SRadical Sulfur Diradical (•S-S₆-S•) S8->SRadical Heat HAbstraction Hydrogen Abstraction SRadical->HAbstraction Polymer Cross-linked Polymer SRadical->Polymer TIPB 1,3,5-Triisopropylbenzene TIPB->HAbstraction TIPBRadical TIPB Radical HAbstraction->TIPBRadical TIPBRadical->Polymer + •S-Sₓ-S•

Caption: Simplified mechanism of radical transfer and cross-linking in inverse vulcanization.

References

Technical Support Center: Phase Separation in Lubricant Formulations Containing Triisopropyl Borate (TIPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triisopropyl borate (B1201080) (TIPB) in lubricant formulations. The focus is on preventing and resolving phase separation issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Triisopropyl Borate (TIPB) in our lubricant formulations?

A1: Triisopropyl Borate (TIPB), as a type of borate ester, is primarily incorporated into lubricant formulations to enhance anti-wear, friction-reducing, and antioxidant properties.[1][2][3] Borate esters are recognized for their ability to form protective films on metal surfaces, which helps in reducing friction and preventing wear.[1] They are also noted for their good solubility characteristics in a variety of base oils, particularly synthetic fluids.[4]

Q2: Can TIPB itself cause phase separation in our lubricant formulation?

A2: While borate esters like TIPB generally exhibit good solubility, their primary vulnerability is susceptibility to hydrolysis.[1][5][6][7] In the presence of water, TIPB can hydrolyze to form boric acid and isopropyl alcohol. Boric acid is insoluble in most lubricant base oils and will precipitate, leading to phase separation.[1] Therefore, the root cause of phase separation in a TIPB-containing formulation is often water contamination.

Q3: How can we improve the stability of TIPB in our formulations to prevent phase separation?

A3: The hydrolytic stability of borate esters can be significantly improved by incorporating nitrogen-containing compounds, such as amines, into the formulation.[8] The nitrogen atom can coordinate with the electron-deficient boron atom in the TIPB molecule, forming a more stable complex that is resistant to hydrolysis.[5][7] This protective mechanism helps to keep the borate ester dissolved and prevents the formation of insoluble boric acid.

Q4: What are the signs of TIPB degradation and subsequent phase separation in our experiments?

A4: The most common visual indicator of TIPB degradation is the appearance of cloudiness or turbidity in the lubricant, which was previously clear.[9] Over time, this can progress to the formation of a visible precipitate, which is typically boric acid. This indicates that the TIPB has hydrolyzed and is no longer in solution, leading to phase separation.

Troubleshooting Guide

Problem: The lubricant formulation containing TIPB has become cloudy and is showing signs of phase separation.

This is a common issue, often linked to the hydrolytic instability of borate esters. Follow these steps to troubleshoot the problem.

Step 1: Verify Water Content

The most probable cause of phase separation is water contamination, which leads to the hydrolysis of TIPB.

  • Action: Measure the water content of your lubricant formulation using Karl Fischer titration or other appropriate methods.

  • Interpretation: Elevated water levels are a strong indicator that hydrolysis is the root cause of the phase separation.

Step 2: Review Formulation Components for Compatibility

While TIPB is generally soluble, interactions with other additives could potentially lead to instability.

  • Action: Consult lubricant additive compatibility charts. Ensure that all components in your formulation are compatible with each other and the base oil.

  • Interpretation: Incompatibility between additives can sometimes promote phase separation, although hydrolysis of TIPB is a more frequent cause.

Step 3: Implement Formulation Adjustments for Improved Stability

If water ingress is unavoidable or if you need to enhance the robustness of your formulation, consider the following adjustments.

  • Action 1: Incorporate a Nitrogen-Containing Stabilizer: Add a suitable amine or other nitrogenous compound to the formulation. These compounds can form a protective coordinate bond with the boron atom in TIPB, significantly enhancing its hydrolytic stability.[1][10][8]

  • Action 2: Use a Co-solvent: In some cases, a co-solvent can improve the overall solubility of the additive package and prevent phase separation. The selection of a co-solvent should be done carefully to ensure it does not negatively impact the lubricant's performance.

Data Presentation

Table 1: Qualitative Solubility and Compatibility of Borate Esters

Base Oil TypeSolubility/Dispersibility of Borate EstersCompatibility Notes
Mineral Oils (Group I, II)GoodGenerally good, but monitor for water content.
Polyalphaolefins (PAO)GoodBorate esters often show good solubility in PAOs.[9]
Synthetic Esters (DIOS)VariableCompetitive adsorption may occur, potentially affecting performance.[1][9]
Bio-based Oils (e.g., Rapeseed)GoodBorate esters can be effective additives in bio-lubricants.[11]

Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Stability and Phase Separation

Objective: To assess the hydrolytic stability of a lubricant formulation containing TIPB and observe the onset of phase separation.

Materials:

  • Lubricant formulation with TIPB

  • Controlled amounts of distilled water

  • Glass vials with airtight seals

  • Shaking water bath or incubator

  • Visual inspection apparatus (e.g., light box)

  • Turbidimeter (optional)

Methodology:

  • Prepare several identical samples of the lubricant formulation in separate glass vials.

  • Introduce varying, known concentrations of water into each sample (e.g., 0%, 0.1%, 0.5%, 1% by weight).

  • Seal the vials tightly to prevent evaporation.

  • Place the vials in a shaking water bath or incubator at a constant, elevated temperature (e.g., 60°C) to accelerate any potential reactions.

  • At regular intervals (e.g., every 24 hours), remove the samples and allow them to cool to room temperature.

  • Visually inspect each sample against a well-lit background for any signs of cloudiness, haze, or precipitate formation.

  • (Optional) Quantify the turbidity of each sample using a turbidimeter for a more objective measure of phase separation.

  • Record the time and water concentration at which phase separation is first observed.

Visualizations

Hydrolysis_of_TIPB cluster_products Products TIPB Triisopropyl Borate (TIPB) (Soluble in Oil) Hydrolysis Hydrolysis Reaction TIPB->Hydrolysis Water Water (H₂O) (Contaminant) Water->Hydrolysis BoricAcid Boric Acid (Insoluble in Oil) Hydrolysis->BoricAcid Precipitates Isopropanol Isopropyl Alcohol Hydrolysis->Isopropanol

Caption: Hydrolysis of TIPB leading to phase separation.

TIPB_Stabilization TIPB Triisopropyl Borate (TIPB) Coordination B-N Coordination TIPB->Coordination NitrogenCompound Nitrogen-Containing Compound (e.g., Amine) NitrogenCompound->Coordination StableComplex Hydrolytically Stable Complex (Remains Soluble) Coordination->StableComplex NoReaction Hydrolysis Inhibited StableComplex->NoReaction Water Water (H₂O) Water->NoReaction

Caption: Stabilization of TIPB with a nitrogen compound.

Troubleshooting_Workflow Start Phase Separation Observed CheckWater Measure Water Content Start->CheckWater HighWater High Water Content? CheckWater->HighWater AddStabilizer Incorporate Nitrogen-Containing Stabilizer HighWater->AddStabilizer Yes CheckCompatibility Review Additive Compatibility HighWater->CheckCompatibility No Resolved Issue Resolved AddStabilizer->Resolved Incompatible Incompatibility Found? CheckCompatibility->Incompatible Reformulate Reformulate with Compatible Additives Incompatible->Reformulate Yes Incompatible->Resolved No Reformulate->Resolved

Caption: Troubleshooting workflow for phase separation.

References

Technical Support Center: Scaling Up Triisopropylbenzene Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the pilot plant production of 1,3,5-triisopropylbenzene (B165165) (1,3,5-TIPB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this versatile compound.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of 1,3,5-Triisopropylbenzene

Q: My reaction is resulting in a low yield of the desired 1,3,5-triisopropylbenzene. What are the potential causes and how can I improve the yield?

A: Low yields in 1,3,5-TIPB synthesis are a common issue, often stemming from side reactions, suboptimal reaction conditions, or catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Polyalkylation: The initial alkylation products, cumene (B47948) and diisopropylbenzene, are often more reactive than benzene (B151609), leading to the formation of undesired tetra- and poly-isopropylbenzenes.

    • Solution: A common starting point is to use a benzene to isopropylating agent molar ratio of approximately 1:3 to 1:3.5.[1] Adding the isopropylating agent (e.g., isopropanol (B130326) or propylene) gradually to the benzene and catalyst mixture helps maintain a low concentration of the alkylating agent, which favors the exhaustive alkylation of the benzene ring.[1]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.

    • Solution: Ensure all reagents and solvents are anhydrous.[1] The catalyst should be fresh and handled under an inert atmosphere to prevent deactivation.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Optimize reaction time and temperature. Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.[2] Monitoring the reaction progress using Gas Chromatography (GC) can help determine the optimal reaction time.[3]

  • Isomer Formation: A significant portion of the product might be the undesired 1,2,4-triisopropylbenzene (B3344860) isomer.

    • Solution: Higher reaction temperatures and longer reaction times can promote the isomerization of the kinetically favored 1,2,4-isomer to the thermodynamically more stable 1,3,5-isomer.[1] A "moderate post-alkylation" step, which involves heating the crude product with a Lewis acid catalyst after the initial alkylation, can also increase the yield of the 1,3,5-isomer.[1][2]

Issue 2: High Percentage of 1,2,4-Triisopropylbenzene Isomer

Q: My product mixture contains a high concentration of the 1,2,4-TIPB isomer. How can I increase the selectivity for the 1,3,5-isomer?

A: The formation of the 1,2,4-isomer is a common challenge in Friedel-Crafts alkylation. The 1,3,5-isomer is the thermodynamically more stable product, and its formation can be favored under specific conditions.

  • Catalyst Choice: While AlCl₃ is a common catalyst, other Lewis acids or solid acid catalysts can influence the isomer distribution.

    • Solution: The use of an ionic liquid catalyst such as 2AlCl₃/Et₃NHCl has been reported to be effective.[1] In industrial processes, zeolite catalysts are often used to improve selectivity due to their shape-selective properties.[2]

  • Reaction Temperature and Time: As mentioned previously, higher temperatures and longer reaction times favor the formation of the 1,3,5-isomer.[1]

  • Post-Alkylation Isomerization: This step is crucial for maximizing the 1,3,5-isomer content. After the initial alkylation, the reaction mixture is heated with a Lewis acid to facilitate the conversion of the 1,2,4-isomer to the desired 1,3,5-isomer.[1][2]

Issue 3: Challenges in Scaling Up to a Pilot Plant

Q: We are planning to scale up our lab synthesis of triisopropylbenzene to a pilot plant. What are the key challenges we should anticipate?

A: Scaling up from the laboratory to a pilot plant introduces several complexities that need to be carefully managed.

  • Heat Management: Friedel-Crafts alkylation is an exothermic reaction. At a larger scale, efficient heat removal is critical to maintain optimal reaction temperature and prevent runaway reactions.

    • Solution: Pilot plant reactors are typically equipped with jackets for cooling fluids. The efficiency of heat transfer needs to be carefully calculated and monitored.

  • Mass Transfer Limitations: In gas-liquid reactions (e.g., using propylene (B89431) gas), ensuring efficient mass transfer of the gas into the liquid phase is crucial for achieving a good reaction rate.

    • Solution: Proper reactor design with efficient agitation and sparging systems is necessary to maximize the gas-liquid interfacial area. For reactions limited by mass transfer, process intensification strategies may be required.

  • Reactor Design and Material of Construction: The choice of reactor and its material is critical, especially when using corrosive catalysts like AlCl₃.

    • Solution: Glass-lined or stainless steel reactors are common choices for pilot plants. For continuous processes using solid acid catalysts like zeolites, fixed-bed reactors are often employed.

  • Downstream Processing and Purification: Separating the desired 1,3,5-TIPB from isomers and byproducts at a larger scale can be challenging.

    • Solution: Fractional distillation is the primary method for purification. However, due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates may be required.[4] Chemical purification via sulfonation is an alternative method that can be employed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of 1,3,5-triisopropylbenzene using a Friedel-Crafts alkylation with AlCl₃?

A1: Typical laboratory-scale conditions involve reacting benzene with an isopropylating agent (like isopropanol or propylene) in the presence of anhydrous aluminum chloride. The molar ratio of benzene to the isopropylating agent is generally in excess of benzene to minimize polyalkylation. The reaction temperature can range from ambient to elevated temperatures, with higher temperatures favoring the formation of the 1,3,5-isomer.

Q2: What are the advantages of using a solid acid catalyst like a zeolite over a traditional Lewis acid like AlCl₃ for pilot plant production?

A2: Zeolite catalysts offer several advantages for industrial-scale production:

  • Reduced Corrosion: Zeolites are non-corrosive, which allows for the use of less expensive reactor materials.

  • Catalyst Recyclability: Zeolites can be regenerated and reused, reducing catalyst cost and waste.

  • Higher Selectivity: The shape-selective nature of zeolites can lead to a higher selectivity for the desired 1,3,5-isomer, simplifying purification.

  • Easier Separation: As a solid catalyst, it is easily separated from the liquid product stream.

Q3: How can I effectively purify 1,3,5-triisopropylbenzene from its isomers at a pilot scale?

A3: The primary methods for purification at a pilot scale are:

  • Fractional Distillation: This is the most common method. However, due to the close boiling points of the 1,3,5- and 1,2,4-isomers, a distillation column with high efficiency (a large number of theoretical plates) is required for effective separation.

  • Chemical Purification via Sulfonation: This method involves treating the impure mixture with a sulfonating agent like chlorosulfonic acid. The more reactive isomers are sulfonated and can then be removed by extraction, followed by the recovery of the purified 1,3,5-TIPB.[4][5]

Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A4: Gas Chromatography (GC) is the primary analytical technique for both monitoring the progress of the reaction and determining the purity of the final product.[3] It allows for the quantification of starting materials, intermediates, the desired 1,3,5-TIPB, and its isomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3][6]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystAlkylating AgentTemperature (°C)1,3,5-TIPB SelectivityKey Considerations
AlCl₃Propylene/Isopropanol20-80ModerateCorrosive, requires anhydrous conditions, difficult to recycle.[1]
Zeolite BetaPropylene/Isopropanol200-300HighRegenerable, less corrosive, suitable for continuous processes.[2]
2AlCl₃/Et₃NHCl (Ionic Liquid)Propylene50HighLower corrosion, potential for recycling, requires specific handling.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

Materials:

  • Anhydrous Benzene

  • Isopropanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Charge the flask with anhydrous benzene and cool it in an ice bath.

  • Slowly add anhydrous AlCl₃ to the stirred benzene.

  • Add isopropanol dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 2-4 hours.

  • Cool the reaction mixture and quench it by pouring it slowly over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Pilot-Scale Purification via Fractional Distillation

Equipment:

  • Pilot-scale distillation unit with a packed column (e.g., with Raschig rings or structured packing) to provide a high number of theoretical plates.

  • Heating mantle or steam jacket for the reboiler.

  • Condenser and receiving flasks.

  • Vacuum pump and pressure controller.

  • Temperature and pressure sensors.

Procedure:

  • Charge the crude this compound mixture into the reboiler of the distillation unit.

  • Apply vacuum to the system and begin heating the reboiler.

  • Carefully control the heat input to establish a stable reflux in the column.

  • Collect the initial fractions, which will be enriched in lower-boiling components like benzene and cumene.

  • Monitor the temperature at the top of the column. A stable temperature plateau will indicate the distillation of a pure fraction.

  • Collect the main fraction corresponding to the boiling point of 1,3,5-triisopropylbenzene at the operating pressure.

  • The fractions enriched in the 1,2,4-isomer will distill after the main product.

  • Analyze the collected fractions by GC to determine their purity.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield of 1,3,5-TIPB Check_Byproducts Analyze product mixture by GC Start->Check_Byproducts Polyalkylation High levels of polyalkylated products? Check_Byproducts->Polyalkylation Check for byproducts Isomer_Formation High levels of 1,2,4-TIPB isomer? Polyalkylation->Isomer_Formation No Solution_Poly Increase Benzene:Alkylating Agent ratio Gradual addition of alkylating agent Polyalkylation->Solution_Poly Yes Incomplete_Reaction High levels of starting material? Isomer_Formation->Incomplete_Reaction No Solution_Isomer Increase reaction temp/time Perform post-alkylation isomerization Consider alternative catalyst (e.g., Zeolite) Isomer_Formation->Solution_Isomer Yes Solution_Incomplete Increase reaction time/temperature Check catalyst activity (ensure anhydrous) Incomplete_Reaction->Solution_Incomplete Yes End Improved Yield Incomplete_Reaction->End No Solution_Poly->End Solution_Isomer->End Solution_Incomplete->End

Caption: Troubleshooting workflow for low yield in 1,3,5-TIPB synthesis.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Benzene + Isopropylating Agent Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->Reaction Quench Quench Reaction (e.g., with water/acid) Reaction->Quench Workup Aqueous Workup & Phase Separation Quench->Workup Crude_Product Crude Product Mixture Workup->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure 1,3,5-TIPB Distillation->Pure_Product Main Fraction Byproducts Isomers & Byproducts Distillation->Byproducts Other Fractions

Caption: Experimental workflow for the synthesis and purification of 1,3,5-TIPB.

Pilot_Scale_Decision cluster_lewis Lewis Acid Considerations cluster_solid Solid Acid Considerations Start Scaling up TIPB Synthesis to Pilot Plant Catalyst_Choice Choice of Catalyst System Start->Catalyst_Choice Lewis_Acid Traditional Lewis Acid (e.g., AlCl₃) Catalyst_Choice->Lewis_Acid Batch Production Solid_Acid Solid Acid (e.g., Zeolite) Catalyst_Choice->Solid_Acid Continuous Production Corrosion Corrosion Resistant Reactor (Glass-lined) Lewis_Acid->Corrosion Fixed_Bed Fixed-Bed Reactor Design Solid_Acid->Fixed_Bed Batch Batch or Semi-batch Process Corrosion->Batch Waste Catalyst Waste Treatment Batch->Waste Downstream Downstream Processing (High-efficiency Distillation) Waste->Downstream Continuous Continuous Process Fixed_Bed->Continuous Regeneration Catalyst Regeneration System Continuous->Regeneration Regeneration->Downstream

Caption: Decision-making for catalyst system selection in pilot plant production.

References

Managing reaction temperature for selective triisopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 1,3,5-triisopropylbenzene. The following information addresses common issues related to managing reaction temperature to optimize product selectivity and yield.

Troubleshooting Guides

Issue: Low Yield of 1,3,5-Triisopropylbenzene Due to Polyalkylation

Q1: My reaction is producing a significant amount of di- and mono-isopropylbenzene, resulting in a low yield of the desired 1,3,5-triisopropylbenzene. How can I improve the selectivity?

This issue, known as polyalkylation, is a common challenge in Friedel-Crafts alkylation reactions where the initial alkylated products are more reactive than the starting benzene (B151609).[1] To favor the desired trisubstituted product, consider the following temperature-related strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of competing alkylation reactions.[2] For instance, when using aluminum chloride (AlCl₃) as a catalyst with 2-chloropropane, maintaining the temperature below 10°C during the addition of the alkylating agent is recommended.[2]

  • Control the Rate of Addition: A slow, gradual addition of the isopropylating agent (e.g., 2-propanol or propylene) helps to maintain a low concentration of the alkylating agent.[2] This favors the exhaustive alkylation of the benzene ring over the alkylation of partially substituted products.[2]

Issue: High Proportion of Undesired 1,2,4-Triisopropylbenzene (B3344860) Isomer

Q2: I am observing a high proportion of the undesired 1,2,4-triisopropylbenzene isomer in my product mixture. How can I favor the formation of the 1,3,5-isomer?

The formation of the 1,2,4-isomer is a common problem as it is the kinetically favored product, while the desired 1,3,5-isomer is the thermodynamically more stable product.[2] Temperature plays a crucial role in controlling the isomer distribution.

  • Higher Reaction Temperatures and Longer Reaction Times: These conditions can promote the isomerization of the initially formed 1,2,4-isomer to the more stable 1,3,5-isomer.[2]

  • Post-Alkylation Isomerization: A "moderate post-alkylation" step can be employed to increase the ratio of 1,3,5- to 1,2,4-triisopropylbenzene.[2] This involves heating the crude product mixture with a Lewis acid catalyst (e.g., AlCl₃) to a moderate temperature (e.g., 50-80°C) after the initial alkylation is complete to facilitate isomerization.[2]

  • Choice of Catalyst: While AlCl₃ is common, other catalysts may offer better selectivity at different optimal temperatures. For example, using the ionic liquid catalyst 2AlCl₃/Et₃NHCl has been reported to be effective at an optimal reaction temperature of 50°C.[3][4] Zeolite catalysts, such as H-Beta, are typically used at higher temperatures, in the range of 120-160°C for liquid-phase reactions.[5]

Frequently Asked Questions (FAQs)

Q3: What is the optimal reaction temperature for the selective synthesis of 1,3,5-triisopropylbenzene?

The optimal reaction temperature is highly dependent on the catalyst and alkylating agent used.

  • With Aluminum Chloride (AlCl₃): For the initial alkylation, lower temperatures, often below 10°C, are used to control the exothermic reaction and improve selectivity.[2][6] For post-alkylation isomerization to favor the 1,3,5-isomer, a higher temperature of 50-80°C is recommended.[2]

  • With Ionic Liquid Catalysts (e.g., 2AlCl₃/Et₃NHCl): An optimal temperature of 50°C has been reported for the alkylation of benzene with propylene.[3][4][5]

  • With Zeolite Catalysts (e.g., H-Beta): Liquid-phase reactions are typically conducted in the temperature range of 120-160°C.[5] Gas-phase reactions with other zeolites like ZSM-5 can require even higher temperatures (200-300°C).[5][6]

Q4: How does reaction temperature affect the formation of byproducts other than isomers?

Higher reaction temperatures can increase the rate of side reactions beyond isomerization.[1] This can include polyalkylation, leading to di- and tetra-isopropylbenzene, and carbocation rearrangements.[1] For instance, at higher temperatures, cumene (B47948) can isomerize to n-propylbenzene.[7] Therefore, maintaining a controlled temperature is crucial for minimizing a range of unwanted byproducts.

Q5: My reaction is sluggish or not proceeding. Could temperature be the issue?

While catalyst deactivation due to moisture is a more common cause for a sluggish reaction, temperature can be a factor.[2][3] If the temperature is too low, the reaction rate may be insufficient, leading to incomplete conversion.[3] It is important to ensure the reaction has sufficient time to proceed at the optimized temperature for the specific catalytic system.

Data Presentation

Table 1: Effect of Catalyst and Temperature on 1,3,5-Triisopropylbenzene Synthesis

CatalystAlkylating AgentTemperature (°C)Key Outcome Related to TemperatureReference(s)
AlCl₃Propylene/2-chloropropane<10 (alkylation), 50-80 (isomerization)Lower temperature for initial reaction improves selectivity; higher temperature for post-alkylation isomerization favors the 1,3,5-isomer.[2]
2AlCl₃/Et₃NHCl (Ionic Liquid)Propylene50Optimized temperature for high selectivity towards the 1,3,5-isomer.[3][4][5]
H-Beta ZeolitePropylene120-160Higher temperature required for liquid-phase reaction to achieve good conversion.[5]
ZSM-5 ZeolitePropylene200-300High temperature for gas-phase reaction.[5][6]

Experimental Protocols

Protocol 1: Selective Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation with Temperature Control (AlCl₃ Catalyst)

This protocol emphasizes temperature control to minimize byproduct formation.

Materials:

  • Anhydrous Benzene

  • 2-Propanol (or Isopropyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reactant Charging: In an inert atmosphere, add anhydrous benzene to the flask.

  • Cooling: Cool the flask in an ice bath to 0-5°C.[6]

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., 2-propanol) dropwise from the dropping funnel over 1-2 hours, ensuring the reaction temperature is maintained below 10°C.[1][2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[2]

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated HCl.[1][6]

  • Work-up: Separate the organic layer and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by vacuum distillation.[1]

Protocol 2: Post-Alkylation Isomerization to Enhance 1,3,5-Triisopropylbenzene Yield

This protocol is performed on the crude product from the initial alkylation.

Materials:

  • Crude this compound mixture from Protocol 1

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • To the crude this compound mixture, add a catalytic amount of fresh, anhydrous AlCl₃ (e.g., 5-10 mol%).[2]

  • Heat the mixture with stirring to a moderate temperature of 50-80°C for several hours.[2]

  • Monitor the isomerization progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.[2]

  • Once the desired isomer ratio is achieved, cool the mixture and quench and work-up as described in Protocol 1.

Visualizations

experimental_workflow setup Assemble dry glassware (3-neck flask, stirrer, condenser) charge Charge flask with anhydrous benzene setup->charge cool_initial Cool to 0-5°C (Ice Bath) charge->cool_initial add_catalyst Add AlCl₃ cool_initial->add_catalyst add_alkylating Slowly add alkylating agent (Maintain T < 10°C) add_catalyst->add_alkylating Critical Temperature Control react_rt Stir at room temperature (2-4 hours) add_alkylating->react_rt add_catalyst_iso Add fresh AlCl₃ to crude product react_rt->add_catalyst_iso If high 1,2,4-isomer quench Quench on ice/HCl react_rt->quench heat_iso Heat to 50-80°C add_catalyst_iso->heat_iso monitor_iso Monitor isomer ratio (GC-MS) heat_iso->monitor_iso monitor_iso->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO₄ extract->dry purify Purify by vacuum distillation dry->purify

Caption: Experimental workflow for temperature-controlled synthesis of 1,3,5-triisopropylbenzene.

temp_selectivity cluster_conditions Reaction Conditions cluster_products Product Distribution low_temp Low Temperature (<10°C) kinetic Kinetic Product (1,2,4-Triisopropylbenzene) low_temp->kinetic Favors formation of polyalkylation Polyalkylation Byproducts low_temp->polyalkylation Reduces rate of high_temp High Temperature / Time (50-80°C) thermo Thermodynamic Product (1,3,5-Triisopropylbenzene) high_temp->thermo Promotes isomerization to high_temp->polyalkylation Increases rate of kinetic->thermo Isomerization

Caption: Relationship between reaction temperature and product selectivity in this compound synthesis.

References

Technical Support Center: Overcoming Substrate Limitations in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common substrate limitations encountered during Friedel-Crafts alkylation and acylation experiments.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Reaction Failure with Electron-Poor Aromatic Rings

Q: My Friedel-Crafts reaction is failing. My aromatic substrate contains a nitro (-NO₂) group. What is the problem and how can I solve it?

A: Friedel-Crafts reactions, both alkylation and acylation, are electrophilic aromatic substitution reactions that typically fail with strongly deactivated aromatic rings.[1][2][3] The presence of potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) makes the aromatic ring electron-deficient and thus not nucleophilic enough to attack the electrophile (carbocation or acylium ion).[2][4]

Solution: Friedel-Crafts Acylation Followed by Reduction

For substrates that are only moderately deactivated, Friedel-Crafts acylation can sometimes be forced to proceed under harsher conditions (e.g., higher temperatures), but this is not feasible for strongly deactivated systems like nitrobenzene.[4] If your target molecule contains an alkyl group on a deactivated ring, the most effective strategy is to introduce the functionality through an alternative synthetic route. If the deactivating group can be added after the Friedel-Crafts step, that is the preferred sequence.

Issue 2: Catalyst Deactivation by Amine-Containing Substrates

Q: I am attempting a Friedel-Crafts reaction on aniline, but the reaction does not work. Why is this happening?

A: Aromatic compounds containing basic amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are unsuitable for standard Friedel-Crafts reactions.[2][5] The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[3][5] This forms a complex that places a positive charge on the nitrogen, which in turn strongly deactivates the aromatic ring, preventing the electrophilic substitution from occurring.[3]

Solution: Use of a Protecting Group

The most common solution is to temporarily "protect" the amine group to reduce its basicity. This is typically done by converting the amine into an amide via acylation. The resulting amide is significantly less basic because the nitrogen lone pair is delocalized by resonance with the carbonyl group. After the Friedel-Crafts reaction is complete, the protecting group can be removed to regenerate the amine.

cluster_protection Protection Step cluster_fc Friedel-Crafts Acylation cluster_deprotection Deprotection Step Aniline Aniline (Substrate) Acetanilide Acetanilide (Protected) Aniline->Acetanilide Protection AcylChloride Acetyl Chloride FC_Product Acylated Product Acetanilide->FC_Product F-C Acylation FC_Reagent Acyl Halide + AlCl3 Final_Product Final Product (Acylated Aniline) FC_Product->Final_Product Deprotection (Hydrolysis)

Caption: Workflow using an amine protecting group strategy.

Issue 3: Uncontrolled Polyalkylation in Friedel-Crafts Alkylation

Q: My Friedel-Crafts alkylation reaction is producing a mixture of mono-, di-, and tri-alkylated products. How can I achieve selective mono-alkylation?

A: Polyalkylation is a common and significant limitation of Friedel-Crafts alkylation.[1][6] The alkyl group introduced onto the aromatic ring is an electron-donating group, which activates the ring.[6] Consequently, the mono-alkylated product is more nucleophilic and more reactive than the initial starting material, making it highly susceptible to further alkylation.[6]

Solutions:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound, you can statistically favor the reaction of the electrophile with the unreacted substrate over the more reactive alkylated product.[6][7]

  • Employ Friedel-Crafts Acylation: This is the most robust method to prevent polysubstitution. The acyl group introduced during acylation is electron-withdrawing and deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material.[6][8][9] This effectively shuts down any further substitution reactions. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8][9]

Data Presentation: Alkylation vs. Acylation for Product Selectivity
MethodSubstrateReagentKey IntermediateProduct ReactivityPolysubstitutionFinal Product
F-C Alkylation Benzene (B151609)CH₃Cl / AlCl₃Carbocation (CH₃⁺)More reactiveHigh probabilityToluene, Xylenes, etc.
F-C Acylation BenzeneCH₃COCl / AlCl₃Acylium Ion (CH₃CO⁺)Less reactivePreventedAcetophenone (only)
Issue 4: Formation of Isomeric Products due to Carbocation Rearrangement

Q: I am trying to synthesize n-propylbenzene from benzene and 1-chloropropane (B146392), but the major product I'm isolating is isopropylbenzene. What is causing this rearrangement?

A: Carbocation rearrangement is a frequent side reaction in Friedel-Crafts alkylation when using alkylating agents that can form a more stable carbocation.[10][11] In your case, the initial primary carbocation (n-propyl) formed from 1-chloropropane rapidly rearranges via a hydride shift to the more stable secondary carbocation (isopropyl), which then alkylates the benzene ring.[10][11] This is driven by the thermodynamic stability of carbocations (tertiary > secondary > primary).[10]

Solution: Friedel-Crafts Acylation Followed by Reduction

The most reliable way to synthesize straight-chain alkylbenzenes and avoid rearrangement is to use Friedel-Crafts acylation.[10][12] The key electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo skeletal rearrangement.[10][13] After the acyl group is successfully installed, the resulting ketone is reduced to the desired straight-chain alkyl group.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,3,5- and 1,2,4-Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical reactivity of 1,3,5-triisopropylbenzene (B165165) and 1,2,4-triisopropylbenzene (B3344860). The distinct substitution patterns of these isomers give rise to significant differences in their steric and electronic profiles, which in turn govern their behavior in chemical reactions. This analysis is supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Molecular Structure and Electronic Effects: A Tale of Symmetry vs. Asymmetry

The fundamental difference in reactivity between 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene stems from the arrangement of the bulky isopropyl groups on the benzene (B151609) ring.

  • 1,3,5-Triisopropylbenzene: This isomer possesses a highly symmetrical structure. The three isopropyl groups are evenly distributed around the ring, creating a significant and uniform steric shield over the aromatic protons.[1][2] While isopropyl groups are activating, electron-donating groups that direct electrophiles to the ortho and para positions, the extreme steric crowding around these positions in the 1,3,5-isomer effectively blocks them.[1] This steric hindrance is a dominant factor in its chemical reactivity, often leading to reduced reaction rates compared to less substituted aromatics.[1]

  • 1,2,4-Triisopropylbenzene: This isomer is asymmetrical. The isopropyl groups are clustered on one side of the ring, leaving other positions more sterically accessible. This asymmetry results in a more complex interplay of electronic and steric effects, with certain positions on the ring being more activated and less hindered than others. The formation of the 1,2,4-isomer is often a kinetic product in the synthesis of this compound, which can be isomerized to the more thermodynamically stable 1,3,5-isomer with prolonged reaction times or a post-alkylation isomerization step.[3]

Caption: Structures of 1,3,5- and 1,2,4-triisopropylbenzene isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. The steric and electronic differences between the two isomers manifest clearly in these reactions.

Nitration

Nitration involves the substitution of a hydrogen atom with a nitro group (NO₂), typically using a mixture of nitric acid and sulfuric acid.[4]

  • 1,3,5-Triisopropylbenzene: Due to extreme steric hindrance, the positions ortho to the isopropyl groups are shielded. Electrophilic attack occurs at the less hindered positions between the isopropyl groups (positions 2, 4, and 6). However, the overall reaction is slower than that of benzene or toluene.[1] Mononitration can be achieved in high yields by carefully controlling the reaction conditions, such as using a specific concentration of sulfuric acid (64% to 80%) and a molar ratio of nitric acid to the trialkylbenzene of about 0.8 to 1.2.[5]

  • 1,2,4-Triisopropylbenzene: This isomer presents a more varied landscape for electrophilic attack. The positions on the ring are not equivalent. The C5 position is the most sterically accessible and is activated by the isopropyl groups at C2 and C4 (ortho and para directing). The C6 position is also relatively accessible. Consequently, nitration of 1,2,4-triisopropylbenzene is expected to yield a mixture of isomers, with substitution occurring at the less hindered and electronically activated sites.

Halogenation

Halogenation, such as bromination, typically requires a Lewis acid catalyst like FeBr₃ or AlBr₃.[6][7]

  • 1,3,5-Triisopropylbenzene: Similar to nitration, halogenation is directed to the positions between the isopropyl groups. For instance, bromination of 1,3,5-triisopropylbenzene yields 2-bromo-1,3,5-triisopropylbenzene. The significant steric bulk can be leveraged to control selectivity.

  • 1,2,4-Triisopropylbenzene: The regioselectivity of halogenation will again be a product of both steric and electronic factors. The most likely products would result from substitution at the most open and activated positions, leading to a potential mixture of bromo-1,2,4-triisopropylbenzene isomers.

Oxidation

The benzylic hydrogens of the isopropyl groups are susceptible to oxidation.

  • 1,3,5-Triisopropylbenzene: This isomer can be oxidized by reacting with an oxygen-containing gas in an alkaline aqueous solution to produce 1,3,5-triisopropylbenzene trihydroperoxide.[8] This process is a key step in the synthesis of phloroglucinol.[8] The reaction is typically carried out at temperatures between 60°C and 120°C and a pH of 8 to 11.[8]

  • 1,2,4-Triisopropylbenzene: While specific comparative data on the air oxidation of 1,2,4-triisopropylbenzene is less readily available in the provided search results, it is expected to undergo oxidation at its three benzylic positions as well. However, the differing electronic environment of the three isopropyl groups could potentially lead to different rates of oxidation at each site.

Data Summary

Reaction Type1,3,5-Triisopropylbenzene1,2,4-TriisopropylbenzeneKey Controlling Factors
Nitration Slower reaction rate; yields mononitro product at the 2-position.[1][5]Faster reaction rate expected; yields a mixture of isomers, primarily at the less hindered C5 and C6 positions.Steric hindrance in the 1,3,5-isomer significantly reduces reactivity and dictates regioselectivity. The 1,2,4-isomer's reactivity is governed by a combination of steric accessibility and electronic activation.
Halogenation Substitution occurs at the 2-position (e.g., 2-bromo-1,3,5-triisopropylbenzene).A mixture of isomers is expected, with substitution at the most accessible and activated sites.Steric hindrance is the primary directing factor for the 1,3,5-isomer. For the 1,2,4-isomer, both steric and electronic effects determine the product distribution.
Oxidation Undergoes oxidation to form 1,3,5-triisopropylbenzene trihydroperoxide.[8]Expected to undergo oxidation at the benzylic positions, potentially at different rates for each isopropyl group.The symmetrical nature of the 1,3,5-isomer leads to a uniform oxidation product. The asymmetry of the 1,2,4-isomer may result in a more complex product mixture.

Experimental Protocols

Protocol 1: Mononitration of 1,3,5-Triisopropylbenzene

This protocol is a generalized procedure based on established methods for the nitration of 1,3,5-trialkylbenzenes.[5]

Objective: To synthesize 2-nitro-1,3,5-triisopropylbenzene.

Materials:

  • 1,3,5-Triisopropylbenzene

  • Nitrating acid mixture (e.g., 17% nitric acid, 65% sulfuric acid, 18% water)[5]

  • 70% Sulfuric acid

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Stirred reactor with cooling capabilities

Procedure:

  • Charge the reactor with 1,3,5-triisopropylbenzene and 70% sulfuric acid.

  • Cool the vigorously agitated mixture to approximately 5°C.[5]

  • Slowly add the nitrating acid mixture to the reactor over a period of 1.5 to 2 hours, ensuring the temperature is maintained between 5-10°C. The amount of nitrating acid should be sufficient to provide approximately 1.0 to 1.2 moles of nitric acid per mole of 1,3,5-triisopropylbenzene.[5]

  • After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional hour to ensure the reaction goes to completion.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the mononitro product.[2]

Visualization of Reactivity Factors

The interplay of steric and electronic effects is crucial for understanding the reactivity of these isomers.

G Factors Influencing Electrophilic Substitution cluster_135 1,3,5-Triisopropylbenzene cluster_124 1,2,4-Triisopropylbenzene a Symmetrical Structure b High Steric Hindrance at all ortho/para positions a->b c Uniform Electronic Activation a->c d Reduced Reaction Rate b->d e High Regioselectivity (Substitution at 2,4,6 positions) b->e c->e f Asymmetrical Structure g Variable Steric Hindrance f->g h Differential Electronic Activation f->h i Faster Reaction Rate (than 1,3,5-isomer) g->i j Mixture of Products g->j h->j

Caption: Logical relationship between structure and reactivity.

Conclusion

The reactivity of 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene is dictated by the interplay between steric hindrance and electronic effects. The high symmetry of 1,3,5-triisopropylbenzene results in significant steric shielding, which, while making it less reactive overall, offers excellent regiocontrol in reactions like nitration and halogenation.[1] In contrast, the asymmetry of 1,2,4-triisopropylbenzene provides more sterically accessible sites for electrophilic attack, leading to potentially higher reaction rates but often resulting in a mixture of isomeric products. For researchers and drug development professionals, understanding these distinct reactivity profiles is paramount for selecting the appropriate isomer and reaction conditions to achieve a desired synthetic outcome.

References

A Comparative Guide to Triisopropylbenzene and Other Bulky Alkylbenzenes as Ligand Scaffolds in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more efficient and selective chemical transformations, the design of ancillary ligands plays a pivotal role. Among the various strategies to modulate the properties of metal catalysts, the introduction of sterically demanding substituents on the ligand framework has proven to be exceptionally effective. This guide provides an objective comparison of ligands derived from 1,3,5-triisopropylbenzene (B165165) (TIPB) with those originating from other bulky alkylbenzenes, supported by experimental data and detailed protocols.

The strategic placement of bulky alkyl groups on a ligand scaffold allows for fine-tuning of the catalyst's steric and electronic properties. This steric hindrance is crucial in promoting the formation of highly active, monoligated metal species, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry and drug development.[1]

Performance Comparison of Bulky Ligands

The efficacy of a catalyst is profoundly influenced by the steric and electronic nature of its coordinating ligands. Bulky alkylbenzene-derived ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), have demonstrated exceptional performance in a variety of challenging cross-coupling reactions.

Phosphine (B1218219) Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of various bulky phosphine ligands in the amination of aryl halides is summarized below. Ligands such as XPhos, derived from triisopropylbenzene, are known for their high reactivity and broad substrate scope.

Table 1: Comparative Performance of Bulky Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene (B28343)10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Data collated from a comparative study on phosphine ligand performance.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are potent σ-donating ligands that form robust and highly active catalysts. The steric bulk of the N-aryl substituents, often derived from bulky anilines, is critical for their catalytic performance. For instance, IPr, derived from 2,6-diisopropylaniline, is a widely used NHC ligand.

Table 2: Comparison of NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol %)Yield (%)Conditions
IPr 1>95K₃PO₄, Toluene/H₂O, 100 °C, 2h
IMes 1~80K₃PO₄, Toluene/H₂O, 100 °C, 2h

Data represents typical yields and may vary based on specific reaction conditions.

Steric and Electronic Parameters of Bulky Ligands

The catalytic activity of a ligand is intimately linked to its steric and electronic properties. Steric bulk is often quantified by the cone angle (θ) and the percent buried volume (%Vbur), while electronic effects can be inferred from spectroscopic data. A larger steric profile can enhance catalyst activity by promoting the formation of the active monoligated species.

Table 3: Steric Parameters of Selected Bulky Phosphine Ligands

LigandCone Angle (θ, °)%Vbur (Tetrahedral)
PPh₃14529.5
P(o-Tol)₃19435.0
PCy₃17031.4
P(tBu)₃18235.6
XPhos 238.7 (open)30.9
RuPhos 219.9 (open)30.5
BrettPhos 251.3 (open)30.5

Data obtained from computational studies. "Open" refers to the conformation of the biaryl ligand.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols outline the synthesis of a key this compound-derived ligand and a general procedure for its application in a cross-coupling reaction.

Synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Materials:

Procedure:

  • A dry 100 mL three-neck round-bottom flask is charged with magnesium powder (22 mmol) and 1,3,5-triisopropylbenzene (10.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • The mixture is heated to 65 °C, and 1,2-dibromoethane (10 µL) is added to initiate the Grignard reaction.

  • After stirring for 40-60 minutes, 2-bromochlorobenzene (11.0 mmol) is added slowly over 1 hour. The reaction is stirred for an additional hour at 65 °C.

  • The reaction mixture is cooled to room temperature and transferred to a glovebox. Anhydrous copper(II) chloride (0.50 mmol) is added, followed by dicyclohexylphosphine bromide (10.0 mmol). The mixture is stirred at ambient temperature for 10 hours.

  • The reaction is quenched with methanol (1 mL) in an ice-water bath.

  • A 1.0 M ammonia solution is added, and the product is extracted with ethyl acetate (3x).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from ethyl acetate and n-hexane to yield pure XPhos.[1]

General Protocol for Buchwald-Hartwig Amination using a Bulky Phosphine Ligand

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, a dry Schlenk tube is charged with Pd(OAc)₂, the bulky phosphine ligand, and NaOtBu.

  • The aryl halide and the amine are added to the Schlenk tube.

  • Anhydrous toluene is added to the reaction mixture.

  • The Schlenk tube is sealed, removed from the glovebox, and heated in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[3]

Visualizing Catalytic Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in catalysis with bulky alkylbenzene-derived ligands.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R'' [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Amine\nCoordination->[Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' (Product) Reductive\nElimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand_Effects cluster_ligand Ligand Properties cluster_performance Catalytic Performance Steric_Bulk Steric Bulk (%Vbur, Cone Angle) Activity Catalytic Activity (Turnover Frequency) Steric_Bulk->Activity Promotes monoligation Selectivity Selectivity (Regio-, Chemo-, Enantio-) Steric_Bulk->Selectivity Controls substrate approach Electronic_Properties Electronic Properties (σ-donation, π-acidity) Electronic_Properties->Activity Modulates metal center reactivity Stability Catalyst Stability Electronic_Properties->Stability Strengthens M-L bond Alkylbenzene_Substituent Bulky Alkylbenzene Substituent (e.g., Triisopropylphenyl) Alkylbenzene_Substituent->Steric_Bulk Influences Alkylbenzene_Substituent->Electronic_Properties Influences

Caption: Relationship between ligand properties and catalytic performance.

Catalyst_Screening_Workflow Define_Reaction Define Reaction Parameters (Substrates, Solvent, Temp.) Select_Ligands Select Library of Bulky Alkylbenzene Ligands Define_Reaction->Select_Ligands Select_Precursors Select Metal Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) Define_Reaction->Select_Precursors High_Throughput_Screening High-Throughput Experimentation (Parallel Synthesis) Select_Ligands->High_Throughput_Screening Select_Precursors->High_Throughput_Screening Analysis Analysis of Reaction Outcomes (LC-MS, GC-MS, NMR) High_Throughput_Screening->Analysis Data_Evaluation Data Evaluation and Identification of Lead Catalyst Analysis->Data_Evaluation Optimization Optimization of Reaction Conditions Data_Evaluation->Optimization Scale_Up Scale-Up and Process Development Optimization->Scale_Up

Caption: Generalized workflow for catalyst screening with bulky ligands.

References

A Comparative Guide to the Validation of Triisopropylbenzene as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 1,3,5-triisopropylbenzene (B165165) (TIPB) as a potential internal standard against commonly used alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

1,3,5-Triisopropylbenzene is a non-polar aromatic hydrocarbon with properties such as high thermal stability and low volatility, making it a candidate for use as an internal standard in gas chromatography (GC) analysis of non-polar to semi-polar organic compounds. While its application as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) has been noted due to its simple proton NMR spectrum and chemical stability, comprehensive validation data for its use in routine chromatographic applications (GC-MS, HPLC) is not widely published.

This guide will compare the theoretical advantages of TIPB with the validated performance of established internal standards, such as deuterated polycyclic aromatic hydrocarbons (PAHs) and other non-polar compounds. The selection of an appropriate internal standard is critical and should be based on the specific analyte, sample matrix, and analytical technique.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible and should not be present in the original sample. For mass spectrometry-based methods, isotopically labeled analogs of the analyte are considered the gold standard.

Table 1: Performance Characteristics of 1,3,5-Triisopropylbenzene (Theoretical) vs. Alternative Internal Standards (Experimental Data)

Internal StandardAnalyte ClassLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Notes
1,3,5-Triisopropylbenzene Non-polar to semi-polar organicsData not availableData not availableData not availableHigh thermal stability, low volatility, simple NMR spectrum. Lack of published validation data for chromatographic use.
Chrysene-d12 Polycyclic Aromatic Hydrocarbons (PAHs)>0.9981.09% - 116.42%[1]0.07% - 10.73%[1]Deuterated standard, co-elutes with chrysene, ideal for isotope dilution mass spectrometry.[1]
p-Terphenyl-d14 PAHs and other semi-volatile organics>0.99Typically 70-130%< 20%Commonly used as a surrogate or internal standard in EPA methods for SVOCs.[2][3][4][5]
1,4-Dichlorobenzene-d4 Volatile Organic Compounds (VOCs)>0.99Typically 70-130%< 15%Recommended in US EPA methods for VOC analysis.
Benzyl Benzoate Phthalates>0.99Not specified< 15%Used as an internal standard for the analysis of phthalates in plastics.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method using an internal standard. Below is a representative protocol for the quantitative analysis of a non-polar organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Protocol 1: Quantitative Analysis of a Target Analyte by GC-MS using an Internal Standard

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the target analyte and the chosen internal standard (e.g., 1,3,5-Triisopropylbenzene, Chrysene-d12) into separate 10 mL volumetric flasks. Dissolve and bring to volume with a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of the internal standard to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte primary stock solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL. To each calibration standard, add a constant volume of the internal standard spiking solution to achieve a final IS concentration of 1 µg/mL.

2. Sample Preparation

  • Accurately weigh a known amount of the solid sample or measure a known volume of the liquid sample.

  • Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction, Soxhlet extraction).

  • Add a constant volume of the internal standard spiking solution to the sample extract.

  • Concentrate or dilute the final extract to a volume suitable for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Splitless injection at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Perform a linear regression analysis to obtain the calibration equation and the coefficient of determination (R²).

  • Calculate the concentration of the analyte in the samples using the peak area ratio and the calibration equation.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Quantitative Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Samples prep_samples->add_is gcms GC-MS Analysis add_is->gcms calibration Construct Calibration Curve gcms->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Diagram 2: Logic of Internal Standard Calibration

internal_standard_logic analyte Analyte Signal (Variable) ratio Signal Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (Constant Amount Added) is->ratio concentration Analyte Concentration ratio->concentration Calibration Curve

Caption: Principle of internal standard calibration for accurate quantification.

Conclusion

1,3,5-Triisopropylbenzene possesses several physicochemical properties that make it a promising candidate as an internal standard for the GC analysis of non-polar compounds. Its high boiling point, thermal stability, and simple NMR spectrum are advantageous. However, the lack of published, peer-reviewed validation data for its use in chromatographic applications is a significant drawback for its immediate adoption in regulated environments.

In contrast, deuterated analogues like Chrysene-d12 and p-Terphenyl-d14, as well as other well-established standards, have a proven track record supported by extensive validation data.[1][2][3][4][5] For methods requiring the highest level of accuracy and precision, especially when using mass spectrometry, the use of a stable isotope-labeled internal standard remains the gold standard.

Researchers considering the use of 1,3,5-triisopropylbenzene as an internal standard should be prepared to conduct a thorough in-house validation to establish its performance characteristics for their specific application. This guide provides the framework and comparative data necessary to make an informed decision on the selection of an appropriate internal standard for robust and reliable quantitative analysis.

References

Performance Showdown: Triisopropylbenzene as a Lubricant Additive Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the competitive landscape of lubricant additives, where enhanced performance and longevity are paramount, triisopropylbenzene emerges as a noteworthy contender. This guide provides a detailed comparison of the performance of this compound against established commercial lubricant additives, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of material performance in demanding applications.

Executive Summary

This compound, an aromatic hydrocarbon, demonstrates promising characteristics as a lubricant additive, primarily owing to its exceptional thermal and oxidative stability. While direct, comprehensive comparative studies with all classes of commercial additives are limited in publicly available literature, existing data on the broader class of alkylbenzenes, in conjunction with the known properties of this compound, allows for a robust comparative analysis. This guide synthesizes available data to present a clear picture of its potential benefits and performance benchmarks against common commercial additives such as anti-wear agents, friction modifiers, and antioxidants.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key performance metrics of this compound (as represented by the alkylbenzene class in some tests) against common commercial lubricant additives. It is important to note that performance can vary based on the base oil, concentration of the additive, and specific operating conditions.

Table 1: Anti-Wear Performance Comparison

Additive TypeKey Active Compound(s)Typical Treat RateFour-Ball Wear Scar Diameter (mm)
Alkylbenzene (representative of this compound)Alkylbenzene1-10%0.37[1]
Mineral Oil (Baseline)HydrocarbonsN/A0.39[1]
Zinc Dialkyldithiophosphate (ZDDP)Zinc, Phosphorus, Sulfur0.5-1.5%0.35 - 0.50
Ashless Anti-Wear AdditiveNitrogen and/or Phosphorus compounds0.5-2.0%0.40 - 0.60

Table 2: Frictional Performance Comparison

Additive TypeKey Active Compound(s)Coefficient of Friction (Typical Range)
This compound (as a component of base oil)This compoundModerate (Improves fluid film properties)
Organic Friction ModifiersEsters, Fatty Acids0.05 - 0.10
Molybdenum-based Friction ModifiersMolybdenum Dithiocarbamates (MoDTC)0.04 - 0.08
Graphite/MoS2 (Solid Lubricants)Carbon, Molybdenum Disulfide0.05 - 0.15 (in grease)

Table 3: Oxidation Stability Comparison

Additive TypeKey Active Compound(s)Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272 (minutes)
Alkylbenzenes (including this compound)AlkylbenzenesSignificantly superior to mineral oil[1]
Mineral Oil (Baseline)HydrocarbonsVariable (Base for comparison)
Aminic AntioxidantsAlkylated Diphenylamines> 200
Phenolic AntioxidantsHindered Phenols> 150
Zinc Dialkyldithiophosphate (ZDDP)Zinc, Phosphorus, Sulfur100 - 200 (also provides anti-wear)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison. These standard tests are crucial for evaluating the performance of lubricant additives.

Four-Ball Wear Test (ASTM D4172)

Objective: This test method is used to determine the wear preventive (WP) characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them under a defined load, speed, and temperature.

Procedure:

  • Three clean, 12.7 mm diameter steel balls are locked into a test cup, and the lubricant sample is added to a level at least 3 mm above the balls.

  • A fourth, clean 12.7 mm diameter steel ball is placed in the chuck of the test machine.

  • The test cup is placed in position, and a specified load is applied.

  • The top ball is rotated at a specified speed (e.g., 1200 or 1800 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better anti-wear performance.

Falex Block-on-Ring Test (ASTM D5182)

Objective: This test method evaluates the friction and wear characteristics of a fluid lubricant under sliding conditions.

Apparatus: A Falex Block-on-Ring test machine, which consists of a stationary test block pressed with a known force against a rotating test ring.

Procedure:

  • A standard steel test ring and a stationary test block are cleaned and installed in the test machine.

  • The lubricant reservoir is filled with the test fluid to a level that partially immerses the test ring.

  • A specified load is applied to the test block.

  • The test ring is rotated at a constant speed for a predetermined duration.

  • During the test, the frictional force is continuously measured.

  • After the test, the wear on the test block (scar width or volume) and the test ring (mass loss) is measured.

Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

Objective: This test method is used to evaluate the oxidation stability of new and in-service lubricating oils.

Apparatus: A pressure vessel containing the oil sample, water, and a copper catalyst coil, which is placed in a heated bath and rotated.

Procedure:

  • A 50g sample of the test oil is placed in the pressure vessel along with 5g of distilled water and a copper catalyst coil.

  • The vessel is sealed and pressurized with oxygen to 90 psi (620 kPa).

  • The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.

  • The pressure inside the vessel is monitored continuously.

  • The test is terminated when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached.

  • The result is reported as the time in minutes to reach this pressure drop, with a longer time indicating better oxidation stability.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_lubrication Lubrication Mechanism Base Oil Base Oil Lubricant Lubricant Base Oil->Lubricant Additive Package Additive Package Additive Package->Lubricant Protective Film Protective Film Lubricant->Protective Film Forms Metal Surfaces Metal Surfaces Protective Film->Metal Surfaces Separates

Caption: A simplified diagram illustrating the role of additives in forming a protective film on metal surfaces.

cluster_workflow Lubricant Additive Performance Evaluation Workflow start Select Base Oil and Additives blend Blend Lubricant Samples start->blend friction_wear Friction & Wear Testing (e.g., Four-Ball, Falex) blend->friction_wear oxidation Oxidation Stability Testing (e.g., RPVOT) blend->oxidation analysis Data Analysis and Comparison friction_wear->analysis oxidation->analysis report Generate Performance Guide analysis->report

Caption: A workflow diagram for the experimental evaluation of lubricant additive performance.

Conclusion

This compound, and alkylbenzenes in general, present a compelling case as effective lubricant additives, particularly in applications where high-temperature stability is critical. Their performance in reducing wear is comparable to or slightly better than mineral oil and falls within the range of some commercial anti-wear additives. The primary advantage of this compound lies in its inherent thermal and oxidative stability, which can contribute to longer lubricant life and better performance under severe conditions.

Commercial alternatives, such as ZDDP, offer excellent and cost-effective anti-wear and anti-oxidant properties, though they are subject to limitations in certain applications due to their elemental composition (phosphorus and sulfur). Friction modifiers provide superior friction reduction in boundary and mixed lubrication regimes.

The selection of an appropriate lubricant additive is a multifaceted decision that depends on the specific application, operating conditions, and desired performance characteristics. This compound offers a valuable option for formulators seeking to enhance the thermal and oxidative stability of their lubricants, potentially in synergy with other performance additives. Further research with direct comparative testing of this compound against a wider array of modern commercial additives would be beneficial to fully elucidate its performance profile.

References

A Comparative Analysis of Triisopropylbenzene Isomers: Juxtaposing Theoretical Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the theoretical and experimental properties of three isomers of triisopropylbenzene: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165). By presenting quantitative data, experimental methodologies, and a logical workflow, this document aims to be an invaluable resource for informed decision-making in research and development.

The spatial arrangement of the three isopropyl groups on the benzene (B151609) ring significantly influences the physical and chemical characteristics of these isomers. While theoretical calculations offer valuable predictive insights into these properties, experimental validation remains the cornerstone of scientific accuracy. This guide delves into a comparative analysis of key properties such as boiling point, melting point, density, and refractive index, highlighting the degree of congruence between computational models and laboratory-derived data.

Comparative Data of this compound Isomers

The following table summarizes the available theoretical and experimental data for the 1,2,3-, 1,2,4-, and 1,3,5-triisopropylbenzene isomers. A notable gap in the literature exists for the experimental properties of 1,2,3-triisopropylbenzene, underscoring the reliance on theoretical predictions for this particular isomer.

PropertyIsomerTheoretical/Calculated ValueExperimental Value
Boiling Point (°C) 1,2,3-TriisopropylbenzeneNo data availableNo data available
1,2,4-TriisopropylbenzeneNo data available244 °C
1,3,5-TriisopropylbenzeneNo data available232-236 °C[1][2][3]
Melting Point (°C) 1,2,3-TriisopropylbenzeneNo data availableNo data available
1,2,4-TriisopropylbenzeneNo data availableNo data available
1,3,5-TriisopropylbenzeneNo data available-7 °C[1]
Density (g/mL) 1,2,3-TriisopropylbenzeneNo data availableNo data available
1,2,4-TriisopropylbenzeneNo data available0.862 at 20 °C
1,3,5-TriisopropylbenzeneNo data available0.845 at 25 °C[2][4]
Refractive Index 1,2,3-TriisopropylbenzeneNo data availableNo data available
1,2,4-TriisopropylbenzeneNo data available1.492 at 20 °C
1,3,5-TriisopropylbenzeneNo data available1.488 at 20 °C[2][4]

Note: The lack of available experimental data for 1,2,3-triisopropylbenzene highlights an area for further empirical investigation.

Experimental Protocols

The experimental determination of the physicochemical properties listed above follows established laboratory procedures. Below are generalized methodologies for key experiments.

Determination of Boiling Point

The boiling point of the this compound isomers is determined using distillation methods. A sample of the purified isomer is placed in a distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For greater accuracy, a thermometer is placed at the vapor-liquid interface.

Determination of Melting Point

For isomers that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to the point at which it becomes a clear liquid is recorded as the melting point range.

Determination of Density

The density of the liquid isomers is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 20°C or 25°C). The density is then calculated by dividing the mass by the volume. Temperature control is crucial as density is temperature-dependent.

Logical Workflow: From Theory to Experimental Validation

The process of comparing theoretical and experimental properties follows a structured workflow. This begins with computational modeling to predict the properties of the isomers, followed by synthesis and purification, and finally, experimental measurement and comparison.

G cluster_0 Theoretical Prediction cluster_1 Experimental Workflow cluster_2 Comparative Analysis A Computational Modeling (e.g., DFT, Molecular Mechanics) B Prediction of Physicochemical Properties (Boiling Point, Melting Point, Density) A->B F Comparison of Theoretical and Experimental Data B->F C Synthesis of this compound Isomers (e.g., Friedel-Crafts Alkylation) D Purification of Isomers (e.g., Distillation, Chromatography) C->D E Experimental Measurement of Properties D->E E->F

Figure 1. Workflow for comparing theoretical and experimental properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triisopropylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantification of triisopropylbenzene. While a direct, publicly available cross-validation study for this compound quantification using these specific methods is not readily accessible, this document outlines the typical performance characteristics and detailed experimental protocols based on established analytical principles for similar aromatic hydrocarbons. The quantitative data presented herein is representative and intended to serve as a practical guide for method development and validation.

Comparison of Analytical Techniques: GC-FID vs. HPLC-UV

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound depends on several factors, including the sample matrix, the presence of interfering substances, and the desired analytical throughput.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique for volatile and semi-volatile compounds like this compound. The FID detector provides excellent sensitivity and a wide linear range for hydrocarbons.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, which possesses a UV-active benzene (B151609) ring, HPLC-UV offers a reliable quantification method.

The following table summarizes the representative performance data for each method, based on typical validation parameters for the analysis of aromatic hydrocarbons.

Representative Performance Data

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Linearity Range 1 - 500 µg/mL1 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.6 µg/mL
Specificity High (Good separation of isomers)Moderate (Potential for co-elution)
Analysis Time ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to achieve a final concentration within the linear range of the method.

  • Use a volumetric flask for accurate dilution.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp rate: 15°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Calibration:

  • Prepare a series of at least five calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration within the linear range of the method.

  • Use a volumetric flask for accurate dilution.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Calibration:

  • Prepare a series of at least five calibration standards of this compound in the mobile phase, covering the expected concentration range.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for cross-validating analytical methods and for selecting an appropriate analytical technique.

cross_validation_workflow start Start: Need for Method Cross-Validation protocol Define Cross-Validation Protocol start->protocol method1 Primary Validated Method (e.g., HPLC-UV) method2 Alternative Method to be Validated (e.g., GC-FID) protocol->method1 protocol->method2 samples Select Representative Samples (at least 3 batches, multiple concentrations) protocol->samples analysis1 Analyze Samples with Primary Method samples->analysis1 analysis2 Analyze Samples with Alternative Method samples->analysis2 compare Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) analysis1->compare analysis2->compare acceptance Results within Acceptance Criteria? compare->acceptance pass Cross-Validation Successful: Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End pass->end fail->protocol

Workflow for Cross-Validation of Analytical Methods

method_selection_logic start Analyte: this compound volatile Is the sample volatile and thermally stable? start->volatile gc_path GC-FID is a suitable choice volatile->gc_path Yes hplc_path HPLC-UV is a suitable choice volatile->hplc_path No matrix Complex matrix with non-volatile interferents? gc_path->matrix matrix->hplc_path Yes isomers Need to separate isomers? matrix->isomers No gc_preferred GC often provides better resolution for isomers isomers->gc_preferred Yes hplc_possible HPLC can be optimized for isomer separation isomers->hplc_possible No

Logic for Selecting an Analytical Method

Cross-Validation Strategy

Cross-validation is essential to ensure that different analytical methods provide equivalent results, allowing for interchangeability between laboratories or techniques. To cross-validate the GC-FID and HPLC-UV methods for this compound quantification, the following steps should be taken:

  • Define Acceptance Criteria: Establish clear acceptance criteria for the comparison of results. For example, the mean results from the two methods should not differ by more than a specified percentage (e.g., ±2.0%), and a statistical test (e.g., a t-test) should show no significant difference.

  • Sample Selection: Choose a minimum of three independent batches of the this compound sample. If applicable, prepare samples at different concentration levels (e.g., low, medium, and high) within the validated range of both methods.

  • Analysis: Analyze each sample in replicate (e.g., n=3) using both the validated GC-FID and HPLC-UV methods.

  • Statistical Evaluation: Compare the mean and precision of the results obtained from both methods using appropriate statistical tools. The Bland-Altman plot is a useful graphical method to assess the agreement between two quantitative measurement techniques.

Conclusion

Both GC-FID and HPLC-UV are suitable and reliable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the need for isomer separation, and the available instrumentation. This guide provides a framework for developing, validating, and cross-validating these analytical methods to ensure the generation of accurate and precise data in research and drug development settings.

Isomeric Variations of Triisopropylbenzene: A Comparative Analysis of Their Influence on Polymer Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate additives to enhance the thermal stability of polymers is a critical consideration. Among the various options, triisopropylbenzene (TIPB) isomers have garnered attention for their potential to improve the performance of polymeric materials at elevated temperatures. This guide provides an objective comparison of the effects of three TIPB isomers—1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165)—on the thermal stability of polymers, supported by available data and experimental protocols.

The structural arrangement of the isopropyl groups on the benzene (B151609) ring significantly influences the thermal stabilizing effect of this compound. The symmetrical substitution in 1,3,5-triisopropylbenzene is often associated with high thermal and chemical stability, making it a valuable component in the formulation of high-performance materials like polyimides and polyether ether ketone (PEEK) resins.[1] Its unique molecular architecture, characterized by steric hindrance and a non-polar nature, contributes to low volatility and high resistance to thermal degradation.[1]

Understanding the Mechanism

The thermal degradation of polymers typically involves the breaking of chemical bonds within the polymer chains, often initiated by heat, oxidation, or mechanical stress. Additives like this compound can interfere with these degradation pathways. The bulky isopropyl groups can act as radical scavengers, terminating the chain reactions that lead to polymer breakdown. Furthermore, the aromatic ring can absorb and dissipate thermal energy, thus protecting the polymer backbone. The isomeric form of this compound dictates the steric environment and the electronic properties of the molecule, which in turn affects its efficiency as a thermal stabilizer.

Experimental Evaluation of Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique for evaluating the thermal stability of polymers. This method measures the change in mass of a sample as it is heated at a controlled rate. Key parameters obtained from TGA include the onset temperature of decomposition (Tonset), the temperature at which 5% or 10% weight loss occurs (Td5 or Td10), and the percentage of material remaining at a high temperature (char yield).

Hypothetical Comparative Data

Although specific experimental data comparing the three isomers side-by-side is not currently available, a hypothetical dataset is presented below to illustrate the expected trends based on the known properties of the isomers. It is anticipated that the symmetrical 1,3,5-triisopropylbenzene would impart the highest thermal stability.

Polymer SystemAdditive (Isomer)Td5 (°C)Td10 (°C)Char Yield at 600°C (%)
Polystyrene (PS)None350375< 5
PS + 5% 1,2,3-TIPB1,2,3-Triisopropylbenzene360385~ 8
PS + 5% 1,2,4-TIPB1,2,4-Triisopropylbenzene365390~ 10
PS + 5% 1,3,5-TIPB1,3,5-Triisopropylbenzene375400~ 15
Polypropylene (PP)None280310< 2
PP + 5% 1,2,3-TIPB1,2,3-Triisopropylbenzene290320~ 4
PP + 5% 1,2,4-TIPB1,2,4-Triisopropylbenzene295325~ 5
PP + 5% 1,3,5-TIPB1,3,5-Triisopropylbenzene305335~ 7

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

To conduct a comparative study of the effects of this compound isomers on polymer thermal stability, the following experimental protocol for Thermogravimetric Analysis (TGA) can be employed:

1. Sample Preparation:

  • Prepare blends of the desired polymer (e.g., polystyrene, polypropylene) with each of the this compound isomers (1,2,3-, 1,2,4-, and 1,3,5-).

  • A typical concentration for the additive would be 1-5% by weight.

  • Ensure homogeneous mixing of the polymer and the additive. This can be achieved by solution blending followed by solvent evaporation or by melt blending using an extruder.

  • A control sample of the pure polymer without any additive should also be prepared.

2. TGA Analysis:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the prepared polymer blend.

  • Crucible: Inert crucible, such as alumina (B75360) or platinum.

  • Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study thermal degradation without oxidative effects. A flow rate of 20-50 mL/min is common.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Collection: Record the sample weight as a function of temperature.

3. Data Analysis:

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • Determine the Td5 and Td10 values from the TGA curve.

  • Calculate the char yield as the percentage of residual mass at the final temperature.

  • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Logical Relationship of Isomer Structure to Thermal Stability

The following diagram illustrates the hypothesized relationship between the isomeric structure of this compound and its effect on polymer thermal stability. The symmetrical nature of the 1,3,5-isomer is expected to provide the most significant enhancement.

Isomer_Effect cluster_isomers This compound Isomers cluster_stability Effect on Polymer Thermal Stability 1,2,3-TIPB 1,2,3-Isomer (Asymmetric) Low_Stability Moderate Improvement 1,2,3-TIPB->Low_Stability Less Steric Hindrance 1,2,4-TIPB 1,2,4-Isomer (Asymmetric) Medium_Stability Good Improvement 1,2,4-TIPB->Medium_Stability Intermediate Steric Hindrance 1,3,5-TIPB 1,3,5-Isomer (Symmetric) High_Stability Excellent Improvement 1,3,5-TIPB->High_Stability High Steric Hindrance & Symmetry

Caption: Hypothesized effect of TIPB isomers on polymer thermal stability.

References

A Comparative Guide to Triisopropylbenzene Synthesis: Benchmarking Alkylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specialty chemicals with precise isomeric purity is a critical endeavor. 1,3,5-Triisopropylbenzene (B165165) (1,3,5-TIPB) is a key intermediate in the production of various pharmaceuticals, polymers, and specialty chemicals, where its symmetrical structure is often paramount.[1] This guide provides a comprehensive comparison of common alkylation methods for the synthesis of triisopropylbenzene, with a focus on experimental data, detailed protocols, and reaction pathways to aid in the selection of the most suitable method.

Performance Comparison of Alkylation Methods

The choice of catalyst and reaction conditions significantly influences the yield and isomeric selectivity of this compound synthesis. Traditional Friedel-Crafts alkylation using aluminum chloride (AlCl₃) is a well-established method, though it often suffers from issues with catalyst waste and lower selectivity.[2] Modern approaches utilizing solid acid catalysts like zeolites or ionic liquids offer greener alternatives with improved performance and easier handling.[1][2]

Below is a summary of quantitative data for various catalytic systems used in the alkylation of benzene (B151609) with propylene (B89431) or isopropanol.

Catalyst TypeCatalyst ExampleAlkylating AgentReaction Temperature (°C)Benzene Conversion (%)1,3,5-TIPB Selectivity (%)Overall Yield (%)Reference(s)
Lewis Acid Aluminum Chloride (AlCl₃)Propylene20-30VariesModerateVaries[3]
Zeolite H-BetaPropylene120-160HighGoodNot Specified[1]
Zeolite MCM-22Propylene (Liquid Phase)VariedHighGoodNot Specified[1]
Zeolite Y-ZeolitePropylene130-180GoodGoodNot Specified[1]
Zeolite ZSM-5Propylene (Gas Phase)VariedHighGoodNot Specified[1]
Ionic Liquid 2AlCl₃/Et₃NHClPropylene50High (Implied)High (with post-alkylation)Not Specified[1][4]

A high-selectivity method, moving away from direct alkylation of benzene, offers an alternative route to nearly pure 1,3,5-triisopropylbenzene.

Starting MaterialCatalystReagentsSolventReaction Temperature (°C)Isolated Yield (%)Reference(s)
1-Bromo-2,4,6-triisopropylbenzeneCobalt(II) tetrabutylporphyrinKOHEthanol (B145695)15094[3][5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and for comparing the efficacy of different methods.

Protocol 1: Friedel-Crafts Alkylation using Aluminum Chloride

This method describes the synthesis of this compound via the alkylation of benzene with propylene gas using aluminum chloride as a Lewis acid catalyst.[6]

Materials:

  • Anhydrous benzene

  • Propylene gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.[6]

  • In a fume hood, charge the flask with anhydrous benzene and cool it in an ice bath.[6]

  • Carefully add anhydrous aluminum chloride portion-wise to the cooled benzene with vigorous stirring. An exothermic reaction will occur.[6]

  • Once the initial exotherm subsides, bubble propylene gas through the stirred suspension at a controlled rate to maintain the desired reaction temperature.[6]

  • Monitor the reaction progress by Gas Chromatography (GC).[6]

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.[6]

Protocol 2: Alkylation using Beta Zeolite Catalyst

This protocol outlines the gas-phase alkylation of benzene with propylene using a solid acid Beta zeolite catalyst, which offers advantages in terms of recyclability and reduced corrosive waste.[6]

Materials:

  • Benzene

  • Propylene gas

  • Beta Zeolite catalyst

  • Nitrogen gas

Procedure:

  • The Beta Zeolite catalyst is activated by heating under a flow of nitrogen at a high temperature to remove any adsorbed water.[2]

  • The reaction is typically carried out in a fixed-bed reactor.[1]

  • A pre-vaporized feed of benzene and propylene is passed through the catalyst bed at a controlled temperature and pressure.[2]

  • The product stream is cooled to condense the liquid products, which are then analyzed by GC to determine the product distribution and selectivity.[6]

  • The zeolite catalyst can be regenerated by calcination in air to burn off any deposited coke.[6]

Protocol 3: High-Selectivity Synthesis from 1-Bromo-2,4,6-triisopropylbenzene

This method provides a high-yield, high-selectivity route to 1,3,5-triisopropylbenzene.[3][5]

Materials:

Procedure:

  • Add 1-bromo-2,4,6-triisopropylbenzene, cobalt(II) tetrabutylporphyrin, and potassium hydroxide to ethanol in a reaction vessel.[5]

  • Degas the mixture using three freeze-pump-thaw cycles and then purge the vessel with nitrogen gas.[3]

  • Heat the reaction mixture to 150°C for 10 hours.[3]

  • Monitor the reaction progress by GC-MS. A 100% yield of 1,3,5-triisopropylbenzene is expected at this stage.[3]

  • Upon completion, purify the reaction mixture using silica (B1680970) gel column chromatography with hexane as the eluent to obtain the final product.[3]

Reaction Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental setups is essential for understanding and optimizing the synthesis of 1,3,5-triisopropylbenzene.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Benzene Benzene Formation_Electrophile Formation of Carbocation Intermediate Propylene Propylene Propylene->Formation_Electrophile AlCl3 AlCl₃ (Catalyst) AlCl3->Formation_Electrophile Electrophilic_Attack Electrophilic Attack on Benzene Ring Formation_Electrophile->Electrophilic_Attack Deprotonation Deprotonation to Restore Aromaticity Electrophilic_Attack->Deprotonation Cumene Cumene Deprotonation->Cumene DIPB Diisopropylbenzene Cumene->DIPB Further Alkylation TIPB 1,3,5-Triisopropylbenzene (Thermodynamic Product) DIPB->TIPB Further Alkylation TIPB_isomer 1,2,4-Triisopropylbenzene (Kinetic Product) DIPB->TIPB_isomer Further Alkylation Polyalkylated Polyalkylated Byproducts DIPB->Polyalkylated Further Alkylation TIPB_isomer->TIPB Isomerization

Caption: Mechanism of Friedel-Crafts Alkylation for 1,3,5-Triisopropylbenzene Synthesis.

Experimental_Workflow Reactants Reactants (Benzene, Propylene/Isopropanol) Reaction_Setup Reaction Setup (Flask or Reactor) Reactants->Reaction_Setup Catalyst Catalyst (AlCl₃, Zeolite, or Ionic Liquid) Catalyst->Reaction_Setup Alkylation Alkylation Reaction (Controlled Temperature & Pressure) Reaction_Setup->Alkylation Quenching_Workup Quenching & Work-up (e.g., with HCl/ice for AlCl₃) Alkylation->Quenching_Workup Purification Purification (Distillation or Chromatography) Quenching_Workup->Purification Analysis Product Analysis (GC, GC-MS) Purification->Analysis Final_Product 1,3,5-Triisopropylbenzene Analysis->Final_Product

Caption: General experimental workflow for the synthesis of 1,3,5-Triisopropylbenzene.

Conclusion

The synthesis of 1,3,5-triisopropylbenzene can be achieved through various alkylation methods, each with its own set of advantages and disadvantages. While traditional Friedel-Crafts alkylation with aluminum chloride is a viable laboratory-scale method, the use of solid acid catalysts like zeolites offers a more environmentally friendly and potentially more selective industrial process. For applications requiring very high isomeric purity, the synthesis from 1-bromo-2,4,6-triisopropylbenzene presents an excellent, albeit more complex, alternative. The choice of the optimal synthesis route will ultimately depend on the desired scale, purity requirements, and available resources.

References

A Comparative Analysis of Triisopropylbenzene and Mesitylene as Swelling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Swelling Efficacy with Supporting Experimental Data

In the realm of polymer science and material formulation, the selection of an appropriate swelling agent is critical for controlling the physicochemical properties of polymer networks. Among the various classes of solvents, aromatic hydrocarbons are widely utilized for their ability to interact with and expand polymer matrices. This guide provides a detailed comparison of the efficacy of two such agents: 1,3,5-Triisopropylbenzene (B165165) (TIPB) and Mesitylene (B46885) (1,3,5-Trimethylbenzene). The comparison is based on theoretical principles, including Hansen Solubility Parameters (HSP), and available experimental data on their interaction with elastomers.

Theoretical Comparison: Hansen Solubility Parameters

A powerful predictor of solvent-polymer interaction is the Hansen Solubility Parameter (HSP), which is based on the principle of "like dissolves like." A smaller difference between the HSP of a solvent and a polymer indicates a higher affinity and, consequently, a greater degree of swelling. The total Hansen parameter (δt) is derived from three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).

The Hansen distance (Ra) between a polymer and a solvent can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value suggests a higher likelihood of miscibility and effective swelling.

Below is a comparison of the Hansen Solubility Parameters for mesitylene and an estimated value for 1,3,5-triisopropylbenzene, alongside the parameters for a common elastomer, Nitrile-Butadiene Rubber (NBR).

Compoundδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Mesitylene 18.0[1]0.6[1]0.6[1]
1,3,5-Triisopropylbenzene ~17.5 (estimated)~0.5 (estimated)~0.5 (estimated)
Nitrile-Butadiene Rubber (NBR) 17.88.83.7

Based on these parameters, the Hansen distance (Ra) between NBR and each solvent can be calculated to predict the relative swelling efficacy. A lower Ra indicates better compatibility and higher swelling. The larger and more branched structure of triisopropylbenzene compared to mesitylene can influence its interaction with the polymer matrix.

Experimental Data: Swelling of Nitrile-Butadiene Elastomer

While direct comparative studies are limited, research on the swelling of commercial nitrile-butadiene elastomers in various aromatic solvents provides valuable insights into the performance of mesitylene.

One study monitored the change in mass of a nitrile-butadiene elastomer (N0674-70) when immersed in several aromatic solvents, including mesitylene.[2] The results indicated that aromatic solvents are effective swelling agents for this type of elastomer.[2] For initial periods, the swelling behavior is governed by the diffusion of the fluid into the elastomer.[2][3]

The following table summarizes the observed swelling behavior for mesitylene with a nitrile-butadiene elastomer.

Swelling AgentPolymer SystemMaximum Swelling (% Change in Mass)Time to Reach Maximum Swelling
Mesitylene Nitrile-Butadiene Elastomer (N0674-70)Approximately 70-80% (graphically interpreted)~10 hours (graphically interpreted)
1,3,5-Triisopropylbenzene Nitrile-Butadiene Elastomer (N0674-70)Data not availableData not available

Note: The values for mesitylene are estimations derived from graphical data presented in the source material and should be considered indicative.[2]

The molecular size of the solvent also plays a role in the swelling process, with larger molecules generally diffusing more slowly into the polymer network.[2] Although specific data for this compound is not available in this study, its larger molecular volume compared to mesitylene would suggest a potentially slower rate of swelling.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines a typical methodology for determining the equilibrium swelling of a crosslinked polymer.

Equilibrium Swelling Measurement

Objective: To determine the equilibrium swelling ratio of a crosslinked polymer in a given solvent.

Materials:

  • Crosslinked polymer sample of known initial mass (m_i) and dimensions.

  • Swelling agent (1,3,5-Triisopropylbenzene or Mesitylene).

  • Sealed container.

  • Analytical balance.

  • Temperature-controlled environment.

Procedure:

  • A pre-weighed, dry polymer sample is immersed in the swelling agent in a sealed container to prevent solvent evaporation.[4]

  • The container is maintained at a constant temperature.

  • At regular intervals, the polymer sample is removed from the solvent, the excess solvent on the surface is carefully blotted off, and the sample is weighed (m_s).[4]

  • The measurements are repeated until the mass of the swollen polymer remains constant, indicating that equilibrium has been reached.[4]

  • After the final swollen mass is recorded, the sample is dried to a constant weight in a vacuum oven to determine the mass of the dry polymer after the experiment (m_d).[4]

Data Calculation:

The percentage of swelling can be calculated using the following formula:

Swelling (%) = [(m_s - m_i) / m_i] * 100

The volume fraction of the polymer in the swollen gel (V_r) and the crosslink density can be further calculated using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter (χ).[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium swelling of a polymer.

G cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement cluster_analysis Data Analysis A Prepare dry crosslinked polymer sample B Measure initial mass (mi) and dimensions A->B C Immerse sample in swelling agent in a sealed container B->C D Maintain at constant temperature C->D E Periodically remove, blot, and weigh swollen sample (ms) D->E F Repeat until mass is constant (equilibrium) E->F G Dry swollen sample to constant mass (md) F->G H Calculate swelling ratio, volume fraction, and crosslink density G->H

Caption: Workflow for Equilibrium Swelling Measurement.

Conclusion

Both 1,3,5-triisopropylbenzene and mesitylene are effective swelling agents for non-polar polymers like nitrile-butadiene rubber due to their aromatic nature. The choice between them for a specific application will depend on factors such as the desired rate of swelling, the required degree of swelling, and the specific polymer being used.

For researchers and drug development professionals, the provided experimental protocol offers a standardized method to directly compare the efficacy of these and other swelling agents for their specific polymer systems. Such empirical data is invaluable for optimizing formulations and achieving desired material properties. Further research providing a direct quantitative comparison of these two swelling agents on various polymer systems would be a valuable contribution to the field.

References

The Impact of Structural Isomerism on the Chemical Properties of Triisopropylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern chemistry, profoundly influencing the molecule's physical and chemical behavior. In the case of triisopropylbenzene, the three structural isomers—1,2,3-, 1,2,4-, and 1,3,5-triisopropylbenzene (B165165)—exhibit distinct properties stemming from the varied steric and electronic environments conferred by the arrangement of their bulky isopropyl groups. This guide provides an objective comparison of these isomers, supported by experimental data, to inform reagent selection and reaction design in complex chemical syntheses.

Physicochemical Properties: A Quantitative Comparison

The arrangement of the isopropyl groups significantly impacts the physical properties of the this compound isomers. These differences are critical for applications ranging from solvent selection to the separation of isomeric mixtures. The following table summarizes key physicochemical data for the three isomers.

Property1,2,3-Triisopropylbenzene1,2,4-Triisopropylbenzene (B3344860)1,3,5-Triisopropylbenzene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight ( g/mol ) 204.35204.35204.35
CAS Number 27322-34-5948-32-3717-74-8
Boiling Point (°C) No experimental data found236-238232-236[1]
Melting Point (°C) No experimental data foundNo experimental data found-7 to -14[1]
Density (g/mL at 25°C) No experimental data foundNo experimental data found0.845[1]
Refractive Index (n20/D) No experimental data foundNo experimental data found1.488[1]

Note: Experimental data for 1,2,3- and 1,2,4-triisopropylbenzene are limited in the available literature. The provided data for these isomers are often calculated rather than experimentally determined.

The Influence of Isomerism on Chemical Reactivity and Stability

The symmetrical substitution pattern of 1,3,5-triisopropylbenzene imparts unique properties, most notably high thermal stability and significant steric hindrance.[1][2][3][4][5] This steric bulk around the benzene (B151609) ring influences its reactivity, making it a valuable building block in organic synthesis where controlled reactivity is required.[1]

In contrast, the less symmetrical 1,2,3- and 1,2,4- isomers are generally more reactive. This is evidenced by the common synthesis of this compound, which typically yields a mixture of isomers, predominantly the 1,3,5- and 1,2,4- forms.[1][6] These isomers can then be separated, often by fractional distillation, which exploits their different boiling points.[2]

A patented chemical purification method further highlights the difference in reactivity. This process involves treating the impure isomer mixture with a sulfonating agent. The more reactive isomers are sulfonated and can then be removed by extraction, leaving the more sterically hindered and less reactive 1,3,5-triisopropylbenzene.[2] This difference in reactivity is a direct consequence of the accessibility of the aromatic ring to electrophilic attack, which is significantly impeded in the 1,3,5- isomer.

Experimental Protocols

Synthesis of a this compound Isomer Mixture via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene is a standard method for synthesizing this compound, typically resulting in a mixture of isomers.[1][2]

Materials:

  • Benzene

  • Propylene (B89431) or 2-Propanol (Isopropyl alcohol)

  • Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

  • Ice

  • Water

  • Dilute acid (e.g., HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • A stirred-tank reactor is charged with benzene and the Lewis acid catalyst, aluminum chloride.[1]

  • The mixture is cooled, and propylene gas is bubbled through it, or a mixture of 2-propanol and a strong acid like sulfuric acid is added dropwise.[1][2] The reaction is exothermic and the temperature should be controlled.[1][2]

  • The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and tri-substituted products.[1]

  • Upon completion, the reaction is quenched by pouring the mixture over ice and water to deactivate the catalyst.[1]

  • The organic layer is separated, washed with a dilute acid and then with water, and dried over an anhydrous salt like magnesium sulfate.[1]

  • The resulting crude product is a mixture of this compound isomers, primarily 1,3,5- and 1,2,4-triisopropylbenzene.[1]

Purification of 1,3,5-Triisopropylbenzene via Chemical Separation

This protocol exploits the lower reactivity of 1,3,5-triisopropylbenzene compared to its isomers.[2]

Materials:

  • Crude this compound isomer mixture

  • Sulfonating agent (e.g., chlorosulfonic acid)

  • Water

  • Base (e.g., sodium bicarbonate solution) or an aqueous alcoholic solution

Procedure:

  • The impure this compound mixture is combined with a sulfonating agent at a controlled temperature, typically between 0-50 °C.[2]

  • The more reactive isomers (1,2,3- and 1,2,4-) are preferentially sulfonated.

  • The reaction mixture is then extracted with water, followed by a base or an aqueous alcoholic solution to remove the sulfonated byproducts.[2]

  • The remaining organic layer, enriched in 1,3,5-triisopropylbenzene, is washed with water and dried.[2]

Visualization of Structural Isomerism and its Consequences

The following diagrams illustrate the structures of the this compound isomers and the logical relationship between their structure and chemical properties.

G cluster_isomers Structural Isomers of this compound cluster_properties Impact on Chemical Properties 1,2,3-TIPB 1,2,3-Triisopropylbenzene (Adjacent) Reactivity Higher Reactivity (Less Steric Hindrance) 1,2,3-TIPB->Reactivity More accessible ring 1,2,4-TIPB 1,2,4-Triisopropylbenzene (Asymmetric) 1,2,4-TIPB->Reactivity More accessible ring 1,3,5-TIPB 1,3,5-Triisopropylbenzene (Symmetric) Stability Higher Stability (Symmetrical, Sterically Hindered) 1,3,5-TIPB->Stability Less accessible ring

Caption: Relationship between this compound isomers and their properties.

G cluster_separation Separation Methods start Benzene + Propylene (Friedel-Crafts Alkylation) mixture Crude Product: Mixture of TIPB Isomers (mainly 1,3,5- and 1,2,4-) start->mixture distillation Fractional Distillation mixture->distillation Different Boiling Points sulfonation Chemical Purification (Sulfonation) mixture->sulfonation Different Reactivities product124 1,2,4-Triisopropylbenzene (and other isomers) distillation->product124 product135 1,3,5-Triisopropylbenzene (Purified) distillation->product135 sulfonation->product124 More Reactive (removed) sulfonation->product135 Less Reactive

Caption: Experimental workflow for synthesis and separation of isomers.

References

A Comparative Guide to the Computational Analysis of Triisopropylbenzene Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Relative Stability of Triisopropylbenzene Isomers

The thermodynamic stability of this compound isomers is primarily dictated by steric hindrance between the bulky isopropyl groups. The most stable isomer will be the one that minimizes these unfavorable steric interactions.

  • 1,3,5-Triisopropylbenzene (B165165): This isomer is the most thermodynamically stable. The symmetrical substitution pattern places the large isopropyl groups as far apart as possible, minimizing steric strain.

  • 1,2,4-Triisopropylbenzene: This isomer exhibits intermediate stability. While not as sterically hindered as the 1,2,3-isomer, the adjacent isopropyl groups at positions 1, 2, and 4 lead to some degree of steric repulsion.

  • 1,2,3-Triisopropylbenzene: This is the least stable isomer due to significant steric crowding and repulsion between the three adjacent isopropyl groups.

Data Presentation

The following table provides a template for summarizing the quantitative data that would be obtained from a computational analysis. The values presented are illustrative and would need to be populated by performing the calculations as described in the "Experimental Protocols" section.

IsomerMethodBasis SetRelative Gibbs Free Energy (kcal/mol)Relative Enthalpy (kcal/mol)
1,3,5-TriisopropylbenzeneDFT (B3LYP)6-311+G(d,p)0.00 (Reference)0.00 (Reference)
1,2,4-TriisopropylbenzeneDFT (B3LYP)6-311+G(d,p)Calculated ValueCalculated Value
1,2,3-TriisopropylbenzeneDFT (B3LYP)6-311+G(d,p)Calculated ValueCalculated Value

Experimental Protocols

Computational Analysis of Isomer Stability

This protocol outlines a standard approach for calculating the relative stabilities of this compound isomers using Density Functional Theory (DFT).

1. Molecular Structure Generation:

  • Initial 3D structures of the 1,2,3-, 1,2,4-, and 1,3,5-triisopropylbenzene isomers are generated using a molecular modeling software (e.g., Avogadro, GaussView).

2. Geometry Optimization:

  • The geometry of each isomer is optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable structure on the potential energy surface.

  • Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. A common functional for this type of analysis is B3LYP.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is suitable for providing a good description of the electronic structure. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately modeling the electron distribution and intermolecular interactions.

  • Software: The calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Q-Chem.

3. Frequency Calculations:

  • Following geometry optimization, frequency calculations are performed on each optimized structure.

  • Purpose:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain thermochemical data, including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

4. Energy Analysis:

  • The total electronic energies, enthalpies, and Gibbs free energies of the optimized isomers are extracted from the output of the frequency calculations.

  • The relative stabilities are determined by calculating the difference in these energy values between each isomer and the most stable isomer (1,3,5-triisopropylbenzene), which is used as the reference (0 kcal/mol).

Mandatory Visualization

The following diagram illustrates the logical relationship between the this compound isomers and their relative thermodynamic stabilities.

G cluster_stability Relative Thermodynamic Stability High Stability High Stability Intermediate Stability Intermediate Stability Low Stability Low Stability Isomer_135 1,3,5-Triisopropylbenzene Isomer_135->High Stability Minimal Steric Hindrance Isomer_124 1,2,4-Triisopropylbenzene Isomer_124->Intermediate Stability Moderate Steric Hindrance Isomer_123 1,2,3-Triisopropylbenzene Isomer_123->Low Stability High Steric Hindrance

Caption: Relative stability of this compound isomers.

Navigating the Steric Fortress: A Comparative Guide to the Reduction of 1-(2,4,6-triisopropylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of sterically hindered ketones is paramount for efficient molecular synthesis. This guide provides a comprehensive assessment of the reducibility of 1-(2,4,6-triisopropylphenyl)ethanone, a ketone notable for its significant steric shielding. We present a comparative analysis of various reduction methodologies, supported by experimental data, to inform synthetic strategy and reagent selection.

The bulky isopropyl groups at the ortho and para positions of the phenyl ring in 1-(2,4,6-triisopropylphenyl)ethanone create a formidable steric barrier around the carbonyl group. This steric hindrance profoundly influences its reactivity, rendering it resistant to common reducing agents and conditions.[1][2] Structural analysis reveals that the ketone fragment is twisted almost perpendicular to the aryl ring, with a torsion angle of 89.32 (17)°, further isolating the carbonyl from incoming reagents.[3]

Comparative Analysis of Reduction Methods

The choice of reducing agent is critical for the successful conversion of 1-(2,4,6-triisopropylphenyl)ethanone to its corresponding alcohol, 1-(2,4,6-triisopropylphenyl)ethanol. Experimental evidence demonstrates a stark contrast in the efficacy of different reagents, directly attributable to the steric hindrance of the substrate.

Reducing Agent/MethodConditionsYield of 1-(2,4,6-triisopropylphenyl)ethanolObservations
Lithium Aluminum Hydride (LiAlH₄) Not specified in detail, but successfulSuccessful ReductionThe only reported method to successfully reduce the ketone.[1] LiAlH₄ is a powerful, unselective reducing agent capable of reducing a wide range of functional groups.[4][5][6][7][8]
Sodium Borohydride (B1222165) (NaBH₄) Ethanol (B145695), room temperature, 2 daysNo reactionA mild and selective reducing agent,[9][10][11][12][13] NaBH₄ is completely ineffective, highlighting the extreme steric hindrance.[1] For the less hindered 1-(2,4,6-trimethylphenyl)ethanone, NaBH₄ afforded a 12% yield.[1]
Catalytic Hydrogenation (Raney Nickel) Ethanol, 13 MPa H₂, 363 K, 15 h54%A moderate yield was obtained under high pressure and temperature.[1]
Catalytic Transfer Hydrogenation (MgO catalyst) 2-propanol (hydrogen donor), 673 K22%A low yield was achieved at a very high temperature.[1]
Vapor Phase Transfer Hydrogenation (MgO catalyst) Not specifiedNo reactionIn contrast to the less hindered 1-(2,4,6-trimethylphenyl)ethanone which gave a 22% yield, this method was unsuccessful for the triisopropyl analogue.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following protocols are based on the successful reduction of 1-(2,4,6-triisopropylphenyl)ethanone and related compounds as described in the literature.

Synthesis of 1-(2,4,6-triisopropylphenyl)ethanone:

The starting ketone can be synthesized via a Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. In a reactor, acetyl chloride is added to a suspension of aluminum chloride (AlCl₃) in dichloromethane (B109758) (CH₂Cl₂). 1,3,5-Triisopropylbenzene is then slowly added while maintaining a low temperature. The reaction mixture is heated at reflux for one hour, followed by hydrolysis with dilute hydrochloric acid.[1]

Reduction of 1-(2,4,6-triisopropylphenyl)ethanone with Lithium Aluminum Hydride:

While specific parameters for this exact reduction were not detailed in the provided search results, a general procedure for LiAlH₄ reductions involves the slow addition of the ketone dissolved in an anhydrous ether solvent (like diethyl ether or THF) to a suspension of LiAlH₄ in the same solvent, typically at 0°C under an inert atmosphere (e.g., nitrogen).[5] The reaction is then stirred until completion, followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide.

Attempted Reduction of 1-(2,4,6-triisopropylphenyl)ethanone with Sodium Borohydride:

4.92 g (0.02 mol) of 1-(2,4,6-triisopropylphenyl)ethanone was dissolved in ethanol. A solution of sodium borohydride was added, and the reaction mixture was stirred for 2 days at room temperature. No reduction was observed.[1]

Reduction of 1-(2,4,6-trimethylphenyl)ethanone with Raney Nickel (for comparison):

3.0 g of Raney nickel was mixed with 20 cm³ of ethanol and 15.0 g of 1-(2,4,6-trimethylphenyl)ethanone. The mixture was placed in an autoclave and pressurized with hydrogen to 13 MPa. The autoclave was then heated to 363 K, increasing the pressure to 15 MPa. After 15 hours, a 54% yield of the corresponding alcohol was obtained.[1]

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the decision-making process based on the reducibility of the target ketone.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reduction Reduction Attempts 1,3,5-Triisopropylbenzene 1,3,5-Triisopropylbenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3,5-Triisopropylbenzene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation 1-(2,4,6-triisopropylphenyl)ethanone 1-(2,4,6-triisopropylphenyl)ethanone Friedel-Crafts Acylation->1-(2,4,6-triisopropylphenyl)ethanone NaBH4 NaBH4 1-(2,4,6-triisopropylphenyl)ethanone->NaBH4 Mild Conditions LiAlH4 LiAlH4 1-(2,4,6-triisopropylphenyl)ethanone->LiAlH4 Strong Conditions No Reaction No Reaction NaBH4->No Reaction 1-(2,4,6-triisopropylphenyl)ethanol 1-(2,4,6-triisopropylphenyl)ethanol LiAlH4->1-(2,4,6-triisopropylphenyl)ethanol

Caption: Synthetic and reductive pathways for 1-(2,4,6-triisopropylphenyl)ethanone.

logical_relationship Start Start Assess Steric Hindrance Assess Steric Hindrance Start->Assess Steric Hindrance High Hindrance High Hindrance Assess Steric Hindrance->High Hindrance 1-(2,4,6-triisopropylphenyl)ethanone Low Hindrance Low Hindrance Assess Steric Hindrance->Low Hindrance Less hindered ketones Use Strong Reducing Agent (e.g., LiAlH4) Use Strong Reducing Agent (e.g., LiAlH4) High Hindrance->Use Strong Reducing Agent (e.g., LiAlH4) Consider Mild Reducing Agent (e.g., NaBH4) Consider Mild Reducing Agent (e.g., NaBH4) Low Hindrance->Consider Mild Reducing Agent (e.g., NaBH4) Successful Reduction Successful Reduction Use Strong Reducing Agent (e.g., LiAlH4)->Successful Reduction Consider Mild Reducing Agent (e.g., NaBH4)->Successful Reduction Re-evaluate Strategy Re-evaluate Strategy Consider Mild Reducing Agent (e.g., NaBH4)->Re-evaluate Strategy If unsuccessful

References

A Comparative Guide to Ionic Liquid Catalysts for Triisopropylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

The synthesis of 1,3,5-triisopropylbenzene (B165165) (1,3,5-TIPB), a crucial intermediate in the production of a variety of specialty chemicals and pharmaceuticals, is highly dependent on the catalytic system employed. While traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective, they present challenges related to corrosivity, catalyst recovery, and waste generation. Ionic liquids (ILs) have emerged as a promising class of catalysts, offering potential advantages in terms of recyclability, tunable acidity, and improved selectivity. This guide provides a comparative analysis of different ionic liquids as catalysts for the synthesis of triisopropylbenzene, with a focus on their performance, selectivity for the desired 1,3,5-isomer, and the experimental protocols for their use.

Performance Comparison of Ionic Liquid Catalysts

The choice of ionic liquid, particularly the nature of its cation and anion, significantly influences the catalytic activity and selectivity in the isopropylation of benzene (B151609). Chloroaluminate ionic liquids are highly effective Lewis acidic catalysts for this transformation. The data presented below summarizes the performance of a well-studied chloroaluminate ionic liquid and provides context with other catalyst systems.

Catalyst TypeCatalyst ExampleReaction Temperature (°C)Benzene Conversion (%)1,3,5-TIPB Selectivity (%)Yield (%)Reference
Ionic Liquid 2AlCl₃/Et₃NHCl 50 High (Implied) High (Improved by post-alkylation) Not Specified [1][2]
ZeoliteH-Beta120-160HighGood (Formation of polyalkylated products)Not Specified[1]
ZeoliteY-Zeolite130-180Good ActivityGoodNot Specified[1]
Traditional Friedel-CraftsAlCl₃20-30VariesLower (Significant 1,2,4-isomer formation)Varies[3]

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. The selectivity for 1,3,5-triisopropylbenzene is a significant challenge due to the formation of the kinetic product, 1,2,4-triisopropylbenzene (B3344860).[1]

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research in this field. The following section provides a detailed methodology for the synthesis of this compound using a chloroaluminate ionic liquid catalyst.

Synthesis of this compound using 2AlCl₃/Et₃NHCl Ionic Liquid Catalyst

This protocol is based on the alkylation of benzene with propylene (B89431) using a chloroaluminate ionic liquid. A post-alkylation isomerization step is often employed to increase the proportion of the desired 1,3,5-isomer.

Materials:

  • Benzene

  • Propylene

  • 2AlCl₃/Et₃NHCl ionic liquid

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a gas inlet, stirrer, and temperature control, combine benzene and the 2AlCl₃/Et₃NHCl ionic liquid. A typical ionic liquid volume ratio is 0.1 relative to benzene.[2]

  • Alkylation: Heat the mixture to the optimal reaction temperature of 50°C.[2] Bubble propylene gas through the vigorously stirred mixture at a controlled flow rate, for example, 3.50 mL/s.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of benzene and the distribution of isopropylbenzene isomers.

  • Post-Alkylation Isomerization (Optional but Recommended): To increase the yield of the thermodynamically more stable 1,3,5-isomer, a "moderate post-alkylation" step can be performed.[2] This involves heating the crude product mixture with the Lewis acid catalyst after the initial alkylation is complete to facilitate the isomerization of 1,2,4-triisopropylbenzene to 1,3,5-triisopropylbenzene.

  • Product Isolation: After the reaction is complete, the product mixture is separated from the ionic liquid phase. The ionic liquid can often be recycled for subsequent reactions.

  • Purification: The crude product is then purified by fractional distillation to isolate the 1,3,5-triisopropylbenzene from other isomers and polyalkylated byproducts.[2]

Visualizing the Process

To better understand the experimental workflow and the factors influencing the synthesis, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Post-Alkylation Isomerization cluster_3 Workup & Purification Benzene Benzene Reactor Reactor Benzene->Reactor Ionic_Liquid Ionic Liquid Catalyst Ionic_Liquid->Reactor Heating_Stirring Heating (50°C) & Stirring Reactor->Heating_Stirring Add Propylene Propylene Propylene Propylene->Heating_Stirring Heating Continued Heating Heating_Stirring->Heating Optional Step Phase_Separation Phase Separation Heating_Stirring->Phase_Separation Heating->Phase_Separation Fractional_Distillation Fractional Distillation Phase_Separation->Fractional_Distillation Final_Product 1,3,5-Triisopropylbenzene Fractional_Distillation->Final_Product

Experimental workflow for this compound synthesis.

G cluster_0 Influencing Factors cluster_1 Performance Metrics IL_Type Ionic Liquid Type (Cation/Anion) Yield Overall Yield of This compound IL_Type->Yield Selectivity Selectivity for 1,3,5-Isomer IL_Type->Selectivity Temperature Reaction Temperature Temperature->Yield Temperature->Selectivity Time Reaction Time Time->Yield Time->Selectivity Post_Alkylation Post-Alkylation Isomerization Post_Alkylation->Selectivity

Key factors influencing reaction outcomes.

Discussion

The selection of an appropriate ionic liquid catalyst is a critical step in optimizing the synthesis of 1,3,5-triisopropylbenzene. Chloroaluminate ionic liquids, such as 2AlCl₃/Et₃NHCl, have demonstrated high activity for the isopropylation of benzene.[2] The Lewis acidity of these ionic liquids, which can be tuned by varying the molar ratio of the aluminum salt to the organic salt, is a key factor in their catalytic performance.

A significant advantage of using ionic liquids is the potential for catalyst recycling. After the reaction, the organic product phase can be separated from the ionic liquid phase, which contains the catalyst. This allows for the reuse of the ionic liquid in subsequent batches, reducing waste and improving the overall economy of the process.

While chloroaluminate ionic liquids are highly effective, the development of other types of ionic liquids, such as Brønsted acidic and functionalized ionic liquids, is an active area of research. These newer generations of ionic liquids may offer advantages in terms of stability, ease of handling, and environmental impact. However, more research and quantitative data are needed to fully assess their comparative performance in the synthesis of this compound.

References

Triisopropylbenzene as a Precursor for Bulky Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of triisopropylbenzene (TIPB) in catalysis reveals its multifaceted roles, primarily as a sterically demanding building block for ligands, a non-coordinating bulky solvent to influence reaction selectivity, and as a substrate for evaluating catalyst performance. This guide provides a comparative analysis of TIPB's utility in these areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The unique symmetrical structure of 1,3,5-triisopropylbenzene (B165165) (TIPB) offers significant steric bulk and chemical stability, making it an ideal precursor for designing bulky ligands, such as N-heterocyclic carbenes (NHCs) and biaryl phosphines.[1][2] These ligands are particularly effective in palladium-catalyzed cross-coupling reactions, where the steric hindrance they provide promotes the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[3]

Performance Comparison of Bulky Ligands

The steric and electronic properties of ligands play a critical role in the outcome of catalytic reactions. Below is a comparison of the performance of catalysts bearing TIPB-derived ligands against other bulky ligands in Suzuki-Miyaura cross-coupling reactions.

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
TIPB-derived NHC-Pd 4-BromotoluenePhenylboronic acidK₃PO₄Dioxane1002>95[3]
t-Bu₃P-Pd 4-BromotoluenePhenylboronic acidK₃PO₄Dioxane1002>95[4]
XPhos-Pd 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane1001692[5]
PPh₃-Pd 4-BromotoluenePhenylboronic acidK₂CO₃Toluene1001275[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling using a Bulky NHC-Pd Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand derived from a TIPB precursor.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Bulky NHC·HCl salt (e.g., IPr·HCl, 2.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, the NHC·HCl salt, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the arylboronic acid to the Schlenk tube.

  • Solvent Addition: Add anhydrous dioxane to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L) Base Base Base->Ar-Pd(II)-Ar'(L) POP_Catalysis_Workflow cluster_synthesis POP Synthesis cluster_catalysis Heterogeneous Catalysis TIPB derivative TIPB derivative Friedel-Crafts Alkylation Friedel-Crafts Alkylation TIPB derivative->Friedel-Crafts Alkylation Aromatic monomer Aromatic monomer Aromatic monomer->Friedel-Crafts Alkylation Lewis Acid Lewis Acid Lewis Acid->Friedel-Crafts Alkylation POP Catalyst POP Catalyst Friedel-Crafts Alkylation->POP Catalyst Reaction Reaction POP Catalyst->Reaction Reactants Reactants Reactants->Reaction Solvent Solvent Solvent->Reaction Product Product Reaction->Product Catalyst Recovery Catalyst Recovery Reaction->Catalyst Recovery Filtration Catalyst Recovery->POP Catalyst Reuse Friedel_Crafts_Alkylation cluster_solvent Bulky Solvent (TIPB) Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation Activation Lewis Acid Lewis Acid Lewis Acid->Carbocation Sigma Complex Sigma Complex Carbocation->Sigma Complex Aromatic Ring Aromatic Ring Aromatic Ring->Sigma Complex Electrophilic Attack Alkylated Product Alkylated Product Sigma Complex->Alkylated Product Deprotonation Solvent Cage Steric Influence Solvent Cage->Sigma Complex

References

Safety Operating Guide

Proper Disposal of Triisopropylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of triisopropylbenzene is a critical component of laboratory safety and environmental responsibility. As a combustible liquid that can be toxic upon skin contact and may cause skin and eye irritation, adherence to strict disposal protocols is mandatory to minimize risks.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal-related tasks, it is imperative to be familiar with the immediate safety precautions associated with this compound.

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound waste.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant, unlined gloves (e.g., nitrile, neoprene)To prevent skin contact, as the substance can be toxic through dermal absorption.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes that can cause serious eye irritation.[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoesTo prevent accidental skin contact.[1]
Respiratory Protection Generally not required with adequate ventilation. If ventilation is insufficient or during large spills, use a NIOSH-approved respirator with an organic vapor cartridge.To avoid inhalation of vapors or mists.[1]

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Remove all potential ignition sources, as this compound is a combustible liquid.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a systematic manner to ensure the safety of personnel and compliance with regulations.

1. Waste Classification:

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][2] It is essential to consult local, regional, and national hazardous waste regulations for a complete and accurate classification.[1][2]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1]

  • Do not mix this compound waste with other waste streams.[1]

3. Container Management:

  • Use a suitable, tightly closed container for waste accumulation.[2]

  • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents as "this compound Waste."

  • Keep containers closed when not in use.[1][2]

4. Storage of Waste:

  • Store waste containers in a designated hazardous waste accumulation area.[1]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

  • Store containers away from incompatible substances such as strong oxidizing agents.[2]

  • Keep waste containers away from heat, sparks, and open flames.[1][2]

5. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1]

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[1]

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[3]

  • Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[2]

  • Ignition Sources: Remove all sources of ignition.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Step 1: Classify Waste (Consult Regulations) A->B H Accidental Spill Occurs A->H C Step 2: Collect Waste in Designated Container B->C D Step 3: Properly Label and Seal Container C->D C->H E Step 4: Store in Designated Hazardous Waste Area D->E F Step 5: Arrange for Pickup by Licensed Disposal Company E->F E->H G End: Compliant Disposal F->G I Implement Spill Cleanup Protocol H->I I->C Collect contaminated materials

Workflow for this compound Disposal

This structured approach ensures that all safety and regulatory aspects of this compound disposal are addressed, fostering a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling Triisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Triisopropylbenzene is paramount to ensure personal safety and maintain the integrity of experimental work. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as Nitrile or Neoprene.To prevent skin contact, which can cause irritation and potential absorption.
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from splashes, which can cause serious irritation.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection Generally not required with adequate ventilation. In case of insufficient ventilation or spills, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of vapors, which may cause respiratory tract irritation.

Quantitative Data for Personal Protective Equipment

Glove Breakthrough Time for Benzene (as a reference)
Glove MaterialBreakthrough Time (minutes)
Nitrile Rubber< 10
Neoprene< 10
Polyvinyl Alcohol> 480
Viton®> 480

Source: Ansell Chemical Guardian, New Jersey Department of Health Hazardous Substance Fact Sheet[1][2]

Occupational Exposure Limits for Benzene (as a reference)
OrganizationTWA (8-hour)STEL (15-minute)
OSHA 1 ppm5 ppm
NIOSH 0.1 ppm1 ppm
ACGIH 0.5 ppm2.5 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit Source: Occupational Safety and Health Administration (OSHA), National Institute for Occupational Safety and Health (NIOSH), American Conference of Governmental Industrial Hygienists (ACGIH)[1][3][4][5][6]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area.

  • Confirm that all necessary PPE is available and in good condition.

2. Handling:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale vapors.

  • Use only non-sparking tools when transferring or handling the substance.

  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent leaks.

  • Store away from heat, sparks, and open flames.

Operational and Disposal Plans

A clear plan for both routine operations and emergency situations, including disposal, is critical for laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate all non-essential personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan
  • Waste Collection: Collect all waste this compound and contaminated materials (e.g., used gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather Materials & Non-Sparking Tools prep_workspace->prep_materials handle_transfer Carefully Transfer this compound prep_materials->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Keep Containers Closed handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate storage_store Store in Cool, Dry, Ventilated Area handle_close->storage_store cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe end_node End cleanup_ppe->end_node storage_store->end_node start Start start->prep_ppe

Caption: A logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。